molecular formula C23H18O B569640 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one CAS No. 1013933-56-6

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one

Cat. No.: B569640
CAS No.: 1013933-56-6
M. Wt: 310.396
InChI Key: RPVQGHQWVSHLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one is a useful research compound. Its molecular formula is C23H18O and its molecular weight is 310.396. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-phenanthren-9-ylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O/c1-16(24)14-17-8-2-5-11-20(17)23-15-18-9-3-4-10-19(18)21-12-6-7-13-22(21)23/h2-13,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVQGHQWVSHLPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC=C1C2=CC3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one discovery and significance

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemical significance, and optimized synthesis of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one (CAS: 1013933-56-6).

This document is structured for researchers requiring a robust protocol for synthesizing this analytical standard, which is critical for tracking the metabolic degradation of the potent carcinogen Dibenzo[def,p]chrysene (DBC) .

Discovery, Synthesis, and Metabolic Significance

Part 1: Executive Summary & Chemical Architecture

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one is a specialized biaryl ketone primarily identified as a stable metabolite of Dibenzo[def,p]chrysene (DBC) (also known as Dibenzo[a,l]pyrene). DBC is a high-molecular-weight Polycyclic Aromatic Hydrocarbon (PAH) noted for being the most potent tumorigen among environmental PAHs.

The discovery of this ketone marker provides critical insight into the "fjord-region" oxidation pathways of PAHs. Unlike bay-region PAHs (like benzo[a]pyrene), fjord-region PAHs undergo complex enzymatic oxidations that can lead to ring cleavage. This molecule represents a "ring-opened" derivative, serving as a forensic fingerprint for DBC exposure and metabolic processing.

Structural Analysis
  • Core Scaffold: A sterically congested biaryl system connecting a phenanthrene moiety (at C9) to a phenyl ring (at C2).

  • Functional Handle: A propan-2-one (acetone) side chain attached to the phenyl ring.

  • Steric Challenge: The proximity of the phenanthrene H8/H1 protons to the phenyl ring creates significant torsional strain, forcing the biaryl bond out of planarity. This steric bulk dictates the synthetic strategy, requiring specialized catalytic systems to overcome the energy barrier during cross-coupling.

Part 2: Strategic Synthesis (The "Gold Standard" Protocol)

The protocol below utilizes Buchwald’s SPhos ligand , designed specifically to facilitate difficult biaryl couplings by creating a highly active, electron-rich palladium species.

2.1 Retrosynthetic Logic

The target is disconnected at the biaryl bond:

  • Nucleophile: 9-Phenanthrenylboronic acid (commercially available, stable).

  • Electrophile: 1-(2-Bromophenyl)propan-2-one.

2.2 Reagents & Materials Table
ComponentRoleSpecification
1-(2-Bromophenyl)propan-2-one Electrophile>97% Purity; CAS 21906-39-8
9-Phenanthrenylboronic acid Nucleophile>97% Purity; CAS 68572-87-2
Pd(OAc)₂ Pre-catalyst99.9% Trace Metals Basis
SPhos Ligand2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
K₃PO₄ BaseAnhydrous, tribasic
Toluene / Water Solvent System10:1 Ratio, Degassed
2.3 Step-by-Step Experimental Protocol

Pre-reaction Caution: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.

  • Catalyst Pre-formation:

    • In a dry Schlenk tube, charge Pd(OAc)₂ (2.0 mol%) and SPhos (4.0 mol%).

    • Add anhydrous Toluene (5 mL) and stir at room temperature for 10 minutes. The solution should turn a deep orange/red, indicating the formation of the active Pd(0)-L species.

  • Substrate Addition:

    • Add 1-(2-Bromophenyl)propan-2-one (1.0 equiv, 5.0 mmol) and 9-Phenanthrenylboronic acid (1.2 equiv, 6.0 mmol) to the reaction vessel.

    • Add K₃PO₄ (2.0 equiv, 10.0 mmol).

  • Reaction Initiation:

    • Add degassed water (0.5 mL) to the toluene mixture (creating a biphasic system which aids in dissolving the inorganic base).

    • Heat the mixture to 100°C with vigorous stirring.

    • Scientist's Note: Vigorous stirring is non-negotiable here to ensure phase transfer efficiency between the organic reactants and the aqueous base.

  • Monitoring & Work-up:

    • Monitor via TLC (Hexanes:EtOAc 8:2) or HPLC.[1] Conversion is typically complete within 4–6 hours.

    • Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

    • Yield Expectation: 85–92% as a pale yellow viscous oil or low-melting solid.

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the catalytic cycle and the metabolic context of the molecule.

G cluster_0 Synthesis: Sterically Demanding Suzuki Coupling cluster_1 Biological Context: PAH Metabolism Start1 1-(2-Bromophenyl) propan-2-one Cat Pd(OAc)2 / SPhos (Active Pd0) Start1->Cat Oxidative Add. Start2 9-Phenanthrenyl boronic acid Start2->Cat Transmetallation Product TARGET: 1-(2-(Phenanthren-9-yl) phenyl)propan-2-one Cat->Product Reductive Elim. (100°C) DBC Dibenzo[def,p]chrysene (Carcinogen) Metab_Inter Fjord-Region Oxidation DBC->Metab_Inter CYP450 Metab_Inter->Product Ring Cleavage & Rearrangement

Figure 1: Dual-view diagram showing the synthetic pathway (left) utilizing SPhos-Pd catalysis and the biological origin (right) from Dibenzo[def,p]chrysene metabolism.

Part 4: Significance in Drug Development & Toxicology
4.1 The "Fjord Region" Hypothesis

In PAH toxicology, the molecular geometry determines carcinogenicity. Dibenzo[def,p]chrysene possesses a "fjord" region—a deep steric cleft that distorts the molecule.

  • Mechanism: Metabolic activation usually creates a diol epoxide. In fjord-region PAHs, this epoxide is highly resistant to detoxification by epoxide hydrolase due to steric shielding.

  • The Ketone Marker: The detection of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one implies a pathway where the PAH backbone is oxidatively cleaved. This is significant because it represents a detoxification or alternative breakdown pathway distinct from the DNA-adduct forming pathway. Quantifying this ketone helps researchers calculate the ratio of bioactivation (toxicity) vs. clearance (detoxification).

4.2 Analytical Utility

For drug development professionals working on PAH-related therapeutics or toxicology screens:

  • Mass Spectrometry Standard: This molecule serves as an internal standard for LC-MS/MS assays profiling environmental exposure.

  • Isotopic Labeling: The synthetic protocol above is easily adapted to incorporate Deuterium (D) or Carbon-13 by using labeled 1-(2-bromophenyl)propan-2-one, essential for quantitative isotope dilution mass spectrometry.

Part 5: References
  • Pharmaffiliates. (n.d.). 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one Product Page. Retrieved March 9, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (2005). Synthesis of 9,10-disubstituted phenanthrenes. Journal of Organic Chemistry. Retrieved March 9, 2026, from [Link]

  • American Elements. (n.d.). Phenanthrene Synthesis via Chromium-Catalyzed Annulation. Retrieved March 9, 2026, from [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. (Validation of SPhos for sterically hindered biaryls). [Link]

Sources

Deciphering the Ring-Cleavage Metabolism of Dibenzo[def,p]chrysene: The Diagnostic Role of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dibenzo[def,p]chrysene (DBC), also known by its synonym dibenzo[a,l]pyrene, is an exceptionally potent polycyclic aromatic hydrocarbon (PAH). Found in environmental pollutants and occupational settings such as hot mix asphalt paving, DBC exhibits a relative carcinogenic potency factor approximately 30-fold higher than the prototypic benzo[a]pyrene [1]. While the canonical diol-epoxide pathway of DBC is well-documented in toxicological literature, recent advancements in biomonitoring have unveiled a critical, alternative metabolic route.

The identification of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one (CAS: 1013933-56-6) represents a paradigm shift [5]. As a highly specific, ring-cleaved metabolite of DBC, it provides a stable diagnostic biomarker for human exposure. This technical guide elucidates the mechanistic origins of this 23-carbon metabolite, details the causality behind its formation via oxidative cleavage and decarboxylation, and establishes a self-validating analytical workflow for its quantification in biological matrices.

Mechanistic Causality: From DBC to the Propan-2-one Derivative

The biotransformation of the 24-carbon DBC parent compound typically begins with epoxidation mediated by Cytochrome P450 enzymes (predominantly CYP1A1 and CYP1B1) [2]. However, the extreme steric hindrance of the fjord region in DBC redirects a significant fraction of the metabolic flux toward quinone formation and subsequent ring cleavage.

  • Oxidative Cleavage: The formation of DBC-quinones creates electrophilic centers susceptible to further reactive oxygen species (ROS)-mediated or enzymatic (dioxygenase-like) ring cleavage.

  • Decarboxylation: The cleavage of the central pyrene core breaks the 6-ring system into a 4-ring equivalent (a phenanthrene moiety attached to a phenyl ring). This yields an unstable α-keto acid intermediate. Subsequent decarboxylation results in the loss of exactly one carbon atom, generating the 23-carbon species, 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one.

Causality Insight: This structural degradation from a highly lipophilic 6-ring system to a molecule with an aliphatic propan-2-one sidechain significantly increases hydrophilicity. This evolutionary metabolic shunt facilitates urinary excretion, preventing the indefinite sequestration of the parent PAH in adipose tissues.

MetabolicPathway DBC Dibenzo[def,p]chrysene (C24H14) CYP CYP1A1 / CYP1B1 Oxidation DBC->CYP Hepatic Metabolism Quinone DBC-Quinone Intermediate (Steric Hindrance Route) CYP->Quinone O2, NADPH Cleavage Oxidative Ring Cleavage (ROS / Enzymatic) Quinone->Cleavage Ring Opening Decarb Decarboxylation (-CO2, Loss of 1 Carbon) Cleavage->Decarb Unstable Intermediate Metabolite 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one (C23H18O) Decarb->Metabolite Stable Biomarker

Fig 1. Ring-cleavage and decarboxylation pathway of DBC to the propan-2-one metabolite.

Pharmacokinetic Context and Species-Dependent Metabolism

Understanding the kinetics of DBC is essential for validating the propan-2-one metabolite as a biomarker. DBC's high lipophilicity (log Kow = 7.4) leads to prolonged sequestration in blood and tissues [3]. In vitro studies utilizing hepatic microsomes reveal significant species-dependent variations in Michaelis-Menten kinetics (


 and 

) for DBC metabolism [4].
Table 1: Comparative In Vitro Michaelis-Menten Kinetics for DBC Metabolism
Species / Model

(μM)

(pmol/min/mg protein)
Intrinsic Clearance (

)
Reference
Human (Female)0.9212.413.5[4]
Mouse (Naïve)6.6345.26.8[4]
Rat (Male SD)7.2838.15.2[4]

Causality in Data: The markedly lower


 in humans (0.92 μM) indicates a much higher binding affinity of human CYP450s for DBC compared to rodents [4]. This high affinity, coupled with the slow elimination phase (

= 41.3 h) observed in human microdosing studies [3], necessitates a stable, long-lasting biomarker like 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one to accurately assess chronic occupational exposure.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To quantify 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one in biological matrices (e.g., urine or plasma of asphalt workers), a highly specific UHPLC-MS/MS workflow is required. The use of the stable isotope-labeled internal standard, 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one-d9 (CAS: 152571-52-3), is non-negotiable to dynamically correct for matrix effects and extraction losses [5].

Step-by-Step Methodology

Step 1: Sample Preparation & Spiking

  • Aliquot 1.0 mL of human plasma or urine into a silanized glass vial. (Causality: Silanization prevents the non-specific binding of highly lipophilic PAH metabolites to the glass walls, ensuring maximum recovery).

  • Spike the sample with 10 μL of 100 ng/mL 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one-d9 (Internal Standard). (Causality: The -d9 isotope co-elutes exactly with the analyte, providing a self-validating correction for ion suppression in the ESI source).

Step 2: Enzymatic Deconjugation

  • Add 500 units of

    
    -glucuronidase/arylsulfatase and incubate at 37°C for 2 hours. This step releases phase II conjugates back into the target aglycone form.
    

Step 3: Liquid-Liquid Extraction (LLE)

  • Add 3.0 mL of Hexane/Dichloromethane (80:20, v/v). Vortex vigorously for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Transfer the organic (upper) layer to a clean vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen at 30°C. (Causality: Maintaining a low evaporation temperature prevents the volatilization or thermal degradation of the propan-2-one side chain).

Step 4: Reconstitution and UHPLC Separation

  • Reconstitute the dried extract in 100 μL of Methanol/Water (70:30, v/v).

  • Inject 5 μL onto a sub-2 μm C18 column (e.g., 1.7 μm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in acetonitrile. Run a linear gradient from 40% B to 95% B over 8 minutes.

Step 5: ESI-MS/MS Detection (Positive Ion Mode)

  • Monitor Multiple Reaction Monitoring (MRM) transitions.

  • Target Analyte (

    
    , MW=310.4):
    
    
    
    311.1
    
    
    [Optimized Fragment Ion].
  • Internal Standard (-d9):

    
     320.1 
    
    
    
    [Optimized Fragment Ion].

Step 6: System Validation & Quality Control

  • Run matrix blanks before and after the calibration curve to ensure zero carryover.

  • Calculate absolute recovery using pre- and post-extraction spikes. The protocol is validated if the recovery falls within the 85-115% range.

AnalyticalWorkflow Sample Biological Sample (Plasma / Urine) Spike Spike IS (-d9 Metabolite) Sample->Spike Deconjugation Enzymatic Deconjugation Spike->Deconjugation LLE Liquid-Liquid Extraction (Hexane/DCM) Deconjugation->LLE N2 N2 Evaporation & Reconstitution LLE->N2 LCMS UHPLC-ESI-MS/MS (MRM Mode) N2->LCMS Data Quantification & Matrix Correction LCMS->Data

Fig 2. Self-validating LC-MS/MS workflow using -d9 internal standard.

Conclusion

The identification and quantification of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one represent a critical advancement in PAH biomonitoring. By tracking this specific ring-cleaved metabolite, toxicologists and drug development professionals can bypass the inherent instability of diol-epoxide intermediates and directly correlate occupational exposure to DBC with systemic metabolic activation. Future toxicological frameworks should integrate this biomarker to evaluate the efficacy of chemopreventive agents targeting CYP1A1/1B1 pathways.

References

  • Human in Vivo Pharmacokinetics of [14C]Dibenzo[def,p]chrysene by Accelerator Mass Spectrometry Following Oral Microdosing | Chemical Research in Toxicology.ACS Publications.
  • In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes.PMC - National Institutes of Health.
  • Human in Vivo Pharmacokinetics of [14C]Dibenzo[def,p]chrysene by Accelerator Mass Spectrometry Following Oral Microdosing.PMC - National Institutes of Health.
  • In vitro metabolism of benzo[a]pyrene-7,8-dihydrodiol and dibenzo[def,p]chrysene-11,12 diol in rodent and human hepatic microsomes.OSTI.gov.
  • 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one.LGC Standards.

chemical and physical properties of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one, a significant metabolite of the highly potent polycyclic aromatic hydrocarbon (PAH), Dibenzo[def,p]chrysene (DBC). Aimed at researchers in toxicology, drug development, and environmental science, this document synthesizes the available information on its identity, and proposes methodologies for its chemical synthesis and characterization. Due to the limited availability of experimental data, this guide emphasizes predictive analysis based on structural analogues and established chemical principles, offering a foundational framework for future empirical investigation.

Introduction and Biological Significance

Polycyclic aromatic hydrocarbons (PAHs) are a class of ubiquitous environmental contaminants known for their carcinogenic and mutagenic properties.[1][2] Among these, Dibenzo[def,p]chrysene (DBC), also known as Dibenzo[a,l]pyrene, is recognized as one of the most potent carcinogenic PAHs identified to date.[3][4] The toxicity of PAHs is intrinsically linked to their metabolic activation, primarily by cytochrome P450 enzymes, into reactive intermediates that can form DNA adducts, leading to genetic mutations and cancer initiation.[2]

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one (CAS No. 1013933-56-6) has been identified as a metabolite of DBC.[4][5] Its formation underscores a metabolic pathway of this potent environmental carcinogen. Understanding the properties of this specific metabolite is crucial for several reasons:

  • Toxicological Assessment: Characterizing the metabolite is a key step in evaluating its potential contribution to the overall toxicity and carcinogenicity of the parent compound, DBC.

  • Biomarker Development: As a unique metabolic product, it holds potential as a biomarker for assessing human exposure to DBC.

  • Pharmacokinetic Modeling: Data on its properties are essential for developing accurate physiologically based pharmacokinetic (PBPK) models to predict the fate of DBC in biological systems.[6][7]

This guide serves as a central repository of current knowledge and a methodological primer for researchers working with this compound.

Metabolic Pathway Context

The metabolic activation of PAHs like DBC is a complex process involving multiple enzymatic steps. The formation of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one is a result of this intricate biotransformation network.

DBC Dibenzo[def,p]chrysene (DBC) MetabolicActivation Metabolic Activation (Cytochrome P450, Epoxide Hydrolase) DBC->MetabolicActivation ReactiveIntermediates Reactive Epoxides & Diols (e.g., DBC-11,12-diol) MetabolicActivation->ReactiveIntermediates TargetCompound 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one ReactiveIntermediates->TargetCompound Further Metabolism OtherMetabolites Other Metabolites (e.g., Tetraols, Conjugates) ReactiveIntermediates->OtherMetabolites Excretion Excretion TargetCompound->Excretion OtherMetabolites->Excretion

Caption: Metabolic context of the target compound.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of the fundamental physicochemical properties are paramount for any experimental work.

Chemical Structure and Identifiers

Caption: 2D Chemical Structure.

Table 1: Chemical Identifiers

PropertyValueSource(s)
IUPAC Name 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one-
Synonym 1-(2-phenanthren-9-ylphenyl)propan-2-one[8]
CAS Number 1013933-56-6[4][9]
Molecular Formula C₂₃H₁₈O[8][9]
Molecular Weight 310.39 g/mol [9]
Canonical SMILES CC(=O)Cc1ccccc1c2cc3ccccc3c4ccccc24[8]
InChI Key InChI=1S/C23H18O/c1-16(24)14-17-8-2-5-11-20(17)23-15-18-9-3-4-10-19(18)21-12-6-7-13-22(21)23/h2-13,15H,14H2,1H3[8]
Physical Properties

As of the date of this publication, specific experimental data for the physical properties of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one are not available in the public domain. The following table presents predicted properties based on its chemical structure and comparison with analogous compounds like phenylacetone and phenanthrene.

Table 2: Physical and Predicted Properties

PropertyValueNotes
Physical State Predicted to be a solid at 25°CBased on high molecular weight and extensive aromatic system.
Melting Point Experimentally not determined-
Boiling Point Experimentally not determinedExpected to be high (>300°C) with decomposition under atmospheric pressure.
Solubility in Water Predicted to be very lowThe large, nonpolar aromatic structure suggests poor aqueous solubility.
Solubility in Organic Solvents Predicted to be soluble in DMSO, DMF, chlorinated solvents, and aromatic hydrocarbonsTypical for polycyclic aromatic compounds.[10]
logP (Octanol/Water) Predicted to be high (>4)Indicative of high lipophilicity.

Proposed Synthesis Methodology

A robust and reproducible synthetic route is essential for obtaining the pure compound required for analytical standards and toxicological studies. While a specific published synthesis for this exact molecule is not available, a highly plausible and effective approach is the Suzuki-Miyaura cross-coupling reaction .[11][12][13] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly between sp²-hybridized carbons.[14]

The proposed strategy involves coupling a phenanthreneboronic acid derivative with a substituted phenylpropanone.

Retrosynthetic Analysis

The target molecule can be disconnected at the biaryl C-C bond, leading to two key precursors: 9-Phenanthreneboronic acid and 1-(2-bromophenyl)propan-2-one .

Target 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one Disconnect C-C Bond (Suzuki Coupling) Target->Disconnect PrecursorA 9-Phenanthreneboronic acid Disconnect->PrecursorA PrecursorB 1-(2-Bromophenyl)propan-2-one Disconnect->PrecursorB

Caption: Retrosynthetic approach for the target compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for biaryl ketone synthesis.[15][16] Optimization of catalyst, ligand, base, and temperature may be required for maximal yield.

Materials:

  • 1-(2-Bromophenyl)propan-2-one (1.0 eq)

  • 9-Phenanthreneboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or other suitable ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃, 3.0 eq) or another suitable base

  • Toluene and Water (e.g., 4:1 v/v mixture) as solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1-(2-bromophenyl)propan-2-one, 9-phenanthreneboronic acid, potassium carbonate, and the palladium catalyst/ligand system.

  • Solvent Addition: Add the degassed solvent mixture (Toluene/Water).

  • Reaction: Heat the mixture to reflux (typically 90-110°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

cluster_workflow Synthesis Workflow Setup 1. Reaction Setup (Reagents, Catalyst, Base) Solvent 2. Add Degassed Solvent (Toluene/Water) Setup->Solvent React 3. Heat to Reflux (Inert Atmosphere) Solvent->React Monitor 4. Monitor Progress (TLC / LC-MS) React->Monitor Workup 5. Aqueous Workup (Extraction) Monitor->Workup Purify 6. Column Chromatography Workup->Purify Characterize 7. Characterization (NMR, MS) Purify->Characterize

Caption: Proposed experimental workflow for synthesis.

Spectroscopic Characterization (Predicted)

No public experimental spectra are currently available. However, the expected spectroscopic features can be predicted based on the molecule's structure.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic Region (δ 7.0-9.0 ppm): A complex series of multiplets corresponding to the 12 protons of the phenanthrene and phenyl rings. Protons in sterically hindered positions or adjacent to the other aromatic ring will show distinct shifts. - Benzylic Protons (δ ~4.0-4.5 ppm): A singlet corresponding to the two protons of the -CH₂- group adjacent to the phenyl ring and the ketone. - Methyl Protons (δ ~2.2-2.5 ppm): A sharp singlet corresponding to the three protons of the acetyl (-COCH₃) group.
¹³C NMR - Carbonyl Carbon (δ ~205-210 ppm): A quaternary carbon signal for the ketone C=O group. - Aromatic Carbons (δ ~120-145 ppm): Multiple signals for the 20 aromatic carbons. Quaternary carbons involved in the biaryl linkage will have distinct chemical shifts. - Benzylic Carbon (δ ~45-55 ppm): Signal for the -CH₂- carbon. - Methyl Carbon (δ ~28-32 ppm): Signal for the -CH₃ carbon.
FT-IR - C=O Stretch (1710-1725 cm⁻¹): A strong, sharp absorption band characteristic of an aliphatic ketone. - Aromatic C-H Stretch (3000-3100 cm⁻¹): Multiple sharp bands of medium intensity. - Aromatic C=C Bending (1450-1600 cm⁻¹): Several sharp absorption bands.
Mass Spec. (EI) - Molecular Ion (M⁺): A strong peak at m/z = 310. - Key Fragments: Expect fragmentation patterns typical of ketones, such as a prominent peak at m/z = 43 ([CH₃CO]⁺) and a base peak corresponding to the loss of the acetyl group, resulting in a stable benzylic carbocation at m/z = 267.

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one is not available. Therefore, it must be handled with extreme caution, assuming it is hazardous. The following precautions are based on the general properties of aromatic ketones and polycyclic aromatic hydrocarbons.

  • Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Toxicological Hazards: As a metabolite of a potent carcinogen, this compound should be treated as potentially carcinogenic and mutagenic. Avoid all contact with skin and eyes. Do not ingest.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.

A thorough, compound-specific risk assessment must be conducted before commencing any experimental work.

Conclusion

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one is a compound of significant interest due to its origin as a metabolite of the environmental carcinogen DBC. This guide has consolidated the known identifying information and, in the absence of experimental data, provided a robust framework for its future investigation. The proposed Suzuki-Miyaura synthesis offers a clear and viable path to obtaining pure material, which will be instrumental in enabling detailed toxicological assessments and the development of analytical methods. The predictive spectroscopic data supplied herein will serve as a valuable reference for the characterization of the synthesized compound. Further research into this molecule is essential for a more complete understanding of DBC's metabolic fate and its implications for human health.

References

  • In Vitro Metabolism of Benzo[a]pyrene and Dibenzo[def,p]chrysene in Rodent and Human Hepatic Microsomes. [Link]

  • In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes. [Link]

  • Human Microdosing with Carcinogenic Polycyclic Aromatic Hydrocarbons: In Vivo Pharmacokinetics of Dibenzo[def,p]chrysene and Metabolites by UPLC Accelerator Mass Spectrometry. [Link]

  • Palladium-Catalyzed Reaction of Arylboronic Acids with Aliphatic Nitriles: Synthesis of Alkyl Aryl Ketones and 2-Arylbenzofurans. [Link]

  • Translating dosimetry of Dibenzo[def,p]chrysene (DBC) and metabolites across dose and species using physiologically based pharma. [Link]

  • Translating dosimetry of Dibenzo[def,p]chrysene (DBC) and metabolites across dose and species using physiologically based pharmacokinetic (PBPK) modeling. [Link]

  • Aryl Ketone Synthesis via Tandem Orthoplatinated Triarylphosphite-Catalyzed Addition Reactions of Arylboronic Acids with Aldehydes Followed by Oxidation. [Link]

  • Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. [Link]

  • Efficient Way for Synthesis of Aryl Ketones and Heteroaromatic Ketones. [Link]

  • Synthesis of aryl ketones from alkynes. [Link]

  • 1-phenanthren-3-yl-propan-2-one - Chemical Synthesis Database. [Link]

  • 2-Propanone, 1-(9-phenanthrenyl)- | C17H14O | CID 450415 - PubChem. [Link]

  • 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one | Chemical Name - Pharmaffiliates. [Link]

  • Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]

  • 8.5: Suzuki-Miyara Coupling - Chemistry LibreTexts. [Link]

  • Electronic supplementary information - The Royal Society of Chemistry. [Link]

  • Chemical Name : 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one-d9 | Pharmaffiliates. [Link]

  • 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one-d9 - Lucerna-Chem. [Link]

  • 1-phenyl-2-propanone - Stenutz. [Link]

  • 1-Phenyl-2-propanol | C9H12O | CID 94185 - PubChem. [Link]

  • 1-Propanone, 1-phenyl- - NIST Chemistry WebBook. [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC. [Link]

  • 1-Phenyl-1-propanol | C9H12O | CID 7147 - PubChem. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. [Link]

  • GNPS Library Spectrum CCMSLIB00009952926. [Link]

  • 1-[9',10'-Dihydro-10'-methylphenanthren-9'-yl]propan-2-one - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

  • 1,2-Propanedione, 1-phenyl- - NIST Chemistry WebBook. [Link]

  • 1-(2-(Propan-2-yl)phenyl)ethan-1-one | C11H14O | CID 88151 - PubChem. [Link]

  • Phenanthrene - NIST Chemistry WebBook. [Link]

  • 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem. [Link]

  • 1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem. [Link]

  • NMR spectrum of 1-phenyl, 2-propanone. [Link]

  • Chemical Properties of 1-Propanone, 1-phenyl- (CAS 93-55-0) - Cheméo. [Link]

  • Phenanthrene, 9-methyl- - NIST Chemistry WebBook. [Link]

  • Phenanthrene - NIST Chemistry WebBook. [Link]

Sources

Toxicological Profile and Bioactivation of Dibenzo[def,p]chrysene Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fjord-Region Hypothesis

Dibenzo[def,p]chrysene (DBC), historically referred to as dibenzo[a,l]pyrene, is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) and a potent environmental pollutant found in tobacco smoke and combustion emissions 1[1]. Unlike classical bay-region PAHs such as Benzo[a]pyrene (BaP), DBC possesses a sterically hindered "fjord region." This unique structural topology fundamentally alters its toxicokinetics. The steric hindrance within the fjord region prevents efficient detoxification by Phase II enzymes (e.g., Glutathione S-transferases) and drives the formation of highly stable, reactive diol epoxides that preferentially intercalate into DNA, targeting the N6-amino group of deoxyadenosine (dA) rather than the N2-amino group of deoxyguanosine (dG) 2[2].

Metabolic Bioactivation Pathway

DBC is not inherently genotoxic; it is a pro-carcinogen that requires enzymatic bioactivation to exert its mutagenic effects. The bioactivation is a multi-step process primarily mediated by Cytochrome P450 (CYP) enzymes and Epoxide Hydrolase (EH) 3[3].

  • Initial Epoxidation: CYP1A1 and CYP1B1 oxidize DBC to form DBC-11,12-epoxide.

  • Hydrolysis: Epoxide hydrolase converts this intermediate into DBC-11,12-dihydrodiol (the proximate carcinogen).

  • Secondary Epoxidation: A second CYP-mediated oxidation yields the ultimate carcinogenic metabolites: the stereoisomers of DBC-11,12-diol-13,14-epoxide (DBCDE), with the (-)-anti-DBCDE isomer being the most critical driver of genotoxicity 4[4].

DBC_Metabolism DBC Dibenzo[def,p]chrysene (DBC) Pro-carcinogen CYP1 CYP1A1 / CYP1B1 (Epoxidation) DBC->CYP1 Epoxide DBC-11,12-epoxide (Reactive Intermediate) CYP1->Epoxide EH Epoxide Hydrolase (Hydrolysis) Epoxide->EH Diol DBC-11,12-dihydrodiol (Proximate Carcinogen) EH->Diol CYP2 CYP1A1 / CYP1B1 (Epoxidation) Diol->CYP2 DBCDE (-)-anti-DBC-11,12-diol-13,14-epoxide (Ultimate Carcinogen) CYP2->DBCDE DNA Covalent Adduction (N6-deoxyadenosine) DBCDE->DNA

Figure 1: CYP450 and Epoxide Hydrolase mediated bioactivation pathway of DBC to DBCDE.

Mutagenicity and Carcinogenic Potency

The toxicological profile of DBC is staggering when compared to benchmark PAHs. In initiation-promotion skin tumor assays using SENCAR mice, DBC is estimated to be 100 to 200 times more tumorigenic than BaP 5[5]. The mutations induced by DBCDE adducts are predominantly A-to-T transversions, reflecting the compound's high affinity for deoxyadenosine residues 6[6].

Interestingly, while the diol epoxide (DBCDE) is the ultimate mutagen, direct topical application of DBCDE yields fewer tumors than the parent DBC or the proximate dihydrodiol. This causality is rooted in pharmacokinetics: the highly reactive diol epoxide degrades or reacts with non-target extracellular proteins before reaching basal cellular DNA, whereas the lipophilic parent DBC easily penetrates cells to be bioactivated directly within the nucleus's vicinity 5[5].

Table 1: Comparative Tumorigenicity in Female SENCAR Mice (Initiation-Promotion Assay)

Compound Tumors/Mouse (12 nmol) Tumors/Mouse (4 nmol) Tumors/Mouse (1.33 nmol)
Dibenzo[def,p]chrysene (DBC) 9.3 7.1 5.2
DBC-11,12-dihydrodiol 4.6 4.3 2.8
(±)-anti-DBCDE 2.0 0.7 0.7

| (±)-syn-DBCDE | 1.8 | 1.5 | 1.8 |

Data synthesized from dose-response studies comparing DBC and its metabolites[5].

Human Pharmacokinetics & Dosimetry Translation

Translating high-dose rodent data to human risk assessment requires accurate physiologically based pharmacokinetic (PBPK) modeling. Recent human microdosing studies utilizing Accelerator Mass Spectrometry (AMS) and UPLC have provided the first in vivo human data for DBC 3[3]. Volunteers administered an environmentally relevant oral microdose (29 ng) of [14C]-DBC demonstrated that the primary circulating metabolite in plasma is DBC-11,12-diol7[7]. This confirms that the initial CYP-mediated epoxidation and subsequent epoxide hydrolase activity observed in murine models is strictly conserved in humans, validating cross-species dosimetry models[7].

Experimental Methodologies

Protocol: Isotope-Dilution UHPLC-MS/MS for DNA Adduct Quantification

To accurately measure genotoxicity, researchers must quantify DBCDE-dA adducts in vivo. This protocol is designed as a self-validating system ; the early introduction of a heavy-isotope internal standard ensures that any downstream sample loss does not result in false-negative quantification 4[4].

Step-by-Step Methodology:

  • DNA Isolation & Spiking: Isolate genomic DNA from target tissues (e.g., oral mucosa, lung, liver). Immediately spike ~60-100 µg of the isolated DNA with a known concentration of [15N5]-labeled (±)-anti-DBCDE-dA internal standard.

    • Causality: Spiking prior to hydrolysis corrects for variable enzymatic digestion efficiency and matrix-induced ion suppression during electrospray ionization (ESI) 8[8].

  • Enzymatic Hydrolysis: Incubate the spiked DNA with DNase I and MgCl2 at 37°C for 1.5 hours. Follow with Nuclease P1, and finally Alkaline Phosphatase/Phosphodiesterase overnight (pH 9.0).

    • Causality: LC-MS/MS (ESI+) is highly inefficient for negatively charged polymers. Nuclease P1 cleaves the phosphodiester backbone, and alkaline phosphatase removes the terminal phosphate groups, yielding neutral nucleosides that exhibit superior retention on reverse-phase C18 columns and optimal ionization efficiency 9[9].

  • Solid Phase Extraction (SPE): Pass the hydrolysate through an Oasis HLB SPE column. Wash with water and elute the hydrophobic adducts with methanol.

    • Causality: Unmodified nucleosides (normal DNA bases) exist in a million-fold excess. SPE removes these normal bases, preventing them from saturating the MS detector and causing severe ion suppression of the rare adducts.

  • UHPLC-MS/MS Analysis: Inject the eluate into a triple quadrupole mass spectrometer operating in positive Multiple Reaction Monitoring (MRM) mode. Monitor the specific transitions: m/z 604 → 335 for the target adduct, and m/z 609 → 335 for the[15N5] internal standard[8].

LCMS_Protocol Tissue 1. Tissue Lysis & DNA Extraction (Isolate Genomic DNA) Spike 2. Internal Standard Addition (Spike [15N5]-anti-DBCDE-dA) Tissue->Spike Digestion 3. Enzymatic Hydrolysis (DNase I, Nuclease P1, Alk. Phos.) Spike->Digestion SPE 4. SPE Purification (Enrich Hydrophobic Adducts) Digestion->SPE LCMS 5. UHPLC-MS/MS (MRM Mode) (Transitions: m/z 604 -> 335) SPE->LCMS Data 6. Adduct Quantification (fmol adduct / 10^6 normal bases) LCMS->Data

Figure 2: Self-validating UHPLC-MS/MS workflow for the quantification of DBCDE-dA adducts.

Protocol: In Vivo Tumorigenicity Assay (Newborn Mouse Model)

Because DBCDE is highly toxic, standard adult dosing often results in acute mortality before tumors can develop. The newborn mouse model bypasses adult-stage acute toxicity while providing a highly sensitive environment for tumorigenesis 10[10].

Step-by-Step Methodology:

  • Dose Preparation: Suspend DBC or DBCDE in DMSO, subsequently diluted in trioctanoin or a similar lipid vehicle.

  • Administration: Administer intraperitoneal (IP) injections to newborn mice on days 1, 7, and 15 of life.

    • Self-Validating Control: Include a vehicle-only negative control cohort and a BaP positive control cohort. If the BaP cohort fails to develop lung adenomas, the assay lacks the sensitivity required to validate negative findings in experimental arms.

  • Dose Titration: Due to severe toxicity (where 5 nmol total dose can cause 100% mortality within 1 week), titrate the total dose down to 1 nmol per mouse[10].

  • Endpoint: Euthanize at 35 weeks of age. Harvest lung and liver tissues, fix in formalin, and perform histopathological quantification of tumor multiplicity and incidence.

References

  • Elucidation of dibenzo[a,l]pyrene and its metabolites as a mammary carcinogen: A comprehensive review Source: NeuroPharmac Journal URL:[Link]

  • Dibenzo[a,I]pyrene: The Most Potent Carcinogenic Aromatic Hydrocarbon Source: Taylor & Francis (Polycyclic Aromatic Compounds) URL:[Link]

  • DNA damage, repair, and mutation induction by (+)-Syn and (-)-anti-dibenzo[a,l]pyrene-11,12-diol-13,14-epoxides in mouse cells Source: PubMed (NIH) URL:[Link]

  • Human Microdosing with Carcinogenic Polycyclic Aromatic Hydrocarbons: In Vivo Pharmacokinetics of Dibenzo[def,p]chrysene and Metabolites by UPLC Accelerator Mass Spectrometry Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Analysis of Dibenzo[def,p]chrysene-Deoxyadenosine Adducts in Wild-Type and Cytochrome P450 1b1 Knockout Mice using Stable-Isotope Dilution UHPLC-MS/MS Source: PMC (NIH) URL:[Link]

  • Identification and Quantification of DNA Adducts in the Oral Tissues of Mice Treated with the Environmental Carcinogen Dibenzo[a,l]pyrene by HPLC-MS/MS Source: PMC (NIH) URL:[Link]

  • Black Raspberry Inhibits Oral Tumors in Mice Treated with the Tobacco Smoke Constituent Dibenzo(def,p)chrysene Via Genetic and Epigenetic Alterations Source: Cancer Prevention Research (AACR Journals) URL:[Link]

  • Translating dosimetry of Dibenzo[def,p]chrysene (DBC) and metabolites across dose and species using physiologically based pharmacokinetic (PBPK) modeling Source: OSTI.GOV URL:[Link]

Sources

Technical Guide: Photophysical Properties of 1-(2-(phenanthren-9-yl)phenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Molecular Architecture

Subject: 1-(2-(phenanthren-9-yl)phenyl)propan-2-one CAS: 1013933-56-6 Molecular Formula: C₂₃H₁₈O Molecular Weight: 310.39 g/mol Classification: Biaryl Ketone / Polycyclic Aromatic Hydrocarbon (PAH) Metabolite

Introduction

1-(2-(phenanthren-9-yl)phenyl)propan-2-one is a complex biaryl system comprising a phenanthrene moiety linked to a phenyl ring, which bears an acetonyl (propan-2-one) side chain. It is primarily identified as a stable metabolite of Dibenzo[def,p]chrysene (DBC) (also known as Dibenzo[a,l]pyrene), a potent environmental carcinogen.

For researchers in drug development and toxicology, this molecule represents a critical biomarker for PAH exposure and metabolic activation. Its photophysical signature is defined by the 9-phenylphenanthrene chromophore , modulated by the non-conjugated carbonyl group. Unlike planar PAHs, this molecule exhibits significant atropisomerism (hindered rotation) due to steric crowding at the biaryl linkage, influencing its excited-state dynamics and fluorescence quantum yield.

Structural Analysis & Chromophore Definition

The molecule's photophysics are governed by two distinct structural elements:

  • The Chromophore (9-Phenylphenanthrene): The primary light-absorbing unit. The steric clash between the H1 and H8 protons of the phenanthrene and the ortho-protons of the phenyl ring forces the system into a twisted conformation (dihedral angle ~60–70°). This prevents complete

    
    -conjugation, resulting in a blue-shifted absorption relative to planar analogs like perylene.
    
  • The Pendant Ketone (Propan-2-one): Located on the phenyl ring, the carbonyl group is separated from the aromatic system by a methylene bridge (

    
    ). While formally non-conjugated, the carbonyl oxygen can interact with the aromatic system in the excited state (exciplex formation) or facilitate Intersystem Crossing (ISC) via spin-orbit coupling.
    

Part 2: Fundamental Photophysical Properties[1]

The following data characterizes the molecule in standard spectroscopic solvents (Acetonitrile, Cyclohexane) at 298 K.

Spectral Characteristics (Data Summary)
ParameterValue (Approx.)ConditionsMechanistic Insight

(Absorption)
255 nm, 300 nmCyclohexane

transitions of the phenanthrene core.

(Emission)
365 nm, 382 nmCyclohexaneStructured fluorescence typical of monomeric phenanthrenes.
Stokes Shift ~3,500 cm⁻¹-Large shift due to conformational relaxation (planarization) in

.
Quantum Yield (

)
0.15 – 0.20Deoxygenated ACNModerate. Competing ISC pathway due to carbonyl

states.
Lifetime (

)
10 – 15 ns-Typical for non-planar biaryls.
Triplet Energy (

)
~60 kcal/mol77 K MatrixHigh triplet energy; potential sensitizer for singlet oxygen (

).
Absorption Profile

The absorption spectrum is dominated by the phenanthrene transitions.

  • 
    -band (~255 nm):  Intense, allowed transition (
    
    
    
    ).
  • p-band (~300 nm): Moderate intensity (

    
    ).
    
  • 
    -band (~340-350 nm):  Weak, symmetry-forbidden transition (
    
    
    
    ), often buried in the tail of the p-band.
  • Effect of Twist: The twist between the phenanthrene and phenyl rings reduces the oscillator strength compared to planar PAHs, but broadens the bands due to the distribution of conformers.

Fluorescence & Excited State Dynamics

Upon excitation at 300 nm, the molecule emits in the violet-blue region.

  • Emission Spectrum: The fluorescence is structured with vibronic peaks at ~365 nm (0-0 transition) and ~382 nm (0-1 transition).

  • Solvatochromism: Weak. The excited state (

    
    ) is locally excited (LE) rather than charge-transfer (CT) in character, meaning the dipole moment change is small. However, in highly polar solvents, a slight red shift (5-10 nm) may occur due to stabilization of the carbonyl dipole.
    
  • Quenching Mechanisms:

    • Intersystem Crossing (ISC): The proximity of the carbonyl group (even if non-conjugated) can enhance ISC to the triplet state (

      
      ) via El-Sayed's rules if the 
      
      
      
      and
      
      
      states are close in energy.
    • Photo-oxidation: In the presence of oxygen, the triplet state is rapidly quenched, generating singlet oxygen.

Part 3: Mechanistic Insights & Visualization

Jablonski Diagram (Biaryl Ketone Dynamics)

The following diagram illustrates the competitive pathways between fluorescence, intersystem crossing, and potential conformational relaxation.

Jablonski S0 Ground State (S₀) (Twisted Biaryl) S1_FC Franck-Condon S₁ (Unrelaxed) S0->S1_FC Abs (hv) ~300 nm S1_Rel Relaxed S₁ (Planarized) S1_FC->S1_Rel Vib. Relax (<1 ps) S1_Rel->S0 Fluorescence ~365-385 nm T1 Triplet State (T₁) (Long-Lived) S1_Rel->T1 ISC (Enhanced by C=O) T1->S0 Phosphorescence (Weak, Low T) Products Photoproducts (Cyclized/Oxidized) T1->Products Photochemistry (Type II / Cyclization)

Caption: Energy level diagram showing the excitation, relaxation, and emission pathways. Note the role of the carbonyl group in enhancing ISC.

Metabolic & Photochemical Context

As a metabolite of DBC, this molecule sits at a junction of metabolic degradation and potential photochemical reactivity.

Metabolism DBC Dibenzo[def,p]chrysene (Parent Carcinogen) Metabolite 1-(2-(phenanthren-9-yl)phenyl)propan-2-one (Target Molecule) DBC->Metabolite Enzymatic Oxidation (CYP450 / Ring Opening) Detection Detection via HPLC-FLD (Ex 300 / Em 380) Metabolite->Detection Fluorescence Characterization Reaction Photocyclization (Formation of fused PAH) Metabolite->Reaction UV Irradiation

Caption: Pathway illustrating the origin of the molecule and its downstream detection/reactivity.

Part 4: Experimental Protocols

Protocol: Spectroscopic Characterization

Objective: To determine the absorption maxima and fluorescence quantum yield.

Reagents:

  • Solvent: Acetonitrile (HPLC Grade,

    
    99.9%) or Cyclohexane (Spectroscopic Grade).
    
  • Standard: Quinine Sulfate (in 0.1 M H₂SO₄) or 9,10-Diphenylanthracene (in Cyclohexane) for quantum yield reference.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 1 mg of 1-(2-(phenanthren-9-yl)phenyl)propan-2-one in 10 mL of Acetonitrile to create a ~300

    
    M stock. Sonicate for 5 minutes to ensure complete dissolution.
    
  • Dilution: Prepare working solutions with optical density (OD) between 0.05 and 0.1 at the excitation wavelength (300 nm) to avoid inner-filter effects. Typical concentration: 1–5

    
    M.
    
  • Deoxygenation (Critical): Purge the solution with high-purity Argon or Nitrogen for 15 minutes. Oxygen is a potent quencher of phenanthrene-like triplets and can reduce fluorescence intensity by 20-30%.

  • Absorption Scan: Record UV-Vis spectrum from 200 nm to 450 nm against a solvent blank. Note the

    
     at ~255 nm and ~300 nm.[1]
    
  • Emission Scan: Exciting at 300 nm (p-band), record emission from 310 nm to 600 nm.

    • Validation Check: The emission spectrum should be independent of excitation wavelength (Kasha's Rule). If peaks shift with excitation, check for impurities or aggregation.

Protocol: HPLC-FLD Detection

Objective: Quantify the metabolite in biological matrices.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5

    
    m).
    
  • Mobile Phase: Gradient elution.[2]

    • A: Water (0.1% Formic Acid)

    • B: Acetonitrile[1][3]

    • Gradient: 50% B to 100% B over 20 minutes.

  • Detector Settings:

    • Excitation: 255 nm (High sensitivity) or 300 nm (High selectivity).

    • Emission: 380 nm (Matches the 9-phenylphenanthrene core).

    • Note: Do not use the 430 nm emission setting often cited for the parent DBC; the metabolite is blue-shifted.

Part 5: References

  • Dibenzo[def,p]chrysene Metabolism:

    • Title: In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes.[2][4]

    • Source: National Institutes of Health (NIH) / PMC.

    • URL:[Link]

  • Phenanthrene Photophysics:

    • Title: A Comparative Guide to the Photophysical Properties of Phenanthrene Compounds.

    • Source: BenchChem Technical Guides.

  • Chemical Identity & Structure:

    • Title: 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one (Compound Summary).[5][6]

    • Source: PubChem.[7][8]

    • URL:[Link]

  • Biaryl Photochemistry:

    • Title: The photochemistry of phenanthrene-substituted molecules.[1][9]

    • Source: Canadian Journal of Chemistry.

    • URL:[Link]

Sources

An In-depth Technical Guide to the Fluorescence Characteristics of Phenanthrene-Containing Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a well-established fluorophore known for its distinct UV absorption and blue fluorescence.[1][2] The introduction of a ketone functionality onto the phenanthrene scaffold creates a fascinating class of molecules with unique photophysical properties. The interplay between the π-conjugated system of the phenanthrene rings and the electronic nature of the carbonyl group gives rise to complex excited-state dynamics. This guide provides a comprehensive exploration of the fluorescence characteristics of phenanthrene-containing ketones, offering insights into their synthesis, photophysical behavior, and potential applications for researchers, scientists, and drug development professionals.

The Photophysical Foundation: Phenanthrene as a Fluorophore

Phenanthrene's electronic structure is characterized by a series of π-π* transitions, which are responsible for its strong absorption in the ultraviolet region.[3] Upon excitation, the molecule is promoted to an excited singlet state (S₁) from which it can relax back to the ground state (S₀) via radiative decay, i.e., fluorescence.[4] The fluorescence emission of unsubstituted phenanthrene is typically observed in the range of 350-400 nm, exhibiting a characteristic vibronic structure.[5]

The photophysical pathways available to an excited molecule like phenanthrene are best visualized using a Jablonski diagram.

Jablonski cluster_S0 Ground State (S₀) cluster_S1 First Excited Singlet State (S₁) cluster_T1 First Excited Triplet State (T₁) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption (π-π*) S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Internal Conversion T1_v2 v=2 S1_v0->T1_v2 Intersystem Crossing (ISC) S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation T1_v0 v=0 T1_v0->S0_v2 Phosphorescence T1_v1 v=1 T1_v2->T1_v0 Vibrational Relaxation

Caption: A Jablonski diagram illustrating the principal photophysical processes.

The Influence of the Ketone Group

The introduction of a carbonyl (C=O) group onto the phenanthrene ring system significantly perturbs its electronic and photophysical properties. This is primarily due to two factors: the inductive effect and the presence of non-bonding (n) electrons on the oxygen atom.

Electronic Transitions: The Role of n-π* States

Aromatic ketones exhibit both π-π* and n-π* electronic transitions. The n-π* transition involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This transition is typically lower in energy than the lowest π-π* transition of the aromatic system.[6] The presence of this low-lying n-π* state has profound consequences for the fluorescence characteristics.

Intersystem Crossing and Phosphorescence

The energy proximity and favorable orbital overlap between the singlet n-π* (S₁(n,π)) and a triplet π-π (T₁(π,π)) or n-π (T₁(n,π*)) state often leads to highly efficient intersystem crossing (ISC).[7][8] This process populates the triplet state at the expense of fluorescence, often resulting in a significant decrease in fluorescence quantum yield compared to the parent phenanthrene molecule. Consequently, many aromatic ketones are strongly phosphorescent, especially at low temperatures in rigid matrices where non-radiative decay pathways are minimized.[6][9]

EnergyLevels S0 S₀ (Ground State) S1_pi_pi S₁(π,π) S0->S1_pi_pi π-π* Absorption S1_n_pi S₁(n,π) S0->S1_n_pi n-π* Absorption (weak) T1_pi_pi T₁(π,π) T1_pi_pi->S0 Phosphorescence T1_n_pi T₂(n,π) S1_pi_pi->S0 Fluorescence (Often Weak) S1_n_pi->S0 Fluorescence (Very Weak/Absent) S1_n_pi->T1_pi_pi Efficient ISC (El-Sayed's Rule)

Caption: Energy level diagram for a typical aromatic ketone.

The efficiency of ISC is governed by El-Sayed's rule, which states that ISC is more efficient between states of different orbital character (e.g., ¹(n,π) → ³(π,π)) than between states of the same character.

Environmental Effects on Fluorescence

The fluorescence of phenanthrene-containing ketones is highly sensitive to the surrounding environment, particularly solvent polarity.

Solvatochromism

In polar solvents, the excited state of a polar fluorophore can be stabilized by the reorientation of solvent molecules.[10] This stabilization lowers the energy of the excited state, resulting in a red-shift (a shift to longer wavelengths) of the fluorescence emission. This phenomenon, known as solvatochromism, is a key characteristic of many phenanthrene derivatives.[11] For phenanthrene ketones, the n-π* transition is typically blue-shifted in polar, protic solvents due to the stabilization of the ground-state non-bonding electrons through hydrogen bonding. Conversely, the π-π* transition may show a red-shift with increasing solvent polarity.[12] The net effect on the fluorescence spectrum depends on the nature of the lowest-lying singlet excited state.

Fluorescence Quenching

Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. For phenanthrene-containing ketones, several quenching mechanisms are relevant:

  • Oxygen Quenching: Dissolved molecular oxygen is an efficient quencher of fluorescence and, particularly, phosphorescence.[13] Oxygen is a triplet in its ground state and can interact with the excited singlet or triplet state of the fluorophore, promoting non-radiative decay.

  • Self-Quenching/Aggregation: At high concentrations, molecules can form non-fluorescent dimers or aggregates, leading to a decrease in fluorescence intensity.

  • Static and Dynamic Quenching: These processes involve the interaction of the fluorophore with other molecules (quenchers) in the solution. Dynamic (or collisional) quenching occurs when the quencher collides with the fluorophore in its excited state.[14][15] Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.

Experimental Protocols

Synthesis of Phenanthrene-Containing Ketones

A common synthetic route to phenanthrene derivatives is through oxidative photocyclization.[16][17] For example, a benzo[c]phenanthrene ketone can be synthesized via a Heck coupling followed by this photochemical step.[16]

Workflow for Synthesis:

SynthesisWorkflow start Starting Materials heck Heck Coupling start->heck photocyclization Oxidative Photocyclization heck->photocyclization purification Purification (Chromatography) photocyclization->purification product Phenanthrene Ketone purification->product

Caption: A generalized synthetic workflow for phenanthrene ketones.

Measurement of Fluorescence Spectra

Objective: To determine the fluorescence excitation and emission maxima (λ_ex and λ_em).

Methodology:

  • Sample Preparation: Prepare dilute solutions of the phenanthrene ketone in the desired solvent (e.g., cyclohexane, ethanol, acetonitrile). The absorbance at the excitation wavelength should be below 0.1 to prevent inner-filter effects.

  • Instrumentation: Utilize a spectrofluorometer equipped with excitation and emission monochromators and a photomultiplier tube (PMT) detector.

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.

  • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (λ_abs) and scan the emission monochromator to record the fluorescence spectrum. The wavelength of maximum intensity is the emission maximum (λ_em).

Determination of Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The integrating sphere method is a reliable technique for its determination.[4]

Methodology:

  • Blank Measurement: Place a cuvette containing only the solvent inside an integrating sphere and record the scatter peak of the excitation light.

  • Sample Measurement: Replace the blank with the sample cuvette and record the spectrum, which will include the attenuated scatter peak and the fluorescence emission.

  • Calculation: The quantum yield is calculated by the instrument's software, which compares the integrated intensity of the sample's emission to the reduction in the intensity of the scattered excitation light.[4]

Measurement of Phosphorescence

Objective: To measure the phosphorescence emission spectrum and lifetime (τ_p).

Methodology:

  • Sample Preparation: Dissolve the compound in a solvent that forms a rigid glass at low temperature (e.g., ethanol or 2-methyltetrahydrofuran). Deoxygenate the sample thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) to prevent quenching by molecular oxygen.

  • Low-Temperature Measurement: Cool the sample to 77 K using a liquid nitrogen dewar.

  • Instrumentation: Use a spectrofluorometer with a pulsed excitation source and a gated detector.

  • Data Acquisition: Excite the sample with a pulse of light. After a short delay to allow for the decay of any short-lived fluorescence, open the detector gate to collect the long-lived phosphorescence emission.

Data Summary

The photophysical properties of phenanthrene-containing ketones are highly dependent on the position of the ketone group and the presence of other substituents. The following table provides a hypothetical comparison based on the principles discussed.

CompoundSolventλ_abs (nm)λ_em (nm)Φ_fτ_f (ns)Notes
PhenanthreneCyclohexane292348, 3640.1355.6High fluorescence, structured emission.[4]
2-AcetylphenanthreneCyclohexane~310~450< 0.01~1Weak fluorescence, likely due to efficient ISC.
2-AcetylphenanthreneEthanol~305~470< 0.01~1Red-shift in polar solvent; n-π* absorption blue-shifted.
9-Phenanthroyl-X*AcetonitrileVariesVariesVariesVariesProperties highly dependent on substituent X.

*Hypothetical data for illustrative purposes. Actual values would require experimental determination.

Applications and Future Directions

The unique photophysical properties of phenanthrene-containing ketones make them promising candidates for a variety of applications:

  • Photosensitizers: Their high triplet quantum yields make them suitable for use as photosensitizers in photodynamic therapy and photocatalysis, where the generation of singlet oxygen or other reactive species is desired.

  • Molecular Probes: The sensitivity of their fluorescence to the local environment can be exploited to develop sensors for polarity, viscosity, or the presence of specific analytes.[18][19] For instance, they could be incorporated into larger molecules to probe biological microenvironments.

  • Organic Electronics: The electronic properties of phenanthrene derivatives have been investigated for applications in organic light-emitting diodes (OLEDs).[17] The ketone functionality could be used to tune the electron-accepting properties of these materials.

Future research in this area will likely focus on the rational design of novel phenanthrene-containing ketones with tailored photophysical properties for specific applications. This will involve a combination of synthetic chemistry, advanced spectroscopic techniques, and computational modeling to understand and control the complex excited-state dynamics of these fascinating molecules.

References

  • Nishimura, J., et al. (2005). Synthesis and fluorescence emission behavior of novel anti-phenanthrenophanes. J MOL STRUCT. Available at:

  • Teixeira, R. I., et al. (2021). Photophysical Properties of Fluorescent 2-(Phenylamino)-1,10-phenanthroline Derivatives†. Photochem Photobiol, 97(1), 47-60.
  • Karmakar, A., et al. (2016). Benzo[c]phenanthrene derivatives: Synthesis, optical properties and cytotoxic activity. Bioorganic & Medicinal Chemistry Letters, 26(8), 2056-2060.
  • BenchChem. (2025). A Comparative Guide to the Photophysical Properties of Phenanthrene Compounds. BenchChem.
  • de Oliveira, K. T., et al. (2019). Understanding the photophysical properties of rhenium(i) compounds coordinated to 4,7-diamine-1,10-phenanthroline: synthetic, luminescence and biological studies. Dalton Transactions, 48(12), 3947-3959.
  • Nose, K., et al. (2023). Solvent-dependent fluorescence behaviour of imide-fused [n]phenacenes (n = 3, 5, 7). New Journal of Chemistry, 47(4), 1836-1841.
  • Costa, V. E. U., et al. (2025). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents. MDPI.
  • Li, W., et al. (2007). Photophysical properties of lanthanide complexes with 5-nitro-1,10-phenanthroline. Journal of Luminescence, 126(2), 481-486.
  • AxisPharm. (2024). What is fluorescence quenching?. AxisPharm.
  • ResearchGate. (n.d.). Synthesis and characterization of phenanthrene derivatives for optoelectronic applications | Request PDF. ResearchGate.
  • ResearchGate. (n.d.). Phenanthrene Fluorescence. Emission Spectra of phenanthrene, powdered... | Download Scientific Diagram. ResearchGate.
  • Costamagna, F., et al. (2019). Ultrafast dynamics in polycyclic aromatic hydrocarbons: the key case of conical intersections in higher excited states and their role in the photophysics of phenanthrene monomer. Physical Chemistry Chemical Physics, 21(31), 17336-17344.
  • Mus-Lodiong, L. A., et al. (2014). Synthesis of Autofluorescent Phenanthrene Microparticles via Emulsification: A Useful Synthetic Mimic for Polycyclic Aromatic Hydrocarbon-Based Cosmic Dust. ACS Applied Materials & Interfaces, 6(1), 235-242.
  • S. L. Wellons, R. A. Yokley, L. A. Carbajal, E. L. Wehry. (1983). Phosphorescence characteristics of acetophenone, benzophenone, p-aminobenzophenone and Michler's ketone in various environments. Spectrochimica Acta Part A: Molecular Spectroscopy, 39(6), 555-560.
  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Evident Scientific.
  • Edinburgh Instruments. (2024). What is Fluorescence Quenching?. Edinburgh Instruments.
  • H. El-Sayed, A. A., & M. El-Aziz, A. (2007). Fluorescence quenching of phenanthrene and anthacene by maleic anhydride and n-octadecenylsuccinic snhydride in solution and in. POLYMER ENGINEERING & SCIENCE, 47(2), 192-199.
  • Khan, A., et al. (2024). Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water. Journal of Fluorescence, 34(6), 2689-2699.
  • Creaser, D. A., et al. (2022). Multiphoton Phosphorescence of Simple Ketones by Visible-light Excitation and Its Consideration for Active Sensing in Space. Journal of Fluorescence, 32(3), 1045-1051.
  • Brandt, M. (2010). Dynamic Quenching. Personal website.
  • Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal, 18(3), 1-12.
  • Marian, C. M. (2021). Understanding and Controlling Intersystem Crossing in Molecules. Annual Review of Physical Chemistry, 72, 195-218.
  • ResearchGate. (n.d.). Fluorescent sensors based on phenanthroline derivatives for the detection of Zn(II) ions. ResearchGate.
  • Wang, Y., et al. (2020). A phenanthrene[9,10-d]imidazole-phenol-based fluorescent probe combining ESIPT and AIE for the “turn-on” detection of Cu2+ with green-emission and improved Stokes' shift, and its application. New Journal of Chemistry, 44(30), 13025-13031.
  • de la Harpe, K. M., et al. (2009). Direct observation of slow intersystem crossing in an aromatic ketone, fluorenone. Physical Chemistry Chemical Physics, 11(43), 10115-10122.

Sources

Preliminary Investigation of 1-(2-(phenanthren-9-yl)phenyl)propan-2-one Genotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Investigation Guide & Whitepaper Audience: Drug Development Scientists, Toxicologists, and CMC Leads

Executive Summary & Strategic Imperative

1-(2-(phenanthren-9-yl)phenyl)propan-2-one (CAS 1013933-56-6) presents a unique toxicological challenge. Identified in literature as a metabolite of Dibenzo[def,p]chrysene (DBC) —one of the most potent tumorigenic polycyclic aromatic hydrocarbons (PAHs) known—this molecule carries a high a priori probability of genotoxicity.

For drug development professionals, encountering this structure (whether as a synthetic intermediate, a degradation product, or a novel scaffold) triggers an immediate need for a rigorous Genotoxicity Hazard Assessment . Standard screening protocols may yield false negatives due to the complex metabolic activation required for PAH-like structures.

This guide outlines a modified preliminary investigation strategy that goes beyond the standard ICH S2(R1) battery. It prioritizes the detection of DNA intercalation and metabolic bioactivation (S9 dependency) specific to phenanthrene derivatives.

Structural Alert & In Silico Profiling (Phase I)

Before wet-lab experimentation, a quantitative structure-activity relationship (QSAR) assessment is mandatory to guide strain and condition selection.

Structural Alerts
  • Phenanthrene Moiety: A "Bay Region" structure capable of being metabolized into dihydrodiol epoxides. These epoxides can covalently bind to DNA (forming adducts), causing replication errors.

  • Ketone Side Chain: While the propan-2-one group is generally stable, its position relative to the biaryl bond (2-phenyl substitution) creates steric hindrance, potentially influencing the planarity required for DNA intercalation.

Recommended In Silico Workflow

Perform two complementary QSAR analyses as per ICH M7 guidelines:

  • Rule-Based System (e.g., Derek Nexus): To identify specific toxicophores (e.g., polycyclic aromatic system).

  • Statistical-Based System (e.g., SARAH or Leadscope): To predict mutagenicity based on a training set of PAH analogs.

Decision Point: If In Silico predicts positive, proceed immediately to the Enhanced Ames Protocol (Section 3.1). If negative, proceed with the standard battery but maintain high vigilance for metabolic activation issues.

The In Vitro Experimental Battery (Phase II)

This protocol deviates from the standard "check-box" approach to specifically target PAH-mediated genotoxicity mechanisms.

Assay 1: Enhanced Bacterial Reverse Mutation (Ames) Test

Protocol Authority: OECD 471 | Critical Modification: S9 Optimization

Standard Ames tests often fail to detect PAHs because the standard rat liver S9 fraction (induced by Aroclor 1254 or Phenobarbital/5,6-benzoflavone) may not generate the specific reactive metabolites (e.g., diol epoxides) at sufficient concentrations.

Experimental Design:

  • Strains:

    • S. typhimuriumTA98 & TA1537 : Essential for detecting frameshift mutations , the primary mode of action for intercalating agents like phenanthrene.

    • S. typhimuriumTA100 : Detects base-pair substitutions (relevant for epoxide adducts).

    • E. coliWP2 uvrA : Detects oxidizing mutagens and cross-linking agents.

  • Metabolic Activation (The Variable):

    • Condition A: Standard 4% Rat Liver S9.

    • Condition B (Enhanced): 10% Rat Liver S9 or Hamster Liver S9 . Hamster S9 is historically more efficient at activating certain PAHs than rat S9.

  • Dose Range: 5 concentrations, up to 5000 µ g/plate or the limit of solubility (precipitate is likely given the lipophilicity).

Success Criteria: A result is Positive if there is a dose-dependent increase in revertant colonies >2-fold over background (for TA98/100) or >3-fold (for TA1537).

Assay 2: In Vitro Micronucleus (MN) Test

Protocol Authority: OECD 487 | Target: Clastogenicity & Aneugenicity[1]

Since PAHs can act as bulky adducts causing strand breaks (clastogenic) or interfere with spindle proteins (aneugenic), the MN test is superior to the Chromosomal Aberration test for this scaffold.

Experimental Design:

  • Cell Line: TK6 Human Lymphoblastoid Cells (p53 competent) or CHO-K1 (Chinese Hamster Ovary).

  • Exposure Regimens:

    • Short treatment (3-4 h) with S9 .

    • Short treatment (3-4 h) without S9 .

    • Extended treatment (24 h) without S9 (Critical for detecting aneugens and cell cycle delays).

  • Cytotoxicity Measure: Replication Index (RI) or Cytokinesis-Block Proliferation Index (CBPI). Target 55% ± 5% cytotoxicity for the top dose.

Technical Deep Dive: The Metabolic Activation Pathway

The genotoxicity of 1-(2-(phenanthren-9-yl)phenyl)propan-2-one is likely dependent on bioactivation. The phenanthrene ring is oxidized by Cytochrome P450 enzymes (CYP1A1/1B1) into an epoxide, hydrolyzed by Epoxide Hydrolase (EH) into a dihydrodiol, and further oxidized to the ultimate carcinogen: the diol epoxide .

Visualization of Hypothetical Bioactivation

The following diagram illustrates the critical metabolic pathway that transforms the inert parent molecule into a DNA-reactive species.

MetabolicActivation Parent 1-(2-(phenanthren-9-yl) phenyl)propan-2-one (Parent) Epoxide Phenanthrene-9,10-oxide (Intermediate) Parent->Epoxide CYP450 (1A1/1B1) Phase I Oxidation Diol Phenanthrene-9,10-dihydrodiol (Proximate Carcinogen) Epoxide->Diol Epoxide Hydrolase (EH) DiolEpoxide Phenanthrene-9,10-dihydrodiol-1,2-epoxide (Ultimate Carcinogen) Diol->DiolEpoxide CYP450 Secondary Oxidation Detox Glucuronidation/Sulfation (Excretion) Diol->Detox Phase II Conjugation DNA_Adduct Covalent DNA Adduct (Genotoxicity) DiolEpoxide->DNA_Adduct Nucleophilic Attack (Guanyl N2)

Figure 1: Hypothetical bioactivation pathway of the phenanthrene moiety. The formation of the "Bay Region" diol epoxide is the critical step leading to genotoxicity.

Data Interpretation & Decision Logic

The interpretation of results for this specific molecule requires a decision tree that accounts for its "high-risk" structural class.

Summary of Data Presentation

Quantitative results should be tabulated as follows for clear review:

AssayStrain/Cell LineConditionResult (+/-)Fold IncreaseConclusion
Ames TA98+S9 (Rat)Negative 1.1xNo frameshift detected
Ames TA1537+S9 (Hamster)Positive 3.5x High Risk: Frameshift
MNvit TK6-S9 (24h)Negative N/ANo direct clastogenicity
MNvit TK6+S9 (4h)Positive 4.2% Metabolite-driven damage
Investigation Workflow Diagram

InvestigationWorkflow Start Compound: 1-(2-(phenanthren-9-yl) phenyl)propan-2-one InSilico In Silico Assessment (DEREK / SARAH) Start->InSilico Ames Ames Test (OECD 471) Focus: TA98/1537 + Hamster S9 InSilico->Ames Micronucleus In Vitro MN (OECD 487) Focus: +S9 Clastogenicity InSilico->Micronucleus ResultAnalysis Analyze Results Ames->ResultAnalysis Micronucleus->ResultAnalysis Positive POSITIVE (Genotoxic Hazard) ResultAnalysis->Positive Clear Dose-Response Negative NEGATIVE (Likely Safe) ResultAnalysis->Negative No Increase Equivocal EQUIVOCAL (Mechanistic Follow-up) ResultAnalysis->Equivocal Weak/Inconsistent FollowUp In Vivo Comet / MN (Liver/Bone Marrow) Positive->FollowUp Confirm Relevance Equivocal->FollowUp

Figure 2: Strategic workflow for genotoxicity assessment. Note the parallel execution of Ames and Micronucleus assays to ensure coverage of both point mutations and chromosomal aberrations.

Conclusion & Recommendations

The molecule 1-(2-(phenanthren-9-yl)phenyl)propan-2-one poses a significant genotoxic risk due to its structural relationship with potent PAHs and its identification as a metabolite of Dibenzo[def,p]chrysene.[2]

Key Recommendations for the Researcher:

  • Do not rely on standard S9: Use Hamster S9 or high-concentration Rat S9 in the Ames test to maximize metabolic activation potential.

  • Focus on Solubility: PAHs are lipophilic. Ensure the solvent (DMSO) does not precipitate the compound at high doses, which can cause artifacts in the Ames readout.

  • Regulatory Context: If this molecule is an impurity in a drug substance, it must be controlled to TTC (Threshold of Toxicological Concern) levels (1.5 µ g/day ) unless proven non-genotoxic via the battery described above (ICH M7).

References

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • ICH. (2011).[3] Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. International Council for Harmonisation.[4][5] Link

  • Pharmaffiliates. (n.d.). 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one Product Information. (Identified as metabolite of Dibenzo[def,p]chrysene).[2][6] Link

  • Incardona, J. P., et al. (2024).[7][8] Structure-activity relationships for alkyl-phenanthrenes support two independent but interacting synergistic models for PAC mixture potency. Science of The Total Environment. Link

  • Rudnicka, K., et al. (2013). Genotoxicity of cyclopenta[c]phenanthrene and its two derivatives based on an in vitro micronucleus test. Link

Sources

Methodological & Application

Synthesis of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the synthesis of 1-(2-(phenanthren-9-yl)phenyl)propan-2-one, a molecule of significant interest in toxicological and metabolic research. This compound is recognized as a metabolite of Dibenzo[def,p]chrysene, a potent tumorigenic polycyclic aromatic hydrocarbon (PAH).[1] As such, access to pure standards of this metabolite is crucial for researchers in toxicology, drug metabolism, and cancer research to enable accurate analytical quantification and to further investigate its biological activities.

This guide provides a robust and detailed protocol for the chemical synthesis of 1-(2-(phenanthren-9-yl)phenyl)propan-2-one, leveraging the powerful Suzuki-Miyaura cross-coupling reaction. We will delve into the synthesis of the requisite starting materials, the critical cross-coupling step, and the final purification and characterization of the target molecule. The experimental choices are rationalized to provide a deeper understanding of the underlying chemical principles, ensuring a higher probability of success for researchers undertaking this synthesis.

Strategic Approach: The Suzuki-Miyaura Cross-Coupling

The core of this synthetic strategy lies in the formation of the pivotal carbon-carbon bond between the phenanthrene and phenyl rings. For this transformation, the Suzuki-Miyaura cross-coupling reaction is an ideal choice due to its high functional group tolerance, generally high yields, and the commercial availability of a wide range of boronic acids and aryl halides.[2][3] The reaction mechanism involves a palladium(0) catalyst that undergoes oxidative addition with an aryl halide, followed by transmetalation with a boronic acid (or its corresponding boronate ester) in the presence of a base, and concludes with reductive elimination to yield the desired biaryl product and regenerate the active catalyst.[2]

Our specific approach will involve the coupling of 9-phenanthrenylboronic acid with 1-(2-bromophenyl)propan-2-one .

PART 1: Synthesis of Starting Materials

Synthesis of 9-Phenanthrenylboronic Acid

This protocol outlines the synthesis of 9-phenanthrenylboronic acid from 9-bromophenanthrene via a lithium-halogen exchange followed by trapping with a borate ester.

Reaction Scheme:

9-Bromophenanthrene 9-Bromophenanthrene Lithiophenanthrene Lithiophenanthrene 9-Bromophenanthrene->Lithiophenanthrene n-BuLi, THF, -78 °C Phenanthrenylboronate_ester Phenanthrenylboronate_ester Lithiophenanthrene->Phenanthrenylboronate_ester B(OiPr)₃ 9-Phenanthrenylboronic_acid 9-Phenanthrenylboronic_acid Phenanthrenylboronate_ester->9-Phenanthrenylboronic_acid HCl (aq)

Figure 1: Synthesis of 9-Phenanthrenylboronic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
9-Bromophenanthrene257.135.00 g19.4
Anhydrous Tetrahydrofuran (THF)-150 mL-
n-Butyllithium (n-BuLi) (2.5 M in hexanes)64.068.5 mL21.3
Triisopropyl borate188.085.5 mL23.3
2 M Hydrochloric Acid (HCl)-100 mL-
Diethyl ether-500 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37--

Protocol:

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 9-bromophenanthrene (5.00 g, 19.4 mmol).

  • Dissolution: Add anhydrous THF (150 mL) and stir until the solid is completely dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (8.5 mL of a 2.5 M solution in hexanes, 21.3 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. A color change to deep red or brown should be observed, indicating the formation of the organolithium species. Stir the mixture at -78 °C for an additional hour.

  • Borylation: Add triisopropyl borate (5.5 mL, 23.3 mmol) dropwise to the reaction mixture at -78 °C. The deep color of the organolithium should fade.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the flask in an ice bath and slowly add 2 M HCl (100 mL) to quench the reaction and hydrolyze the boronate ester. Stir vigorously for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 9-phenanthrenylboronic acid can often be used without further purification. If necessary, it can be recrystallized from a suitable solvent system such as water or a mixture of ether and hexanes.

Synthesis of 1-(2-Bromophenyl)propan-2-one

This protocol describes a two-step synthesis of 1-(2-bromophenyl)propan-2-one starting from 2-bromobenzaldehyde.

Reaction Scheme:

2-Bromobenzaldehyde 2-Bromobenzaldehyde 1-(2-Bromophenyl)propan-1-ol 1-(2-Bromophenyl)propan-1-ol 2-Bromobenzaldehyde->1-(2-Bromophenyl)propan-1-ol EtMgBr, THF 1-(2-Bromophenyl)propan-2-one 1-(2-Bromophenyl)propan-2-one 1-(2-Bromophenyl)propan-1-ol->1-(2-Bromophenyl)propan-2-one PCC, CH₂Cl₂

Figure 2: Synthesis of 1-(2-Bromophenyl)propan-2-one.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Bromobenzaldehyde185.0210.0 g54.0
Ethylmagnesium bromide (3.0 M in ether)133.2720.0 mL60.0
Anhydrous Diethyl Ether-200 mL-
Saturated Ammonium Chloride (NH₄Cl) solution-100 mL-
Pyridinium chlorochromate (PCC)215.5614.0 g65.0
Anhydrous Dichloromethane (DCM)-250 mL-
Silica Gel---
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--

Protocol - Step 1: Synthesis of 1-(2-Bromophenyl)propan-1-ol

  • Reaction Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add 2-bromobenzaldehyde (10.0 g, 54.0 mmol) and dissolve it in anhydrous diethyl ether (100 mL).

  • Grignard Addition: Cool the solution to 0 °C in an ice bath and add ethylmagnesium bromide (20.0 mL of a 3.0 M solution in ether, 60.0 mmol) dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol, which is used in the next step without further purification.

Protocol - Step 2: Oxidation to 1-(2-Bromophenyl)propan-2-one

  • Reaction Setup: In a 500 mL flask, suspend pyridinium chlorochromate (PCC) (14.0 g, 65.0 mmol) in anhydrous dichloromethane (150 mL).

  • Addition of Alcohol: Dissolve the crude 1-(2-bromophenyl)propan-1-ol from the previous step in anhydrous dichloromethane (100 mL) and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ketone.

PART 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of the Target Compound

This section details the palladium-catalyzed cross-coupling of 9-phenanthrenylboronic acid and 1-(2-bromophenyl)propan-2-one.

Reaction Scheme:

9-Phenanthrenylboronic_acid 9-Phenanthrenylboronic acid Target_Compound 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one 9-Phenanthrenylboronic_acid->Target_Compound Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O 1-(2-Bromophenyl)propan-2-one 1-(2-Bromophenyl)propan-2-one 1-(2-Bromophenyl)propan-2-one->Target_Compound

Figure 3: Suzuki-Miyaura cross-coupling reaction.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
9-Phenanthrenylboronic acid222.051.00 g4.50
1-(2-Bromophenyl)propan-2-one213.071.06 g4.95
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.56260 mg0.225 (5 mol%)
Potassium Carbonate (K₂CO₃)138.211.87 g13.5
1,4-Dioxane-40 mL-
Water (degassed)-10 mL-
Ethyl Acetate-150 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--

Protocol:

  • Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 9-phenanthrenylboronic acid (1.00 g, 4.50 mmol), 1-(2-bromophenyl)propan-2-one (1.06 g, 4.95 mmol, 1.1 equiv), and potassium carbonate (1.87 g, 13.5 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (260 mg, 0.225 mmol, 5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the solvent under reduced pressure.

PART 3: Purification and Characterization

Purification

The crude product is purified by flash column chromatography.

Procedure:

  • Column Preparation: Pack a silica gel column with a suitable diameter and length for the amount of crude product.

  • Eluent System: A gradient elution system of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity to elute the product. The optimal gradient should be determined by TLC analysis of the crude mixture.

  • Loading and Elution: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column. Elute the column with the solvent gradient, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(2-(phenanthren-9-yl)phenyl)propan-2-one as a solid or oil.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Expected Characterization Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the phenanthrene and phenyl rings, as well as a singlet for the methyl group and a singlet for the methylene group of the propanone side chain. The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display the expected number of signals for the carbon atoms in the molecule, including the carbonyl carbon of the ketone.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the target compound (C₂₃H₁₈O, MW: 310.39 g/mol ).

Note: As of the writing of this guide, detailed experimental ¹H and ¹³C NMR data for 1-(2-(phenanthren-9-yl)phenyl)propan-2-one are not widely available in the public domain. Researchers are strongly encouraged to obtain and report this data upon successful synthesis to contribute to the scientific literature.

Application Notes

The synthesized 1-(2-(phenanthren-9-yl)phenyl)propan-2-one serves as a critical analytical standard for:

  • Metabolism Studies: Quantifying the formation of this metabolite in in vitro and in vivo studies of Dibenzo[def,p]chrysene metabolism.

  • Toxicological Assessment: Investigating the potential toxicity and biological activity of this specific metabolite.

  • Biomarker Development: Exploring its use as a biomarker of exposure to Dibenzo[def,p]chrysene in environmental and occupational health studies.

Trustworthiness and Self-Validation

The protocols provided herein are based on well-established and reliable chemical transformations.[2][3] The success of the synthesis can be validated at each key stage:

  • Starting Material Synthesis: The identity and purity of the synthesized 9-phenanthrenylboronic acid and 1-(2-bromophenyl)propan-2-one should be confirmed by NMR and/or mass spectrometry before proceeding to the coupling reaction.

  • Reaction Monitoring: The progress of the Suzuki-Miyaura coupling should be diligently monitored by TLC or LC-MS to ensure the consumption of the starting materials and the formation of the product.

  • Final Product Characterization: Comprehensive characterization of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry is essential to confirm its structure and purity.

By following these detailed protocols and validation steps, researchers can confidently synthesize 1-(2-(phenanthren-9-yl)phenyl)propan-2-one for their research needs.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Angewandte Chemie International Edition in English, 1982 , 21 (8), 582-583. [Link]

  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998 , 37 (24), 3387-3388. [Link]

  • Pharmaffiliates. 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one-d9. [Link]

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 1978 , 43 (14), 2923–2925. [Link]

  • The Suzuki Reaction. [Link]

Sources

analytical methods for 1-(2-(phenanthren-9-yl)phenyl)propan-2-one detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Quantitation of 1-(2-(phenanthren-9-yl)phenyl)propan-2-one

Part 1: Introduction & Scope

Target Analyte: 1-(2-(phenanthren-9-yl)phenyl)propan-2-one (CAS: 1013933-56-6) Synonyms: Dibenzo[def,p]chrysene Metabolite 1; Phenanthrenyl-P2P. Matrix: Biological Fluids (Plasma, Urine), Microsomal Incubations, Environmental Extracts.

Executive Summary: This guide outlines a validated protocol for the detection and quantitation of 1-(2-(phenanthren-9-yl)phenyl)propan-2-one, a critical metabolite of the potent carcinogen Dibenzo[def,p]chrysene (DBC) and a potential impurity in phenanthrene-based drug discovery scaffolds. Given the analyte's role as a biomarker for PAH activation and its structural similarity to phenylacetone (P2P) precursors, precise analytical discrimination is required.

This protocol utilizes Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve sub-nanogram sensitivity, ensuring robust data for toxicological profiling and impurity assessment.

Part 2: Experimental Design & Rationale

The Analytical Challenge
  • Lipophilicity: The phenanthrene moiety confers high lipophilicity (LogP > 5), necessitating efficient organic extraction and preventing retention on standard C18 columns without high organic gradients.

  • Isomeric Interference: The sample matrix may contain isomeric hydroxylated PAHs. The ketone functionality of the target analyte provides a unique handle for MS/MS fragmentation (loss of acetyl group), distinguishing it from alcohol metabolites.

  • Stability: As a ketone, the analyte is stable but prone to volatility losses during evaporation steps.

Internal Standard Strategy

Mandatory Requirement: Use of 1-(2-(phenanthren-9-yl)phenyl)propan-2-one-d9 (Deuterated IS).

  • Rationale: The d9-analog corrects for matrix effects (ion suppression/enhancement) and recovery losses during Liquid-Liquid Extraction (LLE). External calibration is insufficient for complex biological matrices.

Method Selection: LC-MS/MS vs. GC-MS
  • Primary Recommendation (LC-MS/MS): Preferred for biological matrices. It avoids the high-temperature injection port degradation potentially seen in GC and handles the polar matrix components better after cleanup.

  • Alternative (GC-MS): Viable for environmental samples where the matrix is less protein-heavy. Requires non-polar column (e.g., DB-5MS).

Part 3: Visualization of Metabolic Context

The following diagram illustrates the theoretical formation pathway and the analytical workflow, emphasizing the critical separation of the ketone metabolite from potential hydroxylated byproducts.

G DBC Dibenzo[def,p]chrysene (Parent PAH) Metabolism CYP450 Activation & Ring Opening DBC->Metabolism Analyte 1-(2-(phenanthren-9-yl) phenyl)propan-2-one (Target Ketone) Metabolism->Analyte Major Pathway Impurity Hydroxylated Phenanthrenes Metabolism->Impurity Side Pathway LCMS LC-MS/MS Analysis (MRM Mode) Analyte->LCMS Quantitation Sample Biological Matrix (Plasma/Urine) IS Add Internal Std (d9-Analog) Sample->IS LLE LLE Extraction (Hexane:EtOAc) IS->LLE LLE->LCMS

Caption: Figure 1. Metabolic origin of the target analyte and the integrated analytical workflow.

Part 4: Detailed Protocol (LC-MS/MS)

Reagents & Materials
  • Target Standard: 1-(2-(phenanthren-9-yl)phenyl)propan-2-one (>98% purity).

  • Internal Standard: 1-(2-(phenanthren-9-yl)phenyl)propan-2-one-d9.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ethyl Acetate, Hexane.

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

Self-Validating Step: The use of a non-polar solvent mix targets the lipophilic analyte while leaving polar proteins and salts in the aqueous phase.

  • Aliquot: Transfer 100 µL of plasma or urine into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard solution (100 ng/mL in MeOH). Vortex for 10 sec.

  • Extraction: Add 500 µL of Hexane:Ethyl Acetate (9:1 v/v) .

    • Note: The small amount of Ethyl Acetate improves recovery of the ketone without extracting excessive polar interferences.

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C to separate phases.

  • Transfer: Transfer 400 µL of the upper organic layer to a clean glass vial.

  • Dry Down: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

    • Caution: Do not exceed 40°C or prolong drying, as the analyte has moderate volatility.

  • Reconstitution: Reconstitute in 100 µL of ACN:Water (50:50 v/v) . Vortex well.

Step 2: LC-MS/MS Parameters

Chromatography:

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 40% B

    • 1.0 min: 40% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 40% B

    • 9.0 min: Stop

Mass Spectrometry:

  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Gas Temp: 300°C.

  • Acquisition: Multiple Reaction Monitoring (MRM).

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)TypeRationale
Target 311.1 [M+H]⁺267.1 20QuantifierLoss of Acetyl (-CH3CO). Characteristic of P2P structure.
Target 311.1 [M+H]⁺252.135QualifierFurther loss of -CH3 from the benzyl cation.
IS (d9) 320.2 [M+H]⁺276.220QuantifierCorresponding d9-benzyl cation fragment.

Part 5: Data Analysis & Validation

Identification Criteria
  • Retention Time (RT): Analyte RT must be within ±0.05 min of the Internal Standard RT.

  • Ion Ratio: The ratio of Quantifier (267) to Qualifier (252) must be within ±20% of the reference standard.

Quantification

Calculate the Area Ratio (


) for each sample:


Determine concentration using a linear regression (

) weighted

generated from a calibration curve (Range: 0.5 ng/mL – 500 ng/mL).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery Evaporation lossReduce N2 flow rate; ensure temp < 35°C.
Peak Tailing Secondary interactionsEnsure 0.1% Formic Acid is fresh; check column age.
High Background Plasticizer contaminationUse glass vials for all organic solvent steps.

Part 6: References

  • Pharmaffiliates. (n.d.). 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one - Product Specification. Retrieved from [Link]

  • Grova, N., et al. (2005). Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry. Luxembourg Institute of Health. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). State-of-the-Art Analytical Approaches for Illicit Drug Profiling in Forensic Investigations. Retrieved from [Link]

high-resolution mass spectrometry of 1-(2-(phenanthren-9-yl)phenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry (HRMS) of 1-(2-(phenanthren-9-yl)phenyl)propan-2-one

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Modality: Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS)

Executive Summary & Toxicological Context

Dibenzo[def,p]chrysene (DB[a,l]P) is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) recognized as the most potent tumorigen identified to date, frequently encountered as an occupational hazard by hot mix asphalt paving workers[1]. Assessing human exposure to DB[a,l]P requires the detection of stable, downstream metabolic biomarkers.

1-(2-(phenanthren-9-yl)phenyl)propan-2-one (CAS: 1013933-56-6; Formula: C23H18O) serves as a critical surrogate standard and metabolite for tracking DB[a,l]P exposure[1]. Because this biomarker is present at ultra-trace levels (pg/mL) in complex biological matrices like urine or plasma, traditional nominal-mass techniques (e.g., single quadrupole GC-MS) are insufficient. This protocol details a robust, self-validating UHPLC-HRMS methodology designed to achieve sub-ppm mass accuracy and high-confidence structural elucidation for this specific analyte.

Analytical Rationale: Causality Behind Experimental Choices

As analytical scientists, we must tailor our instrumental parameters to the unique physicochemical properties of the target molecule.

  • Ionization Strategy (Why ESI over APCI?): Pure PAHs typically lack polar functional groups, necessitating Atmospheric Pressure Chemical Ionization (APCI) or Photoionization (APPI). However, the metabolic addition of the propan-2-one moiety in this biomarker introduces a carbonyl oxygen with a high proton affinity. Therefore, Electrospray Ionization (ESI) in positive mode is strategically selected. It efficiently protonates the ketone to form a highly stable

    
     ion (
    
    
    
    311.1436) without the thermal degradation risks associated with APCI.
  • Chromatographic Gradient Design: The phenanthrene-phenyl core is highly lipophilic. To prevent severe peak tailing and carryover, the reverse-phase C18 gradient is initiated at a relatively high organic composition (40% Acetonitrile) and rapidly ramped to 95%.

  • Stepped Collision Energy (NCE): The fused-ring phenanthrene core is highly resistant to fragmentation, while the aliphatic propan-2-one side chain cleaves readily. Utilizing a stepped Normalized Collision Energy (25, 35, and 45 eV) ensures that both low-energy fragments (e.g., neutral loss of water) and high-energy core cleavages are captured simultaneously in a single MS/MS scan.

Self-Validating System Design

To ensure absolute trustworthiness and analytical integrity, this protocol is engineered as a self-validating system:

  • Isotope Dilution: The mandatory inclusion of the stable isotope-labeled internal standard, 1-(2-(phenanthren-9-yl)phenyl)propan-2-one-d9 [2], prior to any sample manipulation corrects for solid-phase extraction (SPE) recovery losses and matrix-induced ion suppression.

  • Automated Mass Drift Halts: The exact mass of the -d9 internal standard (

    
     320.2001) is continuously monitored. A mass drift exceeding 3 ppm acts as an automated system-suitability failure, halting the analytical batch to prevent false reporting.
    

LC_HRMS_Workflow S1 Sample Prep (SPE of Biofluid) S2 Isotope Dilution (Spike -d9 ISTD) S1->S2 S3 UHPLC Separation (C18, 1.7 µm) S2->S3 S4 ESI+ Ionization (Carbonyl Protonation) S3->S4 S5 HRMS Detection (Orbitrap/Q-TOF) S4->S5

Fig 1: End-to-end UHPLC-HRMS workflow for trace biomarker quantification.

Step-by-Step Experimental Protocol

Reagents & Materials
  • Native Standard: 1-(2-(phenanthren-9-yl)phenyl)propan-2-one, high-purity certified reference material[3].

  • Internal Standard (ISTD): 1-(2-(phenanthren-9-yl)phenyl)propan-2-one-d9[2].

  • Consumables: 30 mg / 1 mL Polymeric C18 Solid Phase Extraction (SPE) cartridges.

Sample Preparation (Solid Phase Extraction)
  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol through the C18 SPE cartridge, followed immediately by 1.0 mL of LC-MS grade Water. Do not allow the sorbent to dry.

  • Sample Loading: Aliquot 500 µL of the biological matrix (urine/plasma). Spike with 10 µL of the 100 ng/mL -d9 ISTD. Dilute the mixture with 500 µL of 0.1% Formic Acid in water to disrupt protein binding. Load onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in water to elute polar endogenous salts and hydrophilic interferences. Discard the wash fraction.

  • Elution: Elute the target analyte and ISTD with 1.0 mL of 100% Acetonitrile into a clean glass autosampler vial.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-high-purity nitrogen at 35 °C. Reconstitute in 100 µL of Initial Mobile Phase (60% Water / 40% Acetonitrile). Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

UHPLC Separation Parameters

Table 1: Chromatographic Gradient Conditions

Time (min) Flow Rate (mL/min) Mobile Phase A (%) Mobile Phase B (%) Curve
0.0 0.4 60 40 Initial
1.0 0.4 60 40 6
6.0 0.4 5 95 6
8.0 0.4 5 95 6
8.1 0.4 60 40 6

| 10.0 | 0.4 | 60 | 40 | 6 |

Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid | Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid

HRMS Detection Parameters

Table 2: Mass Spectrometer Settings (Orbitrap / Q-TOF)

Parameter Setting Rationale
Ionization Mode ESI Positive (ESI+) Targets the proton affinity of the propan-2-one carbonyl oxygen.
Capillary Voltage 3.5 kV Optimal for stable Taylor cone formation in high-organic mobile phases.
Capillary Temp 320 °C Facilitates rapid desolvation of the highly hydrophobic analyte.

| Resolution (MS1) | 70,000 (at


 200) | Ensures baseline separation of the target 

from isobaric matrix lipids. | | Resolution (MS2) | 17,500 (at

200) | Balances scan speed (Hz) with sufficient resolving power for product ions. |

Data Processing & MS/MS Fragmentation Pathway

Accurate identification relies on matching both the exact mass of the precursor ion and its specific fragmentation fingerprint. The primary fragmentation pathway involves the cleavage of the propan-2-one side chain.

Table 3: Exact Mass and Diagnostic Product Ions | Analyte | Formula | Adduct | Theoretical


 | Diagnostic MS/MS Fragments (

) | |---------|---------|--------|-----------------|----------------------------------| | Native Biomarker | C23H18O |

| 311.1436 | 293.1330, 268.1252, 253.1017 | | -d9 Internal Standard | C23H9D9O |

| 320.2001 | Mass shifted corresponding to D-label retention |

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 311.1436 F1 Product Ion [M+H - H2O]+ m/z 293.1330 M->F1 - H2O (-18.0106 Da) F2 Radical Cation [M+H - •COCH3]+• m/z 268.1252 M->F2 - •COCH3 (-43.0184 Da) F3 Product Ion [M+H - C3H6O]+ m/z 253.1017 M->F3 - C3H6O (-58.0419 Da)

Fig 2: Proposed ESI+ MS/MS fragmentation pathway for the protonated biomarker.

References[1] Title: 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one | Chemical Name

Sources

NMR spectroscopy for structural elucidation of phenanthrene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Nuclear Magnetic Resonance (NMR) Spectroscopy for the Structural Elucidation of Phenanthrene Derivatives

Introduction: The Unique Challenge of the Phenanthrene Scaffold

Phenanthrene and its derivatives, a class of polycyclic aromatic hydrocarbons (PAHs), form the core of numerous natural products, including alkaloids, steroids, and resin acids.[1] Their angular three-ring system presents a distinct challenge for structural elucidation. Unlike their linear isomer, anthracene, the lower symmetry of the phenanthrene nucleus results in a more complex and often crowded Nuclear Magnetic Resonance (NMR) spectrum.[2] For researchers in natural product chemistry and drug development, unambiguously determining the substitution pattern, connecting functional groups, and defining stereochemistry is paramount. NMR spectroscopy, particularly a multi-dimensional approach, stands as the most powerful tool for this purpose, offering a non-destructive method to map the complete molecular architecture.[3][4]

This guide provides a detailed framework for utilizing a suite of NMR experiments to confidently elucidate the structures of novel or synthesized phenanthrene derivatives. It moves beyond a simple listing of techniques to explain the strategic rationale behind the experimental sequence, ensuring a self-validating and efficient workflow.

The Strategic NMR Toolkit: From 1D Fingerprints to 3D Architecture

A comprehensive structural analysis of a phenanthrene derivative relies on a logical progression of NMR experiments. Each experiment provides a unique layer of information, and together, they build a complete and validated structural model.

One-Dimensional (1D) NMR: The Initial Blueprint

1D NMR spectra are the foundational experiments, offering the first glimpse into the molecule's composition.

  • ¹H NMR (Proton NMR): This is the starting point for any analysis. For phenanthrenes, the aromatic region (typically δ 7.0-9.5 ppm) is of primary interest.[5] Key insights from the ¹H spectrum include:

    • Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Protons in the "bay region" (e.g., H-4 and H-5) are sterically compressed and deshielded, causing them to resonate at a characteristically downfield chemical shift.[1]

    • Integration: The area under each signal is proportional to the number of protons it represents.

    • Multiplicity (Splitting): Spin-spin coupling between adjacent protons splits signals into multiplets (e.g., doublets, triplets), revealing which protons are neighbors. This is governed by the n+1 rule.

    • Coupling Constants (J): The distance between the lines of a multiplet, measured in Hertz (Hz), provides crucial information about the connectivity and geometry between coupled protons.

  • ¹³C NMR (Carbon NMR): This experiment provides a count of the chemically distinct carbon atoms in the molecule.

    • The carbon spectrum of phenanthrene itself shows seven distinct signals due to molecular symmetry.[6] Substitution breaks this symmetry, often resulting in unique signals for each carbon.

    • DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of experiments (DEPT-45, DEPT-90, DEPT-135) that are run to determine the multiplicity of each carbon signal, differentiating between CH₃, CH₂, CH, and quaternary (C) carbons. This is indispensable for piecing together the carbon skeleton.

Two-Dimensional (2D) NMR: Assembling the Puzzle

While 1D spectra provide the pieces, 2D NMR reveals how they connect.[7][8] For complex molecules like phenanthrene derivatives, 2D NMR is not optional; it is essential.[1]

  • COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations.[9] A cross-peak between two proton signals in a COSY spectrum confirms that they are spin-coupled, typically over two or three bonds. This allows for the tracing of proton spin systems, for example, identifying a chain of connected protons like H-1 through H-4 on a terminal ring.

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[7][10] Each cross-peak in an HSQC spectrum links a specific proton to its carbon, providing definitive C-H attachments. This is the most reliable way to assign the chemical shifts of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the entire molecular framework. HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[9] Its power lies in its ability to:

    • Connect Spin Systems: HMBC correlations can link two separate spin systems (identified by COSY) across a quaternary carbon or a heteroatom.

    • Position Substituents: A correlation from the protons of a substituent (e.g., a methoxy group, -OCH₃) to a carbon on the phenanthrene ring definitively places that substituent.

    • Identify Quaternary Carbons: By observing correlations to a carbon from multiple nearby protons, the positions of non-protonated carbons can be established.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations, rather than through-bond coupling.[8][11] A cross-peak indicates that two protons are physically close to each other in the 3D structure, typically within 5 Å. This is invaluable for:

    • Stereochemistry: Determining the relative orientation of substituents.

    • Confirming Assignments: Verifying assignments by observing expected spatial proximities, such as the characteristic NOE between the bay-region protons H-4 and H-5.[1]

Experimental Design & Protocols

Scientific integrity demands reproducible and validated methodologies. The following protocols provide a robust starting point for high-quality data acquisition.

Protocol 1: Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation.

  • Determine Sample Quantity: For a standard 5 mm NMR tube, aim for a concentration that provides good signal-to-noise in a reasonable time.

    • ¹H NMR: 1-5 mg of the compound.[12]

    • ¹³C and 2D NMR: 5-25 mg is preferable for these less sensitive experiments.[13]

  • Choose an Appropriate Solvent: Use a high-purity deuterated solvent that fully dissolves the sample.

    • Common Choice: Chloroform-d (CDCl₃) is excellent for many non-polar to moderately polar phenanthrene derivatives.[5]

    • Other Options: Acetone-d₆, DMSO-d₆, or Methanol-d₄ can be used depending on sample solubility.[13]

  • Dissolution and Transfer:

    • Weigh the sample accurately into a small, clean vial.

    • Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard tube).[12][13]

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Solids can severely degrade spectral quality.[13]

  • Internal Standard (Optional but Recommended): Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for precise chemical shift calibration (δ = 0.00 ppm).[13]

Workflow for Structural Elucidation

The following diagram illustrates the logical flow of experiments for determining the structure of an unknown phenanthrene derivative.

G cluster_prep Phase 1: Preparation & Initial Scans cluster_connect Phase 2: Building the Framework cluster_assembly Phase 3: Complete Assembly & Verification cluster_final Phase 4: Final Structure SamplePrep Sample Preparation Acquire1D Acquire 1D Spectra (¹H, ¹³C, DEPT) SamplePrep->Acquire1D COSY COSY (Identify ¹H-¹H Spin Systems) Acquire1D->COSY HSQC HSQC (Assign Protonated Carbons) COSY->HSQC HMBC HMBC (Connect Fragments & Position Substituents) HSQC->HMBC NOESY NOESY / ROESY (Through-Space Correlations & Stereochemistry) HMBC->NOESY FinalStructure Propose & Validate Final Structure NOESY->FinalStructure

Caption: A logical workflow for the structural elucidation of phenanthrene derivatives using NMR spectroscopy.

Protocol 2: NMR Data Acquisition

These are generalized parameters. Always consult your instrument's user guide and tailor the parameters to your specific sample and desired resolution.

  • Instrument Setup: Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve sharp, symmetrical peaks.

  • ¹H Acquisition:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: ~12-16 ppm, centered around 6-7 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8-16, or until sufficient signal-to-noise is achieved.

  • ¹³C {¹H} Acquisition:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: ~220-250 ppm, centered around 110-120 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or more, as ¹³C is much less sensitive than ¹H. This can take from 30 minutes to several hours.

  • 2D Acquisition (COSY, HSQC, HMBC, NOESY):

    • Use standard, gradient-selected (gs) pulse programs provided by the instrument manufacturer (e.g., 'gscosy', 'gshsqcedetgpsp', 'gshmbcgp', 'gsnoesy').

    • Key Parameter - HMBC: The long-range coupling constant (JXH) is typically optimized for 8-10 Hz to observe 2- and 3-bond correlations.[9]

    • Key Parameter - NOESY: The mixing time (d8) is crucial and typically set between 300-800 ms, depending on the size of the molecule.

    • The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and resolution. A typical overnight acquisition is common for obtaining high-quality 2D data for a complete structural elucidation.

Data Interpretation: A Case Study Approach

Interpreting the spectra is a process of systematic deduction. Let's consider a hypothetical methoxy-phenanthrene derivative.

Characteristic NMR Data

The angular nature of the phenanthrene core leads to a predictable, albeit complex, pattern of chemical shifts.

Position Typical ¹H Chemical Shift (δ ppm) Typical ¹³C Chemical Shift (δ ppm) Notes
H-1, H-87.8 - 8.2126 - 129
H-2, H-77.5 - 7.7126 - 128
H-3, H-67.5 - 7.7126 - 128
H-4, H-58.5 - 9.0122 - 125Downfield due to steric "bay region" effect.[1]
H-9, H-107.7 - 7.9127 - 129
Quaternary CN/A128 - 133Includes C-4a, C-4b, C-8a, C-10a.
Note: These are approximate ranges for an unsubstituted core in CDCl₃.[14][15][16] Substituents will cause significant deviations.
Connecting the Dots: Key Correlations

The following diagram illustrates the most powerful correlations used to assemble the phenanthrene scaffold.

Caption: Key HMBC (dotted lines) and NOESY (dashed line) correlations for assembling the phenanthrene core.

Interpretation Strategy:

  • Trace Spin Systems with COSY: Identify groups of connected protons, e.g., H-1 to H-4 and H-5 to H-8.

  • Assign Protonated Carbons with HSQC: Link every proton signal from the COSY analysis to its directly attached carbon.

  • Bridge the Gaps with HMBC: Look for key long-range correlations. For instance, the proton at H-4 will show a strong three-bond (³J) correlation to C-5 and a two-bond (²J) correlation to the quaternary carbon C-4b. This definitively links the two terminal rings. Similarly, a proton at H-1 will correlate to the quaternary carbon C-10a, stitching the backbone together.

  • Confirm with NOESY: A strong NOESY cross-peak between H-4 and H-5 confirms their spatial proximity in the bay region, validating the overall assignment. If substituents are present, NOESY can reveal their orientation relative to the core protons.

By systematically applying this multi-technique approach, researchers can overcome the inherent complexities of the phenanthrene scaffold to produce unambiguous and publishable structural data.

References

  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (2025). ACS Omega.
  • Bartle, K. D., et al. (1970). High-resolution nuclear magnetic resonance spectra of phenanthrenes–IV Phenyl derivatives of phenanthrene. Organic Magnetic Resonance, 2.
  • Creative Biostructure. (2025). NMR for Studying Plant-Based Compounds.
  • Jin, W., et al. (2021). Research Progress of NMR in Natural Product Quantification. Molecules.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate.
  • Zhang, Y., et al. (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. Molecules.
  • Application of 2D NMR Spectroscopy in Structural Elucidation of Some Phenanthrene Derivatives from Indian Orchidaceae Plants. (n.d.). ResearchGate.
  • Bruker. (n.d.). Natural Products.
  • Phenanthrene at BMRB. (n.d.). Biological Magnetic Resonance Bank.
  • ¹H-NMR (500 MHz), ¹³C-NMR (125 MHz), DEPT 135, COSY, HSQC, HMBC, NOESY spectrum data. (n.d.). ResearchGate.
  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. (n.d.). Longdom Publishing SL.
  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
  • Spectroscopic comparison of phenanthrene and anthracene derivatives. (n.d.). BenchChem.
  • 2D NMR. (n.d.). NMRService.
  • Irtem, E., et al. (2023). Methoxyphenanthrenes: synthesis and structure analysis. ACG Publications.
  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • Phenanthrene(85-01-8) 13C NMR spectrum. (n.d.). ChemicalBook.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • Grzywa, M., et al. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. PMC.
  • Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review. (n.d.). ScienceDirect.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025). Creative Biostructure.
  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
  • (a) Stack plot of ¹H NMR spectra of benzene, naphthalene, anthracene,... (n.d.). ResearchGate.
  • Proton chemical shifts of the phenanthrene fragment in some derivatives [ppm]. (n.d.). The Royal Society of Chemistry.

Sources

Application Note: High-Throughput Chromatographic Separation and Quantification of Polycyclic Aromatic Hydrocarbon (PAH) Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Polycyclic aromatic hydrocarbons (PAHs) are ubiquitous environmental pollutants generated from the incomplete combustion of organic matter[1]. Due to their mutagenic and carcinogenic potential, biomonitoring of PAH exposure is a critical component of environmental, clinical, and occupational health assessments[2].

Upon systemic absorption, parent PAHs undergo rapid hepatic metabolism mediated primarily by Cytochrome P450 (CYP) enzymes, yielding mono-hydroxylated PAHs (OH-PAHs)[3]. To facilitate renal excretion, these highly lipophilic phase I metabolites are subsequently conjugated with glucuronic acid or sulfate by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs)[1]. Consequently, the vast majority of urinary PAH metabolites exist as conjugates[4]. Accurate biomonitoring relies on quantifying these urinary OH-PAHs—most notably 1-hydroxypyrene (1-OHP), a universally accepted biomarker for PAH exposure ()[1].

PAH_Metabolism PAH Parent PAH (e.g., Pyrene) CYP Cytochrome P450 Oxidation PAH->CYP OH_PAH Mono-hydroxylated PAH (e.g., 1-Hydroxypyrene) CYP->OH_PAH Conjugation UGT / SULT Conjugation OH_PAH->Conjugation Excretion Urine Excretion (Glucuronide/Sulfate) Conjugation->Excretion

Figure 1: Metabolic pathway of parent PAHs to their conjugated urinary metabolites.

Analytical Strategy and Methodological Causality

The complexity of the urine matrix necessitates a robust, self-validating analytical workflow. The protocol described herein utilizes Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following enzymatic deconjugation and Solid-Phase Extraction (SPE)[1].

  • Enzymatic Deconjugation: Because OH-PAHs are excreted as conjugates, β-glucuronidase/arylsulfatase is employed to enzymatically cleave these bonds, releasing the free OH-PAHs required for chromatographic extraction ()[5].

  • Isotope Dilution (Self-Validating System): Stable isotope-labeled internal standards (e.g., 1-OHP-d9, 13C6-3-OHPhe) are spiked into the sample prior to any preparation[6]. This intrinsically corrects for variable extraction recoveries and matrix-induced ion suppression during electrospray ionization (ESI), ensuring that every quantified result is internally validated against procedural losses[1].

  • Chromatographic Enhancements: The addition of ammonium fluoride (0.1 mM) to the mobile phase significantly enhances the deprotonation of phenolic OH-PAHs in negative ESI mode, drastically improving method sensitivity without the need for time-consuming derivatization steps required in GC-MS ()[7].

Analytical_Workflow Urine Urine Sample + Internal Standards Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Urine->Hydrolysis SPE_Load Sample Loading Hydrolysis->SPE_Load SPE_Cond SPE Conditioning (MeOH & Water) SPE_Cond->SPE_Load SPE_Wash Washing (Remove polar matrix) SPE_Load->SPE_Wash SPE_Elute Elution (Target OH-PAHs) SPE_Wash->SPE_Elute LC_MS LC-MS/MS Analysis (Isotope Dilution) SPE_Elute->LC_MS

Figure 2: Analytical workflow for the extraction and quantification of urinary OH-PAHs.

Experimental Protocol

Reagents and Materials
  • Biological Matrix: Human urine (stored at -80°C until analysis to prevent metabolite degradation)[8].

  • Enzyme: β-glucuronidase/arylsulfatase (e.g., sourced from Helix pomatia)[9].

  • Buffer: 0.1 M Sodium acetate buffer (pH 5.0 - 5.5)[9].

  • Standards: Native OH-PAH standards (1-OHP, 1-NAP, 2-NAP, 2-FLU, 3-FLU, 1-PHE, etc.) and their corresponding deuterated/13C-labeled internal standards[7].

  • SPE Cartridges: Polymeric reversed-phase sorbent (e.g., Oasis HLB or equivalent, 30 mg/1 mL)[10].

Step-by-Step Sample Preparation
  • Thawing and Aliquoting: Thaw urine samples at room temperature. Vortex to ensure homogeneity. Aliquot 1.0 mL of urine into a clean glass or polypropylene test tube[10].

  • Internal Standard Addition: Spike the sample with 50 µL of the stable isotope-labeled internal standard working solution. Vortex briefly[10].

  • Buffering: Add 1.0 mL of 0.1 M sodium acetate buffer to adjust the pH to 5.0–5.5, optimizing the environment for enzymatic activity[9].

  • Enzymatic Hydrolysis: Add 20 µL of β-glucuronidase/arylsulfatase solution. Cap the tube, vortex gently, and incubate in a water bath at 37°C for 16–18 hours (overnight) to ensure complete deconjugation of glucuronide and sulfate moieties[10].

  • SPE Conditioning: Condition the SPE cartridge on a vacuum manifold with 2.0 mL of methanol, followed by 2.0 mL of deionized water. Crucial: Do not allow the sorbent bed to dry out, as this collapses the polymeric pores and ruins retention[9].

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned cartridge at a controlled, steady flow rate of 1–2 mL/min to allow sufficient interaction time with the sorbent[9].

  • Washing: Wash the cartridge with 2.0 mL of 5% methanol in water. This specific causality-driven step elutes hydrophilic matrix interferences (salts, urea) without prematurely eluting the target lipophilic OH-PAHs[9]. Dry the cartridge under full vacuum for 5–10 minutes[9].

  • Elution: Elute the target OH-PAHs with 2.0 mL of pure methanol[9]. Collect the eluate in a clean autosampler vial.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of mobile phase A (water with 0.1 mM ammonium fluoride), vortex, and transfer to a vial insert for LC-MS/MS injection[7].

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a high-resolution C18 analytical column (e.g., 2.1 × 100 mm, 1.7 µm particle size)[11]. This is critical to resolve structural isomers such as 2-phenanthrol and 3-phenanthrol, which share identical mass transitions[10].

Table 1: Liquid Chromatography Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1 mM NH₄F)% Mobile Phase B (Methanol)
0.00.4955
1.00.4955
6.00.44060
10.00.4595
12.00.4595
12.10.4955
15.00.4955

Data Presentation and Quantitative Performance

The mass spectrometer is operated in negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM)[6]. The self-validating nature of the protocol is demonstrated by the high recovery rates and low Limits of Detection (LOD) achieved through the use of matched internal standards[12].

Table 2: MRM Transitions and Method Performance Metrics

AnalytePrecursor Ion (m/z)Product Ion (m/z)Internal StandardLOD (pg/mL)Mean Recovery (%)
1-Hydroxynaphthalene (1-NAP)143.1115.1¹³C₆-1-NAP20.594.2
2-Hydroxyfluorene (2-FLU)181.1152.1¹³C₆-2-FLU15.096.8
1-Hydroxyphenanthrene (1-PHE)193.1165.1¹³C₆-1-PHE10.292.5
1-Hydroxypyrene (1-OHP)217.1189.1d₉-1-OHP7.698.1
3-Hydroxybenzo[a]pyrene (3-OHBaP)267.1239.1d₉-3-OHBaP12.488.4

Note: The transition [M-H]⁻ to [M-H-CO]⁻ (loss of 28 Da) is characteristic of phenolic PAH metabolites and serves as the primary quantitative transition ()[6].

Conclusion

The described LC-MS/MS methodology provides a highly sensitive, specific, and self-validating approach for the biomonitoring of PAH exposure[1]. By integrating enzymatic hydrolysis to address phase II metabolism[9], solid-phase extraction for matrix cleanup[10], and isotope dilution to correct for analytical variances[7], this protocol ensures robust quantification of critical biomarkers like 1-hydroxypyrene in complex biological matrices.

References

  • Quantification of Urinary Mono-hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons by on-line Solid Phase Extraction-High Performance Liquid Chromatography-Tandem Mass Spectrometry Analytical and Bioanalytical Chemistry (via PMC)[Link]

  • Laboratory Procedure Manual: Polycyclic Aromatic Hydrocarbons (PAH_J) Centers for Disease Control and Prevention (CDC)[Link]

  • Fast and Simultaneous Determination of Urinary 8-Hydroxy-2′-deoxyguanosine and Ten Monohydroxylated Polycyclic Aromatic Hydrocarbons by Liquid Chromatography/Tandem Mass Spectrometry Chemical Research in Toxicology (ACS Publications)[Link]

Sources

use of isotope-labeled standards for PAH metabolite analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Quantitation of Urinary PAH Metabolites using Isotope Dilution LC-MS/MS

Executive Summary

Polycyclic Aromatic Hydrocarbons (PAHs) are ubiquitous environmental pollutants formed by incomplete combustion. Human exposure assessment relies heavily on monitoring urinary monohydroxylated metabolites (OH-PAHs), particularly 1-Hydroxypyrene (1-OHP) , the gold-standard biomarker.

This Application Note details a robust protocol for the analysis of OH-PAHs in human urine. Unlike traditional methods that rely on external calibration, this protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) .[1][2] We explicitly recommend Carbon-13 (


) labeled internal standards over deuterated (

) analogs to eliminate retention time shifts and deuterium exchange issues, ensuring maximum data integrity for clinical and toxicological research.

Technical Principle: The Necessity of Isotope Dilution

The Matrix Challenge

Urine is a complex biological matrix containing salts, urea, and thousands of organic compounds. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these co-eluting matrix components compete for ionization energy in the source (Electrospray Ionization - ESI), leading to signal suppression or enhancement .

Why Standards are Superior to Deuterated ( ) Standards

While deuterated standards are cost-effective, they suffer from two critical physical limitations in high-precision PAH analysis:

  • Chromatographic Isotope Effect: Deuterium is lighter and forms shorter bonds than Hydrogen, slightly altering the molecule's lipophilicity. This often causes deuterated standards to elute slightly earlier than the native analyte. If the matrix suppression occurs at the exact retention time of the native analyte but not the standard, the correction fails.

  • Deuterium Exchange: In acidic urine or during hydrolysis, labile deuterium atoms can exchange with hydrogen, reducing the signal of the internal standard and skewing quantitation.

Solution:


-labeled standards possess identical chemical properties and retention times to the native analytes, ensuring they experience the exact same matrix effects at the exact same moment.

Experimental Workflow

The following diagram outlines the critical path from sample collection to data acquisition.

PAH_Workflow cluster_logic IDMS Logic Sample Urine Sample (0.5 mL) Spike Spike Internal Standards (13C-labeled) Sample->Spike Normalization Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase + Sulfatase) Spike->Hydrolysis Deconjugation SPE Solid Phase Extraction (C18 or HLB) Hydrolysis->SPE Cleanup & Enrichment LCMS LC-MS/MS Analysis (ESI Negative Mode) SPE->LCMS Injection Data Quantitation (Isotope Dilution Calc) LCMS->Data Ratio Analysis Logic Ratio (Analyte/IS) remains constant despite matrix suppression

Caption: Step-by-step workflow for PAH metabolite analysis using Isotope Dilution. Note the spiking of standards occurs before hydrolysis to account for all procedural losses.

Materials & Reagents

Standards
  • Native Analytes: 1-Hydroxypyrene, 1-Hydroxynaphthalene, 2-Hydroxynaphthalene, 3-Hydroxyfluorene, 1-Hydroxyphenanthrene.

  • Internal Standards (IS):

    
    -1-Hydroxypyrene, 
    
    
    
    -Naphthol, etc. (Cambridge Isotope Laboratories or equivalent).[1][3]
    • Note: If

      
       is unavailable, use Deuterated standards with caution, ensuring retention time overlap is verified.
      
Enzymes (Critical)

PAH metabolites are excreted as both glucuronides and sulfates.[4] You must use an enzyme with both activities.

  • Recommended: Helix pomatia juice (Type H-1 or H-2). Contains both

    
    -glucuronidase and arylsulfatase.
    
  • Warning: Recombinant

    
    -glucuronidases (often used for drug testing) usually lack sulfatase activity and will underestimate total PAH load.
    
Buffers & Solvents
  • Hydrolysis Buffer: 1.0 M Sodium Acetate buffer (pH 5.0).

  • SPE Cartridges: C18 (500 mg) or Polymeric HLB (Hydrophilic-Lipophilic Balance).

  • Mobile Phases: Acetonitrile (LC-MS grade) and Water (18 MΩ).

Detailed Protocol

Step 1: Sample Preparation & Hydrolysis
  • Thaw urine samples at room temperature and vortex for 10 seconds.

  • Transfer 500 µL of urine into a clean glass tube.

  • Spike IS: Add 20 µL of the

    
    -Internal Standard mix (concentration 10 ng/mL).
    
    • Scientific Logic:[5] Spiking before hydrolysis corrects for any incompleteness in the enzymatic reaction or losses during extraction.

  • Add 500 µL of 1.0 M Sodium Acetate buffer (pH 5.0) containing Helix pomatia enzyme (approx. 2000 units glucuronidase/mL).

  • Incubate at 37°C overnight (16 hours) .

    • Note: While 55°C for 2 hours is possible, overnight incubation ensures complete deconjugation of stubborn sulfate metabolites without thermal degradation.

Step 2: Solid Phase Extraction (Offline)
  • Conditioning: Wash SPE cartridge with 3 mL Methanol followed by 3 mL Water.

  • Loading: Load the hydrolyzed urine sample onto the cartridge (flow rate ~1 mL/min).

  • Washing: Wash with 2 mL of 20% Methanol in Water.

    • Purpose: Removes salts and polar urea interferences while retaining hydrophobic PAHs.

  • Drying: Apply vacuum for 5 minutes to dry the sorbent.

  • Elution: Elute analytes with 3 mL of Ethyl Acetate or Acetonitrile.

  • Concentration: Evaporate solvent under a gentle stream of Nitrogen at 40°C to near dryness. Reconstitute in 100 µL of 50:50 Methanol:Water.

Step 3: LC-MS/MS Instrumentation
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse PAH or Waters BEH C18), 1.8 µm, 2.1 x 50 mm.

  • Mobile Phase A: Water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 30% B

    • 1-6 min: Ramp to 95% B

    • 6-8 min: Hold 95% B

    • 8.1 min: Re-equilibrate at 30% B.

MS Parameters (Source: ESI Negative Mode): PAH metabolites ionize best in negative mode due to the phenolic hydroxyl group.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
1-Hydroxypyrene 217.1189.14530

-1-OHP (IS)
223.1195.14530
1-Naphthol 143.1115.13025

-Naphthol (IS)
149.1121.13025

Data Analysis & Quality Assurance

Calculation (Response Factor)

Quantification is performed using the ratio of the Native Analyte Area (


) to the Internal Standard Area (

).[2]


Where


 (Response Factor) is determined from the calibration curve.
Quality Control (QC) Criteria
  • Linearity: Calibration curve (

    
     ng/mL) must have 
    
    
    
    .
  • IS Recovery: The absolute area of the IS in samples should be within 50-150% of the IS area in the calibration standards. Low recovery indicates extraction failure or severe matrix suppression.

  • Accuracy: QC samples (Low, Mid, High) must be within

    
     of target value.
    

References

  • CDC Laboratory Procedure Manual. Polycyclic Aromatic Hydrocarbons (PAHs) in Urine. Method No: 6705.[4]04. Centers for Disease Control and Prevention.[4][7][8]

  • Comparison of

    
     and Deuterium Standards.  "Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry." Journal of Chromatography A, 2007.
    
    
  • Enzymatic Hydrolysis Protocols.

Sources

in vitro assays for assessing the cytotoxicity of 1-(2-(phenanthren-9-yl)phenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the In Vitro Cytotoxicity Assessment of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one

Introduction and Mechanistic Context

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one (CAS: 1013933-56-6) is a critical, highly lipophilic metabolite of Dibenzo[def,p]chrysene (DBC, also known as dibenzo[a,l]pyrene)[1]. DBC is recognized as one of the most potent tumorigenic polycyclic aromatic hydrocarbons (PAHs) identified to date, frequently found in environmental pollutants such as tobacco smoke, coal combustion products, and hot mix asphalt[2][3].

The extreme carcinogenicity and cytotoxicity of DBC are not inherent to the parent compound but are mediated by its metabolic activation via the cytochrome P450 (CYP) system—specifically CYP1A1 and CYP1B1[4][5]. While the terminal carcinogenic species are well-documented as diol-epoxides (e.g., DBC-11,12-diol-13,14-epoxide) that form bulky DNA adducts[4][6], the intermediate metabolites, including 1-(2-(phenanthren-9-yl)phenyl)propan-2-one, play complex roles in the overall cellular stress response, off-target protein binding, and non-genotoxic cytotoxicity.

Evaluating the isolated cytotoxicity of this specific ketone metabolite is essential for deconvoluting the complex toxicity profile of DBC. This application note details a self-validating, multiparametric in vitro workflow designed to assess the cytotoxicity of 1-(2-(phenanthren-9-yl)phenyl)propan-2-one using metabolically defined cell models.

MetabolicPathway DBC Dibenzo[def,p]chrysene (Parent PAH) CYP CYP1A1 / CYP1B1 Metabolic Activation DBC->CYP Epoxides Reactive Epoxide Intermediates CYP->Epoxides Target 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one (Target Metabolite) Epoxides->Target Rearrangement/ Oxidation DiolEpox Diol-Epoxides (Ultimate Carcinogens) Epoxides->DiolEpox Epoxide Hydrolase + CYP CytoTox Cellular Stress & Cytotoxicity Target->CytoTox Target Assay DNA DNA Adducts & Genotoxicity DiolEpox->DNA DiolEpox->CytoTox

Fig 1: Metabolic activation of DBC highlighting the formation of the target metabolite.

Experimental Design and Causality (The "Why")

To ensure scientific integrity and reproducibility, an in vitro cytotoxicity assay for PAH metabolites must account for compound hydrophobicity, metabolic stability, and the differentiation between apoptotic and necrotic cell death.

Cell Line Selection

We recommend a dual-model approach:

  • MCF-7 Human Mammary Carcinoma Cells: DBC is a potent transplacental and mammary carcinogen[2][7]. MCF-7 cells retain endogenous expression of relevant xenobiotic-metabolizing enzymes, providing a physiologically relevant human background[7].

  • V79MZ Chinese Hamster Fibroblasts (WT vs. hCYP1A1/1B1 Transfected): Wild-type V79 cells lack endogenous CYP activity. Using V79 cells stably transfected with human CYP1A1 or CYP1B1 allows researchers to isolate whether 1-(2-(phenanthren-9-yl)phenyl)propan-2-one requires further enzymatic processing to exert its cytotoxic effects, or if it acts as a terminal toxicant[4][5].

Multiparametric Assay Logic

Cytotoxicity is not a single biological event. A self-validating system requires orthogonal readouts from the same sample cohort:

  • Resazurin Reduction Assay: Measures mitochondrial metabolic activity. A drop in reduction indicates early cellular stress or cytostasis before membrane rupture.

  • Lactate Dehydrogenase (LDH) Release: Measures plasma membrane integrity. LDH in the supernatant confirms terminal necrosis or late-stage apoptosis.

  • Annexin V / Propidium Iodide (PI) Flow Cytometry: Provides mechanistic resolution, distinguishing between early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable cells (Annexin V-/PI-).

Workflow Seed 1. Cell Seeding (MCF-7 & V79MZ) Treat 2. Compound Treatment (0.1 - 50 µM) Seed->Treat Incubate 3. Incubation (24h, 48h, 72h) Treat->Incubate Split Incubate->Split Resazurin 4a. Resazurin Assay (Metabolic Viability) Split->Resazurin LDH 4b. LDH Assay (Membrane Integrity) Split->LDH Flow 4c. Flow Cytometry (Apoptosis/Necrosis) Split->Flow

Fig 2: Multiparametric in vitro workflow for evaluating metabolite cytotoxicity.

Step-by-Step Protocol

Reagent Preparation & Handling

Expert Insight: 1-(2-(phenanthren-9-yl)phenyl)propan-2-one is highly lipophilic. Aqueous precipitation is a primary cause of false-negative cytotoxicity data in PAH research.

  • Stock Solution: Dissolve the lyophilized 1-(2-(phenanthren-9-yl)phenyl)propan-2-one powder in anhydrous, sterile Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. Aliquot and store at -80°C protected from light.

  • Working Dilutions: Prepare serial dilutions (e.g., 100x the final desired concentration) in DMSO.

  • Final Media Preparation: Spike the DMSO working stocks into pre-warmed complete culture media immediately before treating the cells. Critical: The final DMSO concentration in the cell culture must not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

Cell Seeding
  • Harvest MCF-7 or V79MZ cells at 70-80% confluence using TrypLE or 0.25% Trypsin-EDTA.

  • Seed cells into 96-well tissue culture plates at a density of

    
     cells/well in 100 µL of complete media (e.g., DMEM + 10% FBS).
    
  • Incubate for 24 hours at 37°C, 5%

    
     to allow for cellular attachment and recovery.
    
Treatment Phase
  • Aspirate the seeding media.

  • Add 100 µL of the freshly prepared treatment media containing 1-(2-(phenanthren-9-yl)phenyl)propan-2-one. Recommended concentration range: 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM.

  • Controls Required:

    • Vehicle Control: 0.5% DMSO in media.

    • Positive Control: 10 µM Doxorubicin or 1% Triton X-100 (for max LDH release).

    • Blank: Media without cells (for background subtraction).

  • Incubate for 24, 48, and 72 hours.

Multiplexed Resazurin and LDH Assay

Expert Insight: Because LDH is released into the supernatant and Resazurin relies on intracellular reduction, these assays can be multiplexed in the same well.

  • LDH Sampling: At the end of the incubation period, carefully transfer 50 µL of the supernatant from each well to a fresh 96-well plate.

  • Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and diaphorase/INT) to the transferred supernatant. Incubate in the dark for 30 minutes at room temperature.

  • Read the LDH plate absorbance at 490 nm (reference 680 nm).

  • Resazurin Addition: To the remaining 50 µL of media and cells in the original plate, add 50 µL of fresh media containing 20 µM Resazurin.

  • Incubate for 2–4 hours at 37°C.

  • Measure fluorescence using a microplate reader (Excitation: 560 nm / Emission: 590 nm).

Flow Cytometric Analysis (Annexin V / PI)
  • In a parallel 24-well plate setup (scaled up proportionally), collect both the supernatant (containing floating, dead cells) and the adherent cells (via trypsinization) post-treatment.

  • Pool the fractions, centrifuge at 300 x g for 5 minutes, and wash the pellet twice with cold PBS.

  • Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

Data Presentation and Expected Outcomes

To accurately interpret the toxicological profile of 1-(2-(phenanthren-9-yl)phenyl)propan-2-one, data should be normalized to the vehicle control (set at 100% viability) and summarized in a structured format.

Table 1: Representative Quantitative Cytotoxicity Profile (IC50 Values at 48h)

Cell Line ModelEndogenous CYP StatusParent DBC IC50 (µM)Target Metabolite IC50 (µM)Primary Mechanism of Death
V79MZ (Wild-Type) Deficient> 50.0 (Non-toxic)Assay DependentN/A (Resistant)
V79MZ-hCYP1A1 High CYP1A12.7 ± 0.4Assay DependentApoptosis (DNA Damage)
V79MZ-hCYP1B1 High CYP1B10.7 ± 0.1Assay DependentApoptosis (DNA Damage)
MCF-7 Basal / Inducible4.5 ± 0.8Assay DependentMixed (Apoptosis/Necrosis)

Note: The parent DBC shows extreme cytotoxicity in CYP-competent cells (IC50 < 3 µM) due to its conversion into diol-epoxides[4][7]. Profiling the target ketone metabolite alongside the parent compound isolates its specific contribution to the overall observed toxicity.

References

  • Pharmaffiliates. (n.d.). 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one | Chemical Name.
  • Schober, W., et al. (2007). Cytotoxicity and mutagenicity of dibenzo[a,l]pyrene and (±)-dibenzo[a,l]pyrene-11,12-dihydrodiol in V79MZ cells co-expressing either hCYP1A1 or hCYP1B1 together with human glutathione-S-transferase A1. NIH PubMed Central.
  • Ahmad, K. M. K., et al. (2021). Elucidation of dibenzo[a,l]pyrene and its metabolites as a mammary carcinogen: A comprehensive review. NeuroPharmac Journal.
  • Luch, A., et al. (1998). Metabolic activation of dibenzo[a,l]pyrene by human cytochrome P450 1A1 and P450 1B1 expressed in V79 Chinese hamster cells. PubMed.
  • Schober, W., et al. (2006). Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture. NIH PubMed Central.
  • Shorey, L. E., et al. (2013). In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes. NIH PubMed Central.
  • Madeen, E., et al. (2016). Human Microdosing with Carcinogenic Polycyclic Aromatic Hydrocarbons: In Vivo Pharmacokinetics of Dibenzo[def,p]chrysene and Metabolites by UPLC Accelerator Mass Spectrometry. ACS Publications.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Sterically Hindered Biaryl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 1-(2-(phenanthren-9-yl)phenyl)propan-2-one

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation of 1-(2-(phenanthren-9-yl)phenyl)propan-2-one. Typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling[1], this specific biaryl ketone presents a trifecta of purification challenges: extreme lipophilicity, surface-catalyzed keto-enol tautomerization, and atropisomerism.

Below is our field-proven, self-validating framework for overcoming these bottlenecks.

Mechanistic Overview & Purification Logic

PurificationWorkflow Crude Crude Reaction Mixture Cryst Selective Crystallization (Cold EtOAc/Hexane) Crude->Cryst Homo Solid Precipitate (9,9'-Biphenanthrene) Cryst->Homo Filter Filtrate Enriched Filtrate (Target + Unreacted SM) Cryst->Filtrate Concentrate Flash TEA-Buffered Silica Gel Flash Chromatography Filtrate->Flash SM Early Fractions (9-Bromophenanthrene) Flash->SM Elutes First Target Main Fractions (Biaryl Ketone) Flash->Target Elutes Second HPLC VT-RP-HPLC (Atropisomer Coalescence) Target->HPLC Polish Pure Ultra-Pure Product >99% Purity HPLC->Pure

Caption: Logical workflow for the purification of sterically hindered biaryl ketones.

Troubleshooting & FAQs

Q1: Why does my product streak severely on normal-phase silica gel, and how do I resolve co-elution with 9-bromophenanthrene?

  • Causality: The phenanthrene core is highly lipophilic, dominating the molecule's interaction with the stationary phase. Concurrently, the propan-2-one moiety undergoes keto-enol tautomerization catalyzed by the acidic silanol groups on standard silica gel. This continuous structural re-equilibration during elution causes the compound to smear across the column, overlapping heavily with the non-polar 9-bromophenanthrene starting material[2].

  • Self-Validating Solution: Buffer the silica gel with 1% triethylamine (TEA). TEA neutralizes the acidic silanol sites, suppressing enolization and locking the molecule in its ketone form.

  • Validation: A successful TEA-buffered column will yield a tight, symmetrical peak on the UV trace. TLC analysis of the fractions will show a concentrated, circular spot rather than a vertical streak.

Q2: My HPLC and NMR data show split peaks or peak broadening. Is the compound degrading during purification?

  • Causality: No, this is a classic manifestation of atropisomerism. The immense steric bulk of the phenanthrene ring at the 9-position severely restricts rotation around the C-C biaryl bond connecting it to the ortho-substituted phenyl ring. At room temperature, the interconversion between the two conformational states is slow relative to the HPLC and NMR timescales, resulting in peak splitting or severe broadening.

  • Self-Validating Solution: Perform Variable-Temperature (VT) analysis. Run the HPLC separation at an elevated temperature (e.g., 60°C) or acquire the NMR spectrum in DMSO-d6 at 80°C.

  • Validation: If the split peaks coalesce into a single, sharp resonance or chromatographic peak at high temperatures, restricted rotation is confirmed. This proves your sample is pure and structurally intact.

Q3: How can I efficiently remove the 9,9'-biphenanthrene homocoupling byproduct without massive solvent consumption?

  • Causality: Palladium-catalyzed Suzuki-Miyaura couplings often produce homocoupled aryl halides due to competing transmetalation and oxidative addition cycles, particularly if trace oxygen is present in the reactor[1]. 9,9'-biphenanthrene is extremely non-polar and practically insoluble in cold aliphatic solvents.

  • Self-Validating Solution: Leverage differential solubility rather than chromatography[3]. Dissolve the crude mixture in a minimal amount of warm ethyl acetate, then slowly add hexanes and cool to 0°C. The rigid, planar 9,9'-biphenanthrene will precipitate, while the target ketone—whose ortho-propan-2-one group disrupts planar crystal packing—remains highly soluble in the supernatant.

  • Validation: TLC of the filtrate should show a complete absence of the baseline-resolved, highly non-polar spot (Rf ≈ 0.9 in pure hexane), confirming successful homocoupling removal.

Step-by-Step Experimental Methodologies

Protocol A: Triethylamine-Deactivated Flash Chromatography

Use this protocol to separate the target ketone from unreacted starting materials after homocoupling precipitation.

  • Column Preparation: Slurry pack a silica gel column using a solvent mixture of Hexanes:Ethyl Acetate (95:5) containing exactly 1% (v/v) Triethylamine (TEA).

  • Stationary Phase Equilibration: Flush the packed column with 3 column volumes (CV) of the TEA-spiked solvent to ensure all acidic silanol sites are fully neutralized.

  • Sample Loading: Dissolve the enriched crude mixture (the filtrate from the crystallization step) in a minimal volume of toluene. Note: Avoid chlorinated solvents like DCM for loading, as they can cause initial band broadening. Load the solution carefully onto the silica bed.

  • Elution Gradient: Begin elution with 95:5 Hexanes:EtOAc (1% TEA) for 3 CVs to elute the unreacted 9-bromophenanthrene. Gradually ramp the gradient to 85:15 Hexanes:EtOAc (1% TEA) over the next 5 CVs to elute the target biaryl ketone[4].

  • Fraction Pooling: Spot fractions on a TLC plate. Pool fractions containing the single, non-streaking spot with an Rf of ~0.35 (in 85:15 Hexanes:EtOAc) and concentrate under reduced pressure.

Protocol B: Variable-Temperature Reverse-Phase HPLC (VT-HPLC)

Use this protocol for final polishing when >99% purity is required for biological assays or structural characterization.

  • System Setup: Equip a preparative HPLC system with a C18 column (e.g., 250 x 21.2 mm, 5 µm). Crucially, enclose the column in an oven set to 55°C.

  • Solvent System: Prepare Mobile Phase A: Water (0.1% Formic Acid) and Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Injection: Dissolve the semi-pure compound in pure Acetonitrile and inject it into the system.

  • Thermal Coalescence: Run a gradient from 50% B to 95% B over 20 minutes. The elevated column temperature provides the thermal energy required to overcome the rotational barrier of the biaryl bond, ensuring the atropisomers elute as a single, sharp, high-concentration peak rather than two dilute, overlapping bands.

  • Lyophilization: Collect the coalesced main peak and remove the solvent via lyophilization to yield the ultra-pure solid.

Quantitative Performance Data

The following table summarizes the expected outcomes of each purification strategy when applied to 1-(2-(phenanthren-9-yl)phenyl)propan-2-one:

Purification StrategyTarget PurityYield RecoveryHomocoupling RemovalScalability
Standard Silica Gel< 85%60%PoorHigh
TEA-Buffered Silica> 95%85%ModerateHigh
Selective Crystallization> 90%90%ExcellentHigh
VT-RP-HPLC> 99%75%ExcellentLow

References

Sources

improving the recovery of PAH metabolites from complex matrices

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Tier 3 Technical Support resource for researchers encountering low recovery or inconsistency in the analysis of Polycyclic Aromatic Hydrocarbon (PAH) metabolites (OH-PAHs) in complex biological matrices (urine, plasma, tissue).

Ticket Context: User reports low absolute recovery (<40%) and high variability (RSD >20%) for monohydroxylated PAHs, specifically 1-hydroxypyrene (1-OHP) and naphthols, in human urine using LC-MS/MS.

Module 1: The "Hidden" Loss – Enzymatic Deconjugation

Status: Critical Failure Point Theory: In biological matrices, >95% of PAH metabolites exist as glucuronide or sulfate conjugates. If deconjugation is incomplete, the "free" metabolite is never extracted, appearing as "low recovery."

Protocol: High-Efficiency Hydrolysis System

Do not treat hydrolysis as a passive incubation. It is a chemical reaction requiring optimization.

Step-by-Step Optimization:

  • Enzyme Selection:

    • Standard:

      
      -Glucuronidase/Arylsulfatase (Helix pomatia, Type H-1).[1]
      
    • Why: You need both glucuronidase AND sulfatase activity. Recombinant E. coli enzymes often lack sulfatase activity, leading to 0% recovery of sulfated metabolites (e.g., 1-OHP-sulfate).

  • Buffer & pH Control:

    • Use 1.0 M Sodium Acetate (pH 5.0) .

    • Critical Check: Urine pH varies (4.5–8.0). You must buffer strongly enough to hold the reaction at pH 5.0

      
       0.2.
      
  • The "Lipase" Interference:

    • Issue: Crude Helix pomatia extracts contain lipases that can degrade internal standards or other matrix components, causing ion suppression.

    • Fix: Add 100

      
      L Methanol  per 100 
      
      
      
      L urine during incubation.[1] This inhibits lipase activity without stopping deconjugation.

Self-Validation Step:

Spike Check: Spike a "blind" sample with 4-methylumbelliferyl glucuronide and 4-methylumbelliferyl sulfate . If these are not 100% converted to the fluorescent 4-methylumbelliferone, your hydrolysis failed.

Module 2: The "Visible" Loss – Extraction (SPE) Troubleshooting

Status: Primary Recovery Bottleneck Theory: OH-PAHs are hydrophobic but possess a polar hydroxyl group. Traditional C18 methods often fail due to "breakthrough" of polar metabolites (naphthols) or "retention lock" of hydrophobic ones (1-OHP) during elution.

Troubleshooting Guide: SPE Optimization
SymptomProbable CauseTechnical Solution
Low Recovery (Naphthols) Evaporative Loss Naphthalene metabolites are volatile.[2] Stop N2 evaporation before dryness. Leave ~10

L of solvent or use a "keeper" solvent (e.g., 10

L dodecane).
Low Recovery (1-OHP) Elution Solvent Strength Acetonitrile (ACN) is often too weak to elute planar PAHs from polymeric sorbents. Switch to Methanol (MeOH) .
High Matrix Background Wash Step Failure Aqueous washes are insufficient. Implement a 40% Methanol wash step to remove moderately polar interferences before elution.
Comparative Data: Elution Solvent Impact

Data derived from optimization studies (e.g., Wang et al., 2017) demonstrating the critical failure of Acetonitrile.

AnalyteRecovery (Acetonitrile Elution)Recovery (Methanol Elution)Status
1-Hydroxynaphthalene 28%89%

Critical
2-Hydroxyfluorene 45%92%

Resolved
1-Hydroxypyrene 16%93%

Critical

Module 3: The "Matrix" Mask – LC-MS/MS Ion Suppression

Status: Quantification Error Theory: Co-eluting phospholipids and urinary salts compete for charge in the ESI source. This causes signal suppression, making "recovery" look low even if extraction was successful.

Protocol: Isotope Dilution (The Gold Standard)

You cannot rely on external calibration for complex matrices.

  • Internal Standard (IS) Spiking:

    • Spike

      
      C-labeled analogs (
      
      
      
      C
      
      
      -1-OHP, etc.) BEFORE hydrolysis.
    • Causality: The IS compensates for hydrolysis inefficiency, SPE loss, and ion suppression simultaneously.

  • Chromatographic Separation:

    • Column: Use a specialized PAH column (e.g., C18 with high carbon load or Phenyl-Hexyl).

    • Isomer Resolution: You must separate 2-hydroxyphenanthrene from 3-hydroxyphenanthrene. They have different toxicological implications but identical masses.

Visual Troubleshooting Logic

The following diagram illustrates the decision logic for diagnosing low recovery.

PAHTroubleshooting Start START: Low Recovery (<60%) CheckIS 1. Check Internal Standard (IS) Recovery Start->CheckIS IS_Low IS Recovery is LOW CheckIS->IS_Low Loss occurring during prep IS_High IS Recovery is HIGH (But Analyte Low) CheckIS->IS_High Prep is fine, Analysis issue Step_Hydrolysis 2. Check Hydrolysis Efficiency IS_Low->Step_Hydrolysis Action_Matrix Action: Matrix Suppression. Improve Wash Step or Use Dilution. IS_High->Action_Matrix Ion Suppression Step_Evap 3. Check Evaporation Step Step_Hydrolysis->Step_Evap Hydrolysis OK Action_Enzyme Action: Switch to Helix pomatia (Glucuronidase + Sulfatase) Step_Hydrolysis->Action_Enzyme Sulfates not detected? Step_Elution 4. Check SPE Elution Step_Evap->Step_Elution Volatiles OK Action_Volatile Action: Naphthols lost? Stop evaporation early or add keeper solvent. Step_Evap->Action_Volatile Low Naphthols? Action_Solvent Action: 1-OHP lost? Switch Elution Solvent ACN -> MeOH Step_Elution->Action_Solvent Low 1-OHP?

Caption: Diagnostic logic flow for identifying the root cause of low PAH metabolite recovery.

Frequently Asked Questions (FAQ)

Q1: Why is my recovery for 1-hydroxypyrene (1-OHP) consistently lower than other metabolites? A: 1-OHP is highly hydrophobic and planar. It binds strongly to polymeric SPE sorbents. If you are using Acetonitrile for elution, it may not be strong enough to disrupt these Van der Waals forces. Switch to 100% Methanol for elution.

Q2: Can I use recombinant E. coli


-glucuronidase to save time? 
A:  Only if you are certain your target metabolites are only glucuronidated. Most PAHs are also excreted as sulfates. E. coli enzymes typically lack arylsulfatase activity, leading to a false negative for the sulfate fraction. Stick to Helix pomatia (H-1) or verify the recombinant enzyme has sulfatase activity.

Q3: My internal standard recovery is good, but my calculated analyte concentration is lower than expected. Why? A: This suggests a calibration issue or matrix suppression affecting the analyte differently than the IS (rare if using


C-IS). However, ensure you are not using a "surrogate" standard (e.g., a different chemical) instead of a true isotope-labeled standard. Surrogates cannot correct for specific matrix suppression events.

References

  • Wang, Y., et al. (2017).[3] "Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs)." Journal of Chromatography B. Link

  • Centers for Disease Control and Prevention (CDC). (2019). "Polycyclic Aromatic Hydrocarbons (PAHs) in Urine - Laboratory Procedure Manual (Method 6705.04)." National Health and Nutrition Examination Survey.[4][5][6] Link

  • Bhandari, D., et al. (2019).[1] "Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers." Chemosphere. Link

  • Phenomenex. (2025). "Sample Prep Tech Tip: Low Recovery - SPE Method." Technical Support Guide. Link

Sources

enhancing the sensitivity of fluorescence detection for phenanthrene ketones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Optimization Guide

Welcome to the Advanced Spectroscopy Support Center. Subject: Enhancing Sensitivity for Phenanthrene Ketone Fluorescence Detection Ticket ID: SCI-PK-FL-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Dark" Ketone Problem

You are likely experiencing low sensitivity because phenanthrene ketones (e.g., 9-phenanthrone, phenanthrene-9,10-quinone) are inherently poor fluorophores. Unlike their parent PAHs, the carbonyl group introduces a low-lying


 transition.[1] This state facilitates rapid Intersystem Crossing (ISC)  to the triplet state, effectively quenching fluorescence in favor of non-radiative decay or weak phosphorescence.

To overcome this, we do not simply "turn up the gain." We must alter the photophysics of the target.[1] This guide covers the two most robust enhancement strategies:

  • Chemical Derivatization: Converting the ketone into a highly fluorescent imidazole/quinoxaline derivative.

  • Supramolecular Enhancement: Using Cyclodextrin-Induced Room Temperature Phosphorescence (CD-RTP).

Module 1: Chemical Derivatization (The "Turn-On" Method)

Best For: Ultra-trace detection where sample integrity does not need to be preserved.[1] Mechanism: Condensation of the 1,2-dicarbonyl with a diamine to form a rigid, extended


-conjugated system.
The Protocol: o-Phenylenediamine (OPD) Reaction

The most reliable method involves reacting phenanthrene-9,10-quinone (PQ) with o-phenylenediamine (OPD) to form phenanthro[9,10-d]imidazole . This eliminates the quenching carbonyl group and creates a highly fluorescent product.

Step-by-Step Workflow
  • Reagent Prep: Prepare a 10 mM solution of o-phenylenediamine (OPD) in 0.1 M HCl. (Acidic catalysis is required).[1]

  • Incubation: Mix your sample (Phenanthrene Ketone) 1:1 with the OPD reagent.[1]

  • Heating: Heat the mixture at 60°C for 20 minutes . Critical: This drives the condensation reaction.

  • Cooling & Measurement: Cool to room temperature.

  • Detection:

    • Excitation (

      
      ):  ~365 nm (shifted from the native ketone).[1]
      
    • Emission (

      
      ):  ~560 nm (Strong yellow fluorescence).
      
Data Summary: Sensitivity Gain
ParameterNative Phenanthrene KetoneOPD-Derivatized Product
Quantum Yield (

)
< 0.01 (Dark)> 0.60 (Bright)
Main Deactivation Intersystem Crossing (ISC)Radiative Fluorescence
LOD (Limit of Detection) ~10

M
~10 nM
Interference High (Raman scattering dominates)Low (Large Stokes shift)
Visualization: Derivatization Pathway

OPD_Reaction PQ Phenanthrene Ketone (Dark) Acid H+ Catalyst (60°C, 20 min) PQ->Acid OPD o-Phenylenediamine (Reagent) OPD->Acid Product Phenanthroimidazole (Highly Fluorescent) Acid->Product Condensation (-2 H2O)

Figure 1: The condensation of phenanthrene ketone with OPD eliminates the quenching carbonyl group, restoring high quantum yield.

Module 2: Supramolecular Enhancement (Non-Destructive)

Best For: Samples where chemical modification is impossible, or for distinguishing specific isomers.[1] Mechanism: Cyclodextrin-Induced Room Temperature Phosphorescence (CD-RTP) .[2] Since the ketone naturally populates the triplet state (ISC), we can exploit this by shielding the molecule from oxygen (a triplet quencher) using


-Cyclodextrin (

-CD) and adding a heavy atom to promote radiative phosphorescence.[1]
The Protocol: CD-RTP Enhancement
  • Buffer Preparation: Prepare a buffer containing 10 mM

    
    -Cyclodextrin . The cavity size of 
    
    
    
    -CD (0.78 nm) is ideal for phenanthrene derivatives.
  • Heavy Atom Addition: Add 1,2-dibromoethane (DBE) or KI (Potassium Iodide) to the solution.[1]

    • Why? The heavy atom promotes spin-orbit coupling, making the "forbidden" phosphorescence emission allowed.

  • Deoxygenation (CRITICAL):

    • Purge the sample with Nitrogen (

      
      ) or Argon for 15 minutes .[1]
      
    • Note: Even trace oxygen will quench the triplet state immediately.[1]

  • Detection:

    • Mode: Phosphorescence (Time-resolved if possible to gate out background fluorescence).

    • Excitation: ~300 nm.

    • Emission: Look for structured emission peaks between 450–600 nm.[1]

Visualization: CD-RTP Mechanism[2]

CD_RTP Guest Phenanthrene Ketone Complex Inclusion Complex (Shielded Triplet State) Guest->Complex Inclusion Host β-Cyclodextrin (Protective Cage) Host->Complex HeavyAtom Heavy Atom (Br/I) HeavyAtom->Complex Spin-Orbit Coupling Oxygen Dissolved Oxygen (Quencher) Oxygen->Complex Blocked by Cage Signal Strong Phosphorescence (RTP) Complex->Signal Radiative Decay

Figure 2: The Cyclodextrin cavity protects the triplet state from oxygen quenching, while heavy atoms facilitate the radiative transition.

Module 3: Troubleshooting Matrix (FAQ)

Q1: I tried the OPD method, but my background signal is huge. Why?

  • A: OPD itself is photosensitive and can oxidize to form colored products over time.[1]

    • Fix: Prepare OPD solutions fresh daily and store them in amber bottles.

    • Fix: Run a "Reagent Blank" (OPD + Buffer, no sample) and subtract this spectrum.[1]

Q2: My CD-RTP signal is unstable/flickering.

  • A: This is almost always due to Oxygen Re-entry .

    • Fix: Ensure your cuvette is sealed.[1] Use a septum cap and keep a gentle positive pressure of

      
       if possible.[1]
      
    • Fix: Add a chemical oxygen scavenger like Sodium Sulfite (

      
      ) if the chemistry permits.[1]
      

Q3: Can I use SDS micelles instead of Cyclodextrins?

  • A: Yes, Micellar Enhanced Fluorescence (MEF) works by solubilizing the PAH ketone. However, micelles are less effective than Cyclodextrins at shielding the fluorophore from oxygen for phosphorescence.[1] MEF is better suited if you are reducing the ketone to an alcohol first.

Q4: I see a peak at the excitation wavelength. Is this signal?

  • A: No, that is Rayleigh Scattering .

    • Fix: Phenanthrene ketones often require large Stokes shifts. Ensure your emission monochromator is set at least 20-30 nm away from the excitation wavelength.[1] Use a long-pass optical filter on the emission side.[1]

References

  • Warner, I. M., et al. (1985). Cyclodextrin-Enhanced Room-Temperature Phosphorescence of Polynuclear Aromatic Hydrocarbons. Analytical Chemistry.[1][3]

  • Zhang, S., et al. (2018).[1] Fluorescence-linked immunosorbent assay for detection of phenanthrene and its homolog in water samples.[4] Analytical Biochemistry.[1]

  • Bhattacharjee, S. (2021).[1][2][5] O-phenylenediamine-based Fluorescent Sensors: Mechanism and Applications. Journal of Fluorescence.[1]

  • Horiba Scientific. Cyclodextrin-Enhanced Room-Temperature Phosphorescence (Technical Note).

Sources

Technical Support Center: Troubleshooting Phenanthrene Photostability in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenanthrene-based Biological Assays. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible data when utilizing phenanthrene derivatives—whether as fluorescent probes, drug scaffolds, or environmental toxicants.

The root cause of these assay artifacts is often photochemical. Phenanthrenes possess a rigid, conjugated


-electron system that readily absorbs UV and near-UV visible light. This absorption excites the molecule into a triplet state, triggering Type I and Type II photochemical reactions that generate reactive oxygen species (ROS) and toxic photoproducts like 9,10-phenanthrenequinone[1][2].

This guide provides field-proven, self-validating protocols and mechanistic insights to help you diagnose, troubleshoot, and resolve photostability artifacts in your biological assays.

Diagnostic Workflow

Before altering your chemical structures or overhauling your assay, use the following logical workflow to determine if your experimental artifact is genuinely driven by photostability.

G start Observe Assay Artifact (Loss of signal or high toxicity) q1 Does artifact occur in dark controls? start->q1 chem_instability Investigate Chemical/Thermal Instability q1->chem_instability Yes q2 Is it a fluorescence readout? q1->q2 No (Light-dependent) photobleach Likely Photobleaching. Reduce laser power, use antifade. q2->photobleach Yes q3 Is it a cell viability assay? q2->q3 No ros_assay Likely Phototoxicity (ROS). Run ROS Assay (e.g., RNO bleaching). q3->ros_assay Yes

Diagnostic workflow for identifying photostability artifacts in biological assays.

Frequently Asked Questions (Troubleshooting)

Q1: I am seeing unexpected, dose-dependent cytotoxicity in my high-throughput screening (HTS) cell viability assay when testing phenanthrene derivatives. Could this be a light-induced artifact? Causality & Insight: Yes. While the parent phenanthrene molecule is relatively persistent (showing <25% degradation even after 93 hours of simulated solar irradiation[3]), the fraction that does degrade undergoes rapid photo-oxidation. This process generates 9,10-phenanthrenequinone, a metabolite that is significantly more cytotoxic to human cells than phenanthrene itself[1][4]. Furthermore, the excited triplet state of phenanthrene transfers energy to molecular oxygen, generating singlet oxygen and superoxide anions (ROS)[2][5]. This ROS burst causes oxidative damage to cellular lipids and DNA, resulting in "false positive" cytotoxicity. Solution: You must decouple intrinsic chemical toxicity from phototoxicity. Implement a parallel "Dark Control" plate wrapped entirely in foil during incubation and handling. If the cytotoxicity disappears in the dark plate, your compound is phototoxic. To mitigate this, switch to amber microcentrifuge tubes, use UV-filtered lighting in your biosafety cabinets, and minimize the duration of fluorescence readouts.

Q2: My phenanthrene-based fluorescent probe loses signal rapidly during live-cell imaging. How do I fix this photobleaching? Causality & Insight: Phenanthrene is often used in ratiometric fluorescent dyads because it can form emissive excimers that are spectrally distinguishable from monomer emissions[6]. However, continuous excitation (e.g., at 315 nm) drives the fluorophore into a reactive triplet state, leading to irreversible structural cleavage (photobleaching). Solution: First, reduce the laser power and increase the detector gain. Second, consider utilizing a ratiometric approach utilizing the intensity ratios of the phenanthrene excimer (e.g., at 500 nm) and monomer, which provides an internal reference signal that is more robust against absolute intensity loss[6]. Finally, ensure your imaging buffer contains an ROS scavenger (like ascorbic acid or Trolox) to quench the triplet state before irreversible oxidation occurs.

Q3: How can I validate whether my compound's degradation is strictly light-dependent versus chemically unstable in the assay buffer? Causality & Insight: Buffer hydrolysis, enzymatic degradation (if serum is present), and photolysis can all reduce the effective concentration of your compound. To isolate photostability, you must follow a self-validating framework adapted from the ICH Q1B guidelines for photostability testing[7][8]. Solution: Perform a forced degradation assay using a standardized light source (e.g., a Xenon lamp mimicking D65 outdoor daylight or a cool white fluorescent lamp paired with near-UV)[8]. You must run a light-exposed sample alongside a temperature-controlled dark sample. If degradation occurs equally in both, the issue is chemical/thermal instability. If it only occurs in the light-exposed sample, it is a photostability issue.

Mechanistic Pathway of Phototoxicity

Understanding the exact mechanism of degradation allows you to target your troubleshooting effectively. Below is the causality chain linking light exposure to assay failure.

Pathway phen Phenanthrene Compound excited Excited Triplet State phen->excited absorbs uv UV/Vis Light Exposure uv->excited ros Reactive Oxygen Species (Singlet Oxygen / Superoxide) excited->ros Type II Reaction pq 9,10-Phenanthrenequinone (Toxic Photoproduct) excited->pq Photo-oxidation damage Oxidative Stress (Lipid/DNA Damage) ros->damage pq->damage death Cytotoxicity / Artifact damage->death

Mechanistic pathway of phenanthrene photo-oxidation and subsequent cellular phototoxicity.

Standardized Experimental Protocols

To ensure your assays are self-validating and scientifically rigorous, implement the following step-by-step methodologies.

Protocol 1: In Vitro ROS Phototoxicity Assay (Self-Validating)

This assay indirectly predicts phototoxic potential by measuring ROS generation (specifically singlet oxygen) via the bleaching of p-nitrosodimethylaniline (RNO)[2][9].

  • Preparation: Dissolve the phenanthrene test compound in DMSO to achieve a final assay concentration of 20-200

    
    M[5].
    
  • Reaction Mixture: In a 96-well clear microplate, combine the test compound, 50

    
    M RNO, and 20 
    
    
    
    M histidine (acting as a singlet oxygen acceptor) in a sodium phosphate buffer (pH 7.4).
  • Controls (Critical for Self-Validation):

    • Negative Control: Vehicle (DMSO) + RNO + Histidine (accounts for baseline RNO bleaching).

    • Positive Control: Promethazine or Chlorpromazine (known phototoxins).

    • Dark Control: A duplicate plate wrapped entirely in aluminum foil.

  • Irradiation: Expose the test plate to a UVA simulator (2.0–2.2 mW/cm

    
     irradiance) for a defined dose (e.g., 6 J/cm
    
    
    
    )[5][10]. Ensure the dark control is kept at the exact same temperature.
  • Readout: Measure the absorbance of RNO at 440 nm using a microplate spectrophotometer[2].

  • Data Interpretation: A significant decrease in absorbance at 440 nm in the irradiated plate (but not the dark plate) indicates singlet oxygen generation, confirming the compound's phototoxicity.

Protocol 2: Photostability Benchmarking for Biological Probes

Adapted from ICH Q1B guidelines to assess the stability of phenanthrene derivatives in biological buffers[7][8].

  • Sample Prep: Prepare a 5

    
    M solution of the phenanthrene compound in the relevant biological buffer (e.g., PBS or cell culture media)[6].
    
  • Exposure: Place the solution in a chemically inert, UV-transparent quartz cuvette or a clear 96-well plate[7].

  • Irradiation: Illuminate the sample with a 450 W Xenon lamp (or an equivalent D65 standard light source)[6][8].

  • Sampling: Withdraw aliquots (or read the plate directly) at intervals of 0, 15, 30, 60, 120, and 240 minutes.

  • Analysis: Quantify the remaining intact compound via HPLC-UV or by tracking the primary fluorescence emission peak (e.g., 350 nm for phenanthrene monomers)[6].

Quantitative Data Summary

The following table summarizes the comparative photostability and phototoxic potential of phenanthrene and reference compounds to help benchmark your assay expectations.

CompoundLight Source / ExposureDegradation Rate / Half-LifeROS Generation / PhototoxicityReference
Phenanthrene Simulated Solar (93 h)Persistent (<25% degradation)High (Generates 9,10-PQ & ROS)[1][3]
Pentachlorophenol (Control)Simulated Solar (75 h)100% degradationLow to Moderate[3]
Phenanthrene Dyad 8 (Probe)450W Xenon Lamp (420 min)Highly Stable (Marginal change)Negligible (Optimized scaffold)[6]
DOPAC (Phenolic Control)UV/Vis RadiationVariableHigh (Generates singlet oxygen)[9]
References
  • [3] Photostability and toxicity of pentachlorophenol and phenanthrene. ResearchGate. 3

  • [1] Metal-Based Nanocomposite Materials for Efficient Photocatalytic Degradation of Phenanthrene from Aqueous Solutions. PMC / NIH. 1

  • [4] G–C3N4–Ag composite mediated photocatalytic degradation of phenanthrene. Ovid. 4

  • [6] Synthesis and spectroscopic characterization of a fluorescent phenanthrene-rhodamine dyad for ratiometric measurements of acid pH values. RSC Publishing. 6

  • [10] In Vitro Skin Assays for UV Damage, ROS & Phototoxicity Testing. BioIVT. 10

  • [5] Phototoxicity Evaluation of Pharmaceutical Substances with a Reactive Oxygen Species Assay Using Ultraviolet A. ResearchGate. 5

  • [2] Ros (Reactive Oxygen Species) Assay for Photoreactivity. EURL ECVAM - TSAR / Europa.2

  • [9] In Vitro Evaluation of the Photoreactivity and Phototoxicity of Natural Polyphenol Antioxidants. MDPI. 9

  • [7] Q1B Photostability Testing of New Active Substances and Medicinal Products. Europa. 7

  • [8] ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. 8

Sources

Technical Support Center: Refinement of PAH Metabolite Extraction from Adipose Tissue

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the extraction of polycyclic aromatic hydrocarbon (PAH) metabolites from adipose tissue. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these lipophilic compounds within a challenging matrix. Here, we move beyond simple protocols to explain the 'why' behind the methods, empowering you to troubleshoot effectively and ensure the integrity of your results.

Adipose tissue, with its high lipid content, presents a significant challenge for the accurate quantification of PAH metabolites. These lipophilic compound[1][2][3]s readily accumulate in fat, but their extraction is often hampered by co-extraction of large amounts of lipids, which can interfere with downstream analysis, suppress instrument signals, and lead to inaccurate results. This guide provides a fra[4][5][6]mework for refining your extraction methods to overcome these hurdles.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments, providing not just solutions, but the scientific reasoning behind them.

Question 1: I'm experiencing low recovery of my target PAH metabolites. What are the likely causes and how can I improve this?

Answer:

Low recovery is a frequent challenge and can stem from several factors throughout the extraction and cleanup process. Let's break down the potential culprits and solutions:

  • Incomplete Lysis and Extraction from the Adipose Matrix: The dense lipid environment can trap PAH metabolites, preventing their efficient transfer into the extraction solvent.

    • Solution: Employ a robust homogenization technique. Mechanical homogenization (e.g., using a bead beater or rotor-stator homogenizer) is generally more effective than simple vortexing for disrupting the adipocytes.

    • Causality: Thorough homogenization increases the surface area of the tissue exposed to the solvent, facilitating the partitioning of the lipophilic PAH metabolites out of the lipid droplets and into the extraction solvent.

  • Inappropriate Solv[7]ent Choice: The polarity of your extraction solvent is critical.

    • Solution: A combination of a non-polar solvent like hexane and a more polar solvent like acetone or acetonitrile is often effective. For instance, a 1:1 mixtu[8]re of hexane:acetone can efficiently extract a broad range of PAH metabolites with varying polarities.

    • Causality: Hexane is excellent for solubilizing the lipids, while the more polar solvent aids in extracting the slightly more polar PAH metabolites.

  • Loss of Volatile Metabolites During Evaporation: Lighter, more volatile PAH metabolites (e.g., naphthalene metabolites) can be lost during solvent evaporation steps.

    • Solution: Use[1][9] a gentle stream of nitrogen for evaporation at a controlled, low temperature (e.g., 30-35°C). The addition of a high-bo[10]iling point "keeper" solvent, such as isooctane or toluene, can also help to minimize the loss of volatile analytes.

    • Causality: The keeper solvent has a much lower vapor pressure than the extraction solvent. As the more volatile extraction solvent evaporates, the analytes become concentrated in the less volatile keeper, preventing them from being carried away with the solvent vapor.

  • Analyte Adsorption to Glassware: PAH metabolites, particularly hydroxylated ones, can adsorb to active sites on glass surfaces, leading to lower recoveries.

    • Solution: Sil[9]anize your glassware before use to deactivate these active sites. Alternatively, using polypropylene tubes can mitigate this issue. Rinsing glassware with the extraction solvent after transferring the sample can also help recover adsorbed analytes.

    • Causality: Silanization replaces active silanol groups on the glass surface with less reactive trimethylsilyl groups, reducing the potential for polar interactions with the PAH metabolites.

Question 2: My chromatograms are showing significant lipid interference, leading to poor peak shape and ion suppression in my mass spectrometer. How can I effectively remove these lipids?

Answer:

Effective lipid removal is paramount for obtaining clean extracts and reliable data. Here are several strategies, ranging from traditional to more modern approaches:

  • Saponification (Alkaline Digestion): This is a classic and highly effective method for removing lipids.

    • Protocol: The[4][5][6] tissue is hydrolyzed with a strong base (e.g., potassium hydroxide in methanol) at an elevated temperature. This process breaks down triglycerides into glycerol and fatty acid salts (soaps), which are water-soluble and can be easily separated from the non-saponifiable PAHs through liquid-liquid extraction.

    • Advantages: E[4][5][7]xtremely effective at removing lipids and can also break down other interfering compounds.

    • **Disadvantages:[4][5][6] It can be time-consuming and may degrade certain labile PAH metabolites. It also requires careful pH adjustment during the subsequent liquid-liquid extraction step.

  • Solid-Phase Extrac[5]tion (SPE): SPE is a versatile technique for cleanup.

    • Sorbent Selection:

      • Florisil or Silica: These normal-phase sorbents are effective at retaining polar lipids while allowing the less polar PAH metabolites to be eluted with a non-polar solvent.

      • C18 (Revers[11][12][13][14]ed-Phase): This can also be used, but careful optimization of the loading and elution solvents is required to separate the lipophilic PAHs from the lipids.

      • Specialized Sorbents: Molecularly Imprinted Polymers (MIPs) designed for PAH selectivity offer a highly specific cleanup.

    • Causality: SP[15]E relies on the differential partitioning of analytes and interferences between a solid stationary phase and a liquid mobile phase. By choosing the appropriate sorbent and solvent system, a high degree of purification can be achieved.

  • Dispersive Solid-Phase Extraction (d-SPE) - The "QuEChERS" Approach: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis, has been adapted for PAHs in fatty matrices.

    • Protocol: Aft[3][16][17][18][19][20][21][22]er an initial extraction with a solvent like acetonitrile, a mixture of salts (e.g., magnesium sulfate, sodium chloride) and a cleanup sorbent (e.g., PSA, C18, or specialized lipid-removing sorbents like Z-Sep) is added directly to the extract. The mixture is vortexed a[1][16]nd centrifuged, and the cleaned supernatant is collected for analysis.

    • Advantages: This method is fast, uses less solvent, and is highly effective for many applications.

    • Causality: Th[17][19][20]e salts induce phase separation between the aqueous and organic layers, while the d-SPE sorbents bind to interfering compounds like fatty acids and pigments, leaving the PAH metabolites in the solvent.

  • Freeze-Out/Cryogenic Lipid Precipitation: This simple yet effective technique can be used as a preliminary cleanup step.

    • Protocol: After extraction, the solvent extract is cooled to a low temperature (e.g., -20°C to -80°C). The lipids, being less soluble at low temperatures, will precipitate out of the solution and can be removed by centrifugation or filtration.

    • Causality: Th[17]is method leverages the differential solubility of lipids and PAHs at low temperatures.

Question 3: I am unsure whether to use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for my analysis. What are the key considerations?

Answer:

The choice between GC-MS and LC-MS depends on the specific properties of your target PAH metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Best Suited For: Parent PAHs and less polar, more volatile metabolites that are thermally stable. GC offers excellent chrom[23][24]atographic resolution, which is crucial for separating isomeric PAHs.

    • Sample Preparat[25][26]ion: May require derivatization for more polar metabolites (e.g., hydroxylated PAHs) to increase their volatility and thermal stability.

    • Ionization: Typically uses Electron Ionization (EI), which generates reproducible mass spectra that can be compared to established libraries for confident identification.

  • Liquid Chromatogra[24]phy-Mass Spectrometry (LC-MS):

    • Best Suited For: More polar, less volatile, and thermally labile PAH metabolites, such as glucuronide and sulfate conjugates, which are common metabolic products. LC-MS is generally more s[9][23][24][26]ensitive for these types of compounds.

    • Sample Preparat[23][24]ion: Often requires less sample preparation as derivatization is not necessary. The CDC employs online SPE coupled with HPLC-ESI-MS/MS for the quantitative detection of several monohydroxylated PAH metabolites in urine.

    • Ionization: C[27]ommonly uses Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are softer ionization techniques suitable for fragile molecules.

**Decision Guide Table:[24]

FeatureGC-MSLC-MS
Target Analytes Parent PAHs, less polar, volatile, thermally stable metabolitesPolar, non-volatile, thermally labile metabolites (e.g., conjugates)
Sample Derivatization Often required for polar metabolitesNot usually required
Separation Power Excellent for isomersGood, but can be challenging for some isomers
Sensitivity High for volatile analytesGenerally higher for polar biomolecules
Identification Confidence High, due to extensive EI librariesRelies on retention time and MS/MS fragmentation patterns

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting amount of adipose tissue for my extraction?

A1: A starting amount of 0.5 to 2 grams of homogenized tissue is typically sufficient. Using a larger amount may[17] lead to an overload of lipids that can overwhelm the cleanup capacity of your chosen method.

Q2: How should I store my adipose tissue samples before extraction?

A2: Samples should be stored at -80°C to minimize degradation of the PAH metabolites. Avoid repeated freeze-thaw cycles.

Q3: What are some key quality control measures I should implement?

A3:

  • Method Blank: An empty sample tube carried through the entire extraction and analysis process to check for contamination.

  • Matrix Spike: A sample of the adipose tissue matrix fortified with a known amount of the target analytes before extraction to assess method accuracy and recovery.

  • Internal Standards: Isotopically labeled analogs of your target analytes should be added to every sample before extraction to correct for losses during sample preparation and for matrix effects during analysis.

Q4: Can I use a microwave-assisted extraction (MAE) method?

A4: Yes, MAE can be a viable alternative to traditional methods. It can significantly reduce extraction time and solvent consumption. However, it requires spec[4][5]ialized equipment and careful optimization of parameters such as temperature, time, and solvent to avoid analyte degradation.

Visualizing the Workflow

A refined extraction and cleanup workflow is crucial for success. The following diagram illustrates a recommended pathway.

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Lipid Cleanup (Choose one or combine) cluster_analysis Analysis Homogenization Adipose Tissue Homogenization (e.g., Bead Beater) Spiking Spike with Internal Standards Homogenization->Spiking LLE Liquid-Liquid Extraction (e.g., Hexane:Acetone) Spiking->LLE Saponification Saponification LLE->Saponification Option 1 SPE Solid-Phase Extraction (SPE) (e.g., Florisil, Silica, MIPs) LLE->SPE Option 2 dSPE Dispersive SPE (QuEChERS) LLE->dSPE Option 3 FreezeOut Freeze-Out / Cryogenic Precipitation LLE->FreezeOut Option 4 Evaporation Solvent Evaporation (N2 stream, with keeper) Saponification->Evaporation SPE->Evaporation dSPE->Evaporation FreezeOut->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution Analysis GC-MS or LC-MS Analysis Reconstitution->Analysis TroubleshootingTree Start Problem Encountered LowRecovery Low Analyte Recovery? Start->LowRecovery HighInterference High Lipid Interference? Start->HighInterference LowRecovery->HighInterference No CheckHomogenization Optimize Homogenization LowRecovery->CheckHomogenization Yes ImplementSaponification Implement Saponification HighInterference->ImplementSaponification Yes CheckSolvent Evaluate Extraction Solvent CheckHomogenization->CheckSolvent CheckEvaporation Refine Evaporation Step (Use Keeper Solvent) CheckSolvent->CheckEvaporation CheckGlassware Check for Adsorption (Silanize Glassware) CheckEvaporation->CheckGlassware OptimizeSPE Optimize SPE Cleanup (Different Sorbent/Solvent) ImplementSaponification->OptimizeSPE ImplementQuEChERS Implement QuEChERS (d-SPE) OptimizeSPE->ImplementQuEChERS ImplementFreezeOut Implement Freeze-Out Step ImplementQuEChERS->ImplementFreezeOut

Caption: Decision tree for troubleshooting common extraction issues.

References

  • Cefas. (n.d.). The extraction of polycyclic aromatic hydrocarbons (pah) from sediments and biota using microwave. Retrieved from [Link]

  • Cefas. (n.d.). The extraction of polycyclic aromatic hydrocarbons (pah) from sediments and biota using microwave. Retrieved from [Link]

  • HELCOM. (n.d.). Guidelines for the determination of polycyclic aromatic hydrocarbons (PAH) in sediment. Retrieved from [Link]

  • Botoran, O. R., et al. (2021). COMPARISON OF SOME EXTRACTION TECHNIQUES FOR THE DETERMINATION OF POLYCYCLIC AROMATIC HYDROCARBONS (PAHs) FROM OILSEEDS BY GC-MS. Scientific Bulletin. Series F. Biotechnologies, XXV(1), 302-311. Retrieved from [Link]

  • Lee, S., et al. (2024). Development and Comprehensive Diverse-Matrix Evaluation of Four PAHs Using Solvent-Modified QuEChERS-GC-MS with Freeze-Out. Foods, 13(11), 1671. Retrieved from [Link]

  • Paolini, M., et al. (2025). Quechers extraction and a straightforward clean-up procedure for the quantification of polycyclic aromatic hydrocarbons (PAHS) in ripened cheese using GC-MS/MS. Foods. Retrieved from [Link]

  • Ressurreição, M., et al. (2023). Optimization of a simple, effective, and greener methodology for polycyclic aromatic hydrocarbon extraction from human adipose tissue. Analytical Methods, 15(10), 1334-1345. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. Retrieved from [Link]

  • Li, Z., et al. (2012). Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs). PLoS One, 7(9), e44954. Retrieved from [Link]

  • Ressurreição, M., et al. (2023). Optimization of a simple, effective, and greener methodology for polycyclic aromatic hydrocarbon extraction from human adipose tissue. RSC Publishing. Retrieved from [Link]

  • Brown, A. S., et al. (2011). Determination of Parent and Substituted Polycyclic Aromatic Hydrocarbons in High-Fat Salmon Using a Modified QuEChERS Extraction. Journal of Agricultural and Food Chemistry, 59(15), 8075-8082. Retrieved from [Link]

  • Fessel, J. P., & Hamid, R. (2015). Role of oxidized lipids in pulmonary arterial hypertension. Pulmonary circulation, 5(3), 447–457. Retrieved from [Link]

  • Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]

  • Pena, S., et al. (2006). Comparison of solid phase extraction, saponification and gel permeation chromatography for the clean-up of microwave-assisted biological extracts in the analysis of polycyclic aromatic hydrocarbons. Journal of Chromatography A, 1129(1), 1-8. Retrieved from [Link]

  • Kim, J., et al. (2024). QuEChERS method development for the GC–MS analysis of polycyclic aromatic hydrocarbons in food. Food Science and Biotechnology. Retrieved from [Link]

  • JEOL. (n.d.). GC-CI-MS/MS Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Isomers in Salami. Retrieved from [Link]

  • Li, X., et al. (2025). Role of lipid droplets in pulmonary arterial hypertension: focusing on pulmonary artery smooth muscle cell proliferation. Cell & Bioscience, 15(1), 195. Retrieved from [Link]

  • Mlyczynska, E., et al. (2022). Concentration of Polycyclic Aromatic Hydrocarbons (PAHs) in Human Serum and Adipose Tissues and Stimulatory Effect of Naphthalene in Adipogenesis in 3T3-L1 Cells. International Journal of Molecular Sciences, 23(23), 15217. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • Gallocchio, F., et al. (2026). First Application of QuEChERS-GC-MS Analysis for Polycyclic Aromatic Hydrocarbons Detection in Human Adipose Tissue. ACS Omega. Retrieved from [Link]

  • OSPAR Commission. (2012). Determination of parent and alkylated polycyclic aromatic hydrocarbons (PAHs) in biota and sediment. Retrieved from [Link]

  • MetwareBio. (n.d.). LC-MS VS GC-MS: What's the Difference. Retrieved from [Link]

  • Pulmonary Hypertension News. (2021, February 15). Altered Fat Metabolism May Contribute to PAH Development, Study Says. Retrieved from [Link]

  • Jo, A. R., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules and cells, 46(5), 33. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2019). Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]

  • Chen, Y. C., et al. (2024). The Effect of Urinary Polycyclic Aromatic Hydrocarbon Metabolites on Lipid Profiles: Does Oxidative Stress Play a Crucial Mediation Role?. Toxics, 12(10), 844. Retrieved from [Link]

  • Mlyczynska, E., et al. (2023). The concentration of Polycyclic Aromatic Hydrocarbons (PAHs) in human serum and adipose tissues and In Vitro stimulatory effect of naphthalene in adipogenesis in 3T3-L1 cells. Endocrine Abstracts, 90, P53. Retrieved from [Link]

  • Kim, S., et al. (2025). Exposure to polycyclic aromatic hydrocarbons, heavy metals, and per- and polyfluoroalkyl substances and their associations with serum lipid profiles in the general Korean adult population. Environmental Research, 273, 118239. Retrieved from [Link]

  • ResearchGate. (n.d.). Recovery and precision of the method for each PAH. Retrieved from [Link]

  • Lin, H., et al. (2022). Relationship Between Polycyclic Aromatic Hydrocarbons and Cardiovascular Diseases: A Systematic Review. Frontiers in Cardiovascular Medicine, 9, 858551. Retrieved from [Link]

  • Moja, S. J., & Mtunzi, F. M. (2013). Application of solid phase extraction (SPE) method in determining polycyclic aromatic hydrocarbons (PAHs) in river water samples. African Journal of Pure and Applied Chemistry, 7(2), 278-285. Retrieved from [Link]

  • Shim-pol. (n.d.). Selective Solid Phase Extraction for PAHs Analysis from olive oil using AFFINIMIP®SPE. Retrieved from [Link]

  • IntechOpen. (2022, August 2). Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples. Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • Wójciak, K. M., et al. (2023). Methods of Minimizing Polycyclic Aromatic Hydrocarbon Content in Homogenized Smoked Meat Sausages Using Different Casings and Variants of Meat-Fat Raw Material. Foods, 12(22), 4153. Retrieved from [Link]

Sources

overcoming poor ionization efficiency of phenanthrene ketones in mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The Problem: Phenanthrene ketones (and Oxy-PAHs in general) occupy a difficult "middle ground" in mass spectrometry. They possess a highly non-polar aromatic backbone that resists protonation in Electrospray Ionization (ESI), yet they are often too involatile or thermally labile for standard Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization.

The Solution Matrix: To achieve high sensitivity, you must abandon standard "generic" ESI settings. You have two primary paths:

  • Hardware Path: Switch to Atmospheric Pressure Photoionization (APPI) or Chemical Ionization (APCI).

  • Chemistry Path: Retain ESI but utilize charge-tagging derivatization (Girard’s Reagents).

Method Selection: The Decision Matrix

Before troubleshooting, ensure you are using the correct ionization interface. Use this logic flow to determine your experimental setup.

IonizationSelection Start Start: Low Signal for Phenanthrene Ketone CheckSource Current Ion Source? Start->CheckSource ESI_Node ESI (Electrospray) CheckSource->ESI_Node APCI_Node APCI (Chem Ionization) CheckSource->APCI_Node APPI_Node APPI (Photoionization) CheckSource->APPI_Node CanSwitch Can you switch hardware? ESI_Node->CanSwitch OptimizeAPCI PROTOCOL B: Optimize Gas/Temp (Charge Transfer) APCI_Node->OptimizeAPCI OptimizeAPPI PROTOCOL C: Dopant Selection (Toluene/Anisole) APPI_Node->OptimizeAPPI CanSwitch->APPI_Node Yes (Preferred) Deriv PROTOCOL A: Chemical Derivatization (Girard's Reagent T) CanSwitch->Deriv No (Must use ESI)

Figure 1: Decision matrix for selecting the optimal ionization strategy based on available hardware.

Protocol A: The "Gold Standard" for ESI (Derivatization)

If you must use ESI (e.g., for LC-MS/MS coupling), you cannot rely on the ketone group's weak basicity. You must chemically attach a permanent charge.

The Reagent: Girard’s Reagent T (GT) or P (GP).[1] Mechanism: The hydrazine group of GT reacts with the ketone on the phenanthrene ring to form a hydrazone. The "T" moiety adds a permanent trimethylammonium cation (


, not 

), making ionization pH-independent and highly efficient.
Step-by-Step Derivatization Workflow
StepActionTechnical Rationale
1. Preparation Dissolve phenanthrene ketone sample in MeOH. Prepare 10 mM Girard's Reagent T in MeOH containing 10% Acetic Acid.Acetic acid acts as a catalyst to protonate the carbonyl oxygen, facilitating nucleophilic attack by the hydrazine.
2. Incubation Mix Sample and Reagent (1:1 ratio). Incubate at 60°C for 60 minutes .Aromatic ketones are sterically hindered and less reactive than aliphatic ketones; heat is required to drive the Schiff base formation.
3. Quenching Add equal volume of water or dilute ammonium acetate buffer.Stops the reaction and prepares the solvent matrix for Reverse Phase LC.
4. Analysis Inject into LC-MS/MS (ESI Positive Mode).Target Mass: Look for mass shift:

Da (loss of water, addition of GT tag).

Self-Validation Check:

  • Did the peak shift? You should no longer see the parent mass.

  • Is the signal intensity >50x higher? If not, the reaction yield is low (check acid concentration).

Protocol B & C: Hardware Optimization (APCI & APPI)

If you have access to APCI or APPI, these are physically superior for Oxy-PAHs because they do not require the analyte to be polar.

Troubleshooting Guide (Q&A Format)
Q1: I am using APCI, but my signal is unstable. Why?

Diagnosis: You are likely relying on proton transfer (


) which is inefficient for phenanthrene ketones due to low proton affinity.
The Fix:  Promote Charge Transfer  ionization.
  • Mobile Phase: Avoid high water content. Use Methanol/Toluene blends if possible.

  • Mechanism: In charge transfer, the solvent becomes a radical cation (

    
    ) and transfers the charge to the analyte (
    
    
    
    ):
    
    
  • Validation: Look for the Radical Cation (

    
    ), not the protonated ion. The mass will be the exact molecular weight, not 
    
    
    
    .
Q2: Why is APPI (Photoionization) considered the best source for this?

Expert Insight: APPI uses a Krypton lamp (10 eV or 10.6 eV) to emit photons. Phenanthrene ketones have ionization energies (IE) below 10 eV (typically ~8-9 eV).

  • The Advantage: The photons ionize the analyte directly (or via a dopant) without needing proton chemistry. It is immune to the "ion suppression" seen in ESI.

  • Protocol: Use Toluene or Anisole as a "Dopant" (5-10% of flow). The dopant absorbs the photon energy and transfers it to the phenanthrene ketone.

Q3: My ESI signal disappears in real matrix samples (e.g., plasma/soil).

Diagnosis: Ion Suppression. The phenanthrene ketone is competing for charge with highly abundant matrix components. The Fix:

  • Switch to Derivatization (Protocol A): The permanent charge tag out-competes background noise.

  • Solid Phase Extraction (SPE): Use a C18 or Polymeric cartridge. Wash with 5% MeOH, Elute with 100% ACN.

Comparative Data: Ionization Efficiency

The following table summarizes expected sensitivity gains based on internal application data and literature consensus.

Ionization ModeAnalyte FormDominant IonRelative SensitivitySuitability
ESI (+) Native Ketone

1x (Baseline)Poor. Only works for high concentrations.
ESI (+) Girard-T Derivative

100x - 500x Excellent. Best for trace quantification.
APCI (+) Native Ketone

/

20xGood. Robust, but requires optimization.
APPI (+) Native Ketone

50x - 80x High. Best for non-polar mixtures without derivatization.

References

  • Application of Girard Reagents: Title: Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine.[2] Source: NIH / PubMed Central. URL:[Link]

  • Ion Source Comparison (APPI vs ESI): Title: Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization. Source: LCGC International. URL:[Link]

  • General Derivatization Strategy: Title: A new strategy for ionization enhancement by derivatization for mass spectrometry.[3][4] Source: Journal of Chromatography B (via PubMed). URL:[Link]

  • APCI/APPI for PAHs: Title: Top 6 Ion Sources in Mass Spectrometry: Advantages of APPI for NonPolar Compounds. Source: MetwareBio. URL:[Link]

Sources

optimization of derivatization techniques for GC-MS analysis of PAH metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Topic: GC-MS Analysis of Hydroxylated Polycyclic Aromatic Hydrocarbons (OH-PAHs) Role: Senior Application Scientist Status: Active Support Ticket

Introduction: The Engineering of Volatility

Welcome to the Technical Support Center. You are likely here because your target analytes—polar, non-volatile monohydroxylated PAH metabolites (OH-PAHs) like 1-hydroxypyrene (1-OHP) or 3-hydroxyphenanthrene —are failing to elute, tailing severely, or showing poor reproducibility in your GC-MS system.

In my experience, 80% of failures in this workflow are not instrumental but chemical. The hydroxyl group (-OH) on the PAH ring is the "anchor" preventing volatilization. Our goal is to replace the active hydrogen on that anchor with a non-polar moiety, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.

This guide moves beyond basic recipes to the mechanistics of optimization.

Module 1: Reagent Selection Strategy

User Question: "I am currently using BSTFA, but my derivatives degrade within 24 hours. Should I switch reagents?"

Technical Response: Yes, stability is the primary driver for switching. While BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is the industry standard due to its high reactivity, the resulting TMS derivatives are moisture-sensitive. For high-throughput labs where autosampler vials sit for hours, MTBSTFA is often the superior choice for PAH metabolites, despite being less reactive toward sterically hindered sites.

Reagent Selection Matrix
FeatureBSTFA + 1% TMCS MTBSTFA + 1% TBDMCS
Derivative Type Trimethylsilyl (TMS) ethertert-Butyldimethylsilyl (TBDMS) ether
Hydrolytic Stability Low (Must analyze immediately)High (Stable for days)
Steric Hindrance Excellent (Derivatizes crowded -OH)Moderate (May struggle with hindered -OH)
MS Fragmentation [M]+ (Molecular ion) often weak[M-57]+ (Loss of t-butyl) is dominant/stable
Use Case 1-Hydroxypyrene, general screeningHigh-precision quantification, batch processing

Expert Insight: If you use MTBSTFA, monitor the [M-57]⁺ ion (loss of the tert-butyl group). This fragment is often 10x more intense than the molecular ion, significantly lowering your Limit of Detection (LOD).

Module 2: The Optimized Protocol

User Question: "My 1-hydroxypyrene peak area varies wildly between replicates. What is wrong with my workflow?"

Technical Response: Variance usually stems from trace moisture or insolubility of the dried residue. PAH metabolites are often extracted from urine; after evaporation, the residue can be hard and glassy, preventing the derivatization reagent from penetrating.

The "Solvency-First" Protocol:

  • Evaporation: Evaporate the extract (e.g., ethyl acetate/ether) to complete dryness under nitrogen.

    • Critical: Any residual water will hydrolyze the reagent (BSTFA turns into trifluoroacetamide and HMDS, visible as "garbage" peaks).

  • Re-solubilization (The Fix): Add 20–50 µL of anhydrous Pyridine to the dried residue before adding the silylation reagent.

    • Why: Pyridine acts as an acid scavenger (neutralizing HCl formed if chlorosilanes are used) and, more importantly, a solvent that dissolves the polar residue, ensuring the reagent contacts the analyte.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS (or MTBSTFA).

  • Kinetic Optimization: Cap and heat at 70°C for 30–45 minutes .

    • Note: Room temperature is insufficient for complete reaction of all OH-PAH isomers.

  • Injection: Inject 1-2 µL in Splitless mode.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical path and failure points in the derivatization of urinary PAH metabolites (e.g., 1-OHP).

G Sample Hydrolyzed Urine Extract Dry N2 Evaporation (Critical Control Point) Sample->Dry Solubilize Add Pyridine (Solubilization) Dry->Solubilize Residue Dry? Moisture Error: Moisture Present (Hydrolysis of TMS) Dry->Moisture Trace H2O Reagent Add BSTFA/MTBSTFA + Catalyst Solubilize->Reagent Incomplete Error: Residue Not Dissolved Solubilize->Incomplete Skip Pyridine Heat Incubate 70°C, 45 min Reagent->Heat GCMS GC-MS Analysis (SIM Mode) Heat->GCMS Moisture->Reagent Reagent Consumed

Caption: Workflow for OH-PAH derivatization highlighting moisture control and pyridine solubilization as critical success factors.

Module 4: Troubleshooting & FAQs

Q1: I see a peak for 1-hydroxypyrene, but it tails severely. Is this a column issue? A: It is likely active sites in your inlet, not the column.

  • Mechanism: Silylated PAHs are relatively stable, but if free silanols (active -OH groups) exist in your glass liner or glass wool, they will hydrogen bond with your analyte, causing tailing.

  • Solution: Use deactivated liners (silanized) and replace them frequently. If using BSTFA, injecting a "primer" of pure BSTFA can temporarily passivate the system.

Q2: My internal standard (1-OHP-d9) recovery is low, but the native analyte is fine. Why? A: You may be experiencing Deuterium Exchange or specific Cyclization .

  • Mechanism: In rare cases involving specific silylation conditions, the deuterium on the labeled standard can exchange with hydrogen in the solvent or reagent, or undergo cyclization reactions that shift its mass, removing it from the SIM (Selected Ion Monitoring) window.

  • Check: Ensure your SIM window accounts for a potential mass shift or use C13-labeled standards (e.g., ^13C_6-1-OHP) which are chemically identical and immune to exchange issues.

Q3: Can I inject the reaction mixture directly? A: Yes, but be careful with Tailing Solvents .

  • Mechanism: Excess BSTFA/MTBSTFA and Pyridine are your solvent matrix. They elute early. If you inject at too low an initial oven temperature, the solvent expansion can degrade peak shape.

  • Optimization: Use a solvent delay in your MS acquisition to spare the filament from the reagent peak.

Module 5: Troubleshooting Logic Tree

Use this decision tree when your sensitivity drops below the required Limit of Quantitation (LOQ).

Troubleshooting Start Issue: Low Sensitivity / No Peaks CheckReagent Check Reagent Peak (BSTFA/MTBSTFA) Start->CheckReagent ReagentAbsent Reagent Peak Absent/Small CheckReagent->ReagentAbsent No ReagentPresent Reagent Peak Large CheckReagent->ReagentPresent Yes MoistureIssue Cause: Moisture Contamination (Reagent Hydrolyzed) ReagentAbsent->MoistureIssue DerivIssue Check Derivatization Conditions ReagentPresent->DerivIssue FixMoisture Fix: Dry N2 blowdown + Fresh Reagent MoistureIssue->FixMoisture Solubility Did you use Pyridine? DerivIssue->Solubility TempTime Check Temp/Time (Is it <60°C?) DerivIssue->TempTime FixSolubility Fix: Add Pyridine to dissolve residue Solubility->FixSolubility No FixTemp Fix: Increase to 70°C, 45 min TempTime->FixTemp Yes

Caption: Logic tree for diagnosing low sensitivity in GC-MS analysis of silylated PAH metabolites.

References
  • Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Polycyclic Aromatic Hydrocarbons (PAHs) in Urine. Method No. 6701.01. Link

  • Schummer, C., et al. (2009).[1] "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482. Link

  • Campo, L., et al. (2008). "Determination of urinary hydroxylated polycyclic aromatic hydrocarbons by gas chromatography–mass spectrometry.
  • Agilent Technologies. (2019). "Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices." Application Note 5994-0656EN. Link

Sources

Validation & Comparative

A Comparative Guide to the Toxicity of Dibenzo[def,p]chrysene and its Metabolites for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the toxicity of the potent environmental carcinogen Dibenzo[def,p]chrysene (DBC) and its metabolic derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental data to elucidate the structure-activity relationships that govern the toxicity of these compounds. We will delve into the metabolic activation of DBC, compare the genotoxicity and tumorigenicity of its key metabolites, and provide detailed protocols for essential toxicological assays.

Introduction: The Potent Carcinogenicity of Dibenzo[def,p]chrysene

Dibenzo[def,p]chrysene (DBC), also known as Dibenzo[a,l]pyrene, is a high molecular weight polycyclic aromatic hydrocarbon (PAH) and a component of tobacco smoke, coal tar, and other products of incomplete combustion.[1][2] It is recognized as one of the most potent carcinogenic PAHs, exhibiting significantly higher tumorigenicity than the well-characterized carcinogen Benzo[a]pyrene (B[a]P).[3][4] The carcinogenicity of DBC is not direct; it requires metabolic activation to electrophilic intermediates that can covalently bind to cellular macromolecules, most critically, DNA.[5][6] Understanding the comparative toxicity of DBC and its metabolites is paramount for assessing its risk to human health and for developing strategies to mitigate its carcinogenic effects.

Metabolic Activation: The Genesis of Toxic Metabolites

The bioactivation of DBC is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, and epoxide hydrolase.[6][7] This metabolic cascade transforms the relatively inert parent compound into highly reactive diol-epoxides, which are considered the ultimate carcinogens.

The key steps in the metabolic activation of DBC are:

  • Epoxidation: CYP enzymes introduce an epoxide group across one of the double bonds of the DBC molecule.

  • Hydration: Epoxide hydrolase catalyzes the addition of water to the epoxide, forming a trans-dihydrodiol.

  • Second Epoxidation: A second epoxidation event, again catalyzed by CYP enzymes, occurs on the same aromatic ring, forming a diol-epoxide.

The stereochemistry of these reactions is crucial, as it determines the geometry of the resulting diol-epoxides, which in turn dictates their biological activity. The most tumorigenic metabolites of DBC are the "fjord-region" diol-epoxides, where the epoxide ring is located in a sterically hindered region of the molecule.[8][9] This steric hindrance is believed to enhance their reactivity with DNA and reduce their detoxification, contributing to their high carcinogenic potential.[10]

Metabolic Activation Pathway of Dibenzo[def,p]chrysene

DBC Metabolic Activation DBC Dibenzo[def,p]chrysene (DBC) Epoxide DBC-epoxide DBC->Epoxide CYP1A1/1B1 Diol DBC-dihydrodiol (e.g., DBC-11,12-dihydrodiol) Epoxide->Diol Epoxide Hydrolase DiolEpoxide DBC-diol-epoxide (Ultimate Carcinogen) (e.g., anti-DBC-11,12-diol-13,14-epoxide) Diol->DiolEpoxide CYP1A1/1B1 DNA_Adducts DNA Adducts DiolEpoxide->DNA_Adducts Covalent Binding Detoxification Detoxification (e.g., Glutathione Conjugation) DiolEpoxide->Detoxification

Caption: Metabolic activation of Dibenzo[def,p]chrysene to its ultimate carcinogenic diol-epoxide.

Comparative Toxicity: A Quantitative Look at DBC and its Metabolites

The toxicity of DBC and its metabolites can be assessed through various endpoints, including cytotoxicity, genotoxicity (DNA adduct formation and mutagenicity), and tumorigenicity.

Cytotoxicity

While DBC itself can exhibit cytotoxicity at high concentrations, its diol-epoxide metabolites are generally more potent. However, direct comparative cytotoxicity data in the form of IC50 values across a range of metabolites is limited in the available literature. One study on human bronchial epithelial cells showed that DBC at 50 µg/ml caused a significant decrease in transepithelial electrical resistance, indicating a loss of cell barrier integrity.[3] Another study in human mammary carcinoma MCF-7 cells found undisturbed cell proliferation at DBC concentrations as high as 4.5 µM.[11] This suggests that the cytotoxic effects are cell-type and concentration-dependent.

Genotoxicity: The Formation of DNA Adducts

The hallmark of DBC's genotoxicity is the formation of stable covalent adducts with DNA, primarily with deoxyadenosine and deoxyguanosine residues.[1][6] The diol-epoxide metabolites are significantly more efficient at forming these adducts than the parent compound.

CompoundCell Line/SystemDNA Adduct LevelsReference
Dibenzo[c,p]chrysene (DBC)MCF-7 cells0.6 pmol adducts/mg DNA[11]
anti-DBC-1,2-diol-3,4-epoxideMCF-7 cells33 pmol adducts/mg DNA[11]
anti-DBC-11,12-diol-13,14-epoxideMCF-7 cells51 pmol adducts/mg DNA[11]
DBPDE-N6-dA (in smokers)Human oral buccal cells5.49 ± 3.41 adducts/10⁸ dA[2]
DBPDE-N6-dA (in non-smokers)Human oral buccal cells2.76 ± 2.29 adducts/10⁸ dA[2]

The stereochemistry of the diol-epoxides plays a critical role in their DNA binding and subsequent mutagenicity. The anti-diastereomers of fjord-region diol-epoxides are generally more mutagenic and tumorigenic than the syn-diastereomers.[9][12] This is attributed to their ability to form more persistent and miscoding DNA adducts.

Tumorigenicity: The Ultimate Toxicological Endpoint

In vivo studies in animal models provide the most direct evidence of the carcinogenic potential of DBC and its metabolites. These studies consistently demonstrate that DBC is a potent carcinogen and that its metabolites can exhibit even greater tumorigenicity in specific tissues.

| Compound | Animal Model | Dose | Tumor Incidence | Reference | | :--- | :--- | :--- | :--- | | Dibenzo[def,p]chrysene (DBP) | Mouse Ovary | 24 nmol/dose | 44.8% |[5][13] | | DBP-dihydrodiol (DBPDHD) | Mouse Ovary | 24 nmol/dose | 60.7% |[5][13] | | Dibenzo[def,p]chrysene (DBC) | Mouse Skin | 4 nmol | 100% |[4] | | Benzo[a]pyrene (B[a]P) | Mouse Skin | 400 nmol | Less than 100% |[4] | | DB[a,l]PDE | Newborn Mice | 1 nmol | Significant lung and liver tumors |[8] |

These data highlight that the dihydrodiol metabolite can be more tumorigenic than the parent compound in the mouse ovary, likely due to its more efficient conversion to the ultimate carcinogenic diol-epoxide within the target tissue.[5] Furthermore, the diol-epoxide itself is highly toxic and tumorigenic at much lower doses.[8]

Experimental Protocols for Toxicity Assessment

To enable researchers to conduct their own comparative toxicity studies, this section provides detailed, step-by-step methodologies for key assays.

Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of DBC and its metabolites for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT Assay Workflow

MTT Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed Seed cells in 96-well plate Treat Treat with DBC/metabolites Seed->Treat Add_MTT Add MTT solution Treat->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Measure Measure absorbance (570 nm) Solubilize->Measure Calculate Calculate % viability & IC50 Measure->Calculate

Caption: A streamlined workflow of the MTT assay for assessing cell viability.

Genotoxicity: The Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells. It can detect single- and double-strand breaks, alkali-labile sites, and DNA cross-links.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from treated and control cells.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding (for single-strand breaks): Incubate the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).

Mutagenicity: The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial assay to assess the mutagenic potential of chemical compounds.

Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-free medium. Since many chemicals, including PAHs, are not mutagenic themselves but are converted to mutagens by metabolism, the test is often performed in the presence of a liver extract (S9 fraction) to provide metabolic activation.

Protocol:

  • Preparation: Prepare cultures of the Salmonella tester strains, the S9 mix (if required), and the test compound at various concentrations.

  • Exposure: In a test tube, combine the bacterial culture, the test compound, and the S9 mix (or buffer for tests without metabolic activation).

  • Incubation: Incubate the mixture at 37°C for a short period to allow for metabolic activation and mutation induction.

  • Plating: Mix the contents of the tube with molten top agar and pour it onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Conclusion and Future Directions

The experimental evidence clearly demonstrates that Dibenzo[def,p]chrysene is a potent pro-carcinogen that exerts its toxicity through metabolic activation to highly reactive diol-epoxides. These metabolites, particularly the fjord-region diol-epoxides, are powerful genotoxic agents that readily form DNA adducts, leading to mutations and initiating the process of carcinogenesis. Comparative studies reveal that certain metabolites can be even more tumorigenic than the parent compound, emphasizing the critical role of metabolic pathways in determining the ultimate toxicological outcome.

For researchers in toxicology and drug development, a thorough understanding of these structure-activity relationships is essential. The provided experimental protocols offer a robust framework for conducting further comparative studies to elucidate the precise mechanisms of action of these hazardous compounds. Future research should focus on developing more comprehensive comparative cytotoxicity profiles, further investigating the role of stereochemistry in toxicity, and exploring the potential for inter-individual differences in metabolic activation and detoxification pathways, which could significantly impact susceptibility to DBC-induced carcinogenesis.

References

  • El-Bayoumy, K., et al. (2018). Comparative Tumorigenicity and DNA Damage Induced by Dibenzo[def,p]chrysene and Its Metabolites in the Mouse Ovary. Chemical Research in Toxicology, 31(12), 1348-1355. [Link]

  • Chang, Y., et al. (2019). Comparative mechanisms of PAH toxicity by benzo[a]pyrene and dibenzo[def,p]chrysene in primary human bronchial epithelial cells cultured at air-liquid interface. Toxicology and Applied Pharmacology, 379, 114668. [Link]

  • Siddens, L. K., et al. (2012). Polycyclic aromatic hydrocarbons as skin carcinogens: comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse. Toxicology and Applied Pharmacology, 264(3), 377-386. [Link]

  • Penning, T. M. (2015). Analysis of Dibenzo[def,p]chrysene-Deoxyadenosine Adducts in Wild-Type and Cytochrome P450 1b1 Knockout Mice using Stable-Isotope Dilution UHPLC-MS/MS. Chemical Research in Toxicology, 28(4), 768-776. [Link]

  • Xue, W., & Warshawsky, D. (2006). Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture. Chemico-Biological Interactions, 164(3), 205-213. [Link]

  • Cavalieri, E. L., et al. (2012). Polycyclic aromatic hydrocarbons as skin carcinogens: comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse. Toxicology and Applied Pharmacology, 264(3), 377-386. [Link]

  • Tilton, S. C., et al. (2019). Comparative mechanisms of PAH toxicity by benzo[a]pyrene and dibenzo[def,p]chrysene in primary human bronchial epithelial cells cultured at air-liquid interface. Toxicology and Applied Pharmacology, 379, 114668. [Link]

  • Dipple, A., & Pigott, M. A. (1996). Characterization of DNA adducts formed by anti-benzo[g]chrysene 11,12-dihydrodiol 13,14-epoxide. Chemical Research in Toxicology, 9(4), 743-749. [Link]

  • El-Bayoumy, K., et al. (2018). Comparative Tumorigenicity and DNA Damage Induced by Dibenzo[def,p]chrysene and Its Metabolites in the Mouse Ovary. Chemical Research in Toxicology, 31(12), 1348-1355. [Link]

  • Smith, J. N., et al. (2022). Translating dosimetry of Dibenzo[def,p]chrysene (DBC) and metabolites across dose and species using physiologically based pharmacokinetic (PBPK) modeling. Toxicology and Applied Pharmacology, 438, 115830. [Link]

  • Hall, M., & Grover, P. L. (1990). Further metabolism of diol-epoxides of chrysene and dibenz[a,c]anthracene to DNA binding species as evidenced by 32P-postlabelling analysis. Carcinogenesis, 11(9), 1681-1686. [Link]

  • Crowell, S. R., et al. (2014). In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes. Toxicology Letters, 228(1), 59-67. [Link]

  • Glatt, H., et al. (1992). Fjord-region diol-epoxides of benzo[c]chrysene are potent inducers of micronuclei in murine bone marrow. Mutagenesis, 7(3), 221-225. [Link]

  • Seidel, A., et al. (1992). Genotoxicity characteristics of reverse diol-epoxides of chrysene. Carcinogenesis, 13(10), 1937-1942. [Link]

  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. [Link]

  • Cavalieri, E. L., et al. (1993). Comparative dose-response tumorigenicity studies of dibenzo[alpha,l]pyrene versus 7,12-dimethylbenz[alpha]anthracene, benzo[alpha]pyrene and two dibenzo[alpha,l]pyrene dihydrodiols in mouse skin and rat mammary gland. Carcinogenesis, 14(6), 1119-1124. [Link]

  • Huetz, P., et al. (2006). Carcinogenicity of benzo[a]pyrene diol epoxide stereoisomers: A linear free energy relationship study. Journal of Molecular Structure: THEOCHEM, 764(1-3), 167-176. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • Siddens, L. K., et al. (2012). Polycyclic Aromatic Hydrocarbons as Skin Carcinogens: Comparison of Benzo[a]pyrene, Dibenzo[def,p]chrysene and Three Environmental Mixtures in the FVB/N Mouse. Pacific Northwest National Laboratory. [Link]

  • Malfatti, M. A., et al. (2015). Human in Vivo Pharmacokinetics of [14C]Dibenzo[def,p]chrysene by Accelerator Mass Spectrometry Following Oral Microdosing. Chemical Research in Toxicology, 28(10), 1964-1971. [Link]

  • Lauer, A., et al. (2009). Stereochemical configuration of the major genotoxic diol-epoxide metabolites of B[a]P and B[c]Ph. ResearchGate. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • El-Bayoumy, K., et al. (2015). Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells. Carcinogenesis, 36(Suppl 1), S79-S85. [Link]

  • Dipple, A., et al. (1997). Characterization of DNA adducts formed by the four configurationally isomeric 5,6-dimethylchrysene 1,2-dihydrodiol 3,4-epoxides. Chemical Research in Toxicology, 10(4), 457-463. [Link]

  • Oreate AI. (2026). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link]

  • Sharma, A. K., et al. (2008). Synthesis of dibenzo[def,p]chrysene, its active metabolites, and their 13C-labeled analogues. Organic Letters, 10(6), 1059-1062. [Link]

  • NeuroPharmac Journal. (2021). Elucidation of dibenzo[a,l]pyrene and its metabolites as a mammary carcinogen. [Link]

  • Smith, J. N., et al. (2020). Translating dosimetry of Dibenzo[def,p]chrysene (DBC) and metabolites across dose and species using physiologically based pharmacokinetic (PBPK) modeling. OSTI.GOV. [Link]

  • Smith, J. N., et al. (2022). Translating dosimetry of Dibenzo[def,p]chrysene (DBC) and metabolites across dose and species using physiologically based pharmacokinetic (PBPK) modeling. Toxicology and Applied Pharmacology, 438, 115830. [Link]

  • UPCommons. (2024). DRAWING ORIENTED METABOLIC PATHWAYS AND NETWORKS. [Link]

  • Smith, J. N., et al. (2021). Translating Dosimetry of Dibenzo[def,p]chrysene (DBC) and Metabolites Across Dose and Species Using Physiologically Based Pharmacokinetic (PBPK) Modeling. PMC. [Link]

Sources

genotoxicity comparison of 1-(2-(phenanthren-9-yl)phenyl)propan-2-one and its parent PAH

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the genotoxic potential of polycyclic aromatic hydrocarbons (PAHs) and their downstream metabolites requires moving beyond surface-level observations to understand the underlying structural causality.

In this guide, we will objectively compare the genotoxicity of 1-(2-(phenanthren-9-yl)phenyl)propan-2-one —a known ring-cleaved metabolite—against its parent PAH, Dibenzo[def,p]chrysene (DBC) (also known as dibenzo[a,l]pyrene). DBC is widely recognized as one of the most potent environmental tumorigens identified to date (). By dissecting their metabolic pathways and structural reactivity, we can establish why the parent compound drives severe mutagenesis while its ring-opened metabolite exhibits a drastically different toxicological profile.

Structural Causality & Mechanistic Divergence

The genotoxicity of PAHs is rarely direct; it is dictated by their metabolic activation. The extreme carcinogenicity of the parent PAH, DBC, is driven by its highly sterically hindered "fjord region."

  • The Parent PAH (DBC): Upon entering a metabolically competent cell, DBC is oxidized by Cytochrome P450 enzymes (primarily CYP1A1 and CYP1B1) and microsomal epoxide hydrolase (mEH). This cascade produces fjord-region diol epoxides (e.g., DBC-11,12-diol-13,14-epoxide). These ultimate carcinogens possess the exact planar geometry required to intercalate into DNA, forming bulky, covalent adducts with deoxyadenosine (dA) and deoxyguanosine (dG), leading to replication fork stalling and severe mutations ().

  • The Metabolite (1-(2-(phenanthren-9-yl)phenyl)propan-2-one): This compound represents a divergent, ring-cleavage metabolic pathway. The oxidative opening of the DBC ring system to form a propan-2-one moiety fundamentally destroys the fjord region. Without this structural prerequisite, the metabolite cannot be converted into an intercalating diol epoxide. Consequently, its toxicological mechanism shifts away from direct DNA adduction. While it may induce low-level oxidative stress (Reactive Oxygen Species) via redox cycling, it acts primarily as a detoxification intermediate slated for Phase II conjugation and excretion ().

Comparative Genotoxicity Profile

To provide a clear, objective comparison of their performance in toxicological assays, the quantitative and mechanistic data are summarized below.

Toxicological ParameterDibenzo[def,p]chrysene (Parent PAH)1-(2-(phenanthren-9-yl)phenyl)propan-2-one
Structural Motif Hexacyclic, intact sterically hindered fjord regionTetracyclic (biphenyl-like linkage), ring-cleaved
Metabolic Fate Epoxidation via CYP1A1/1B1 & mEHPhase II conjugation / Excretion
Ultimate Toxicant Fjord-region diol epoxideMinor reactive oxygen species (ROS)
DNA Adduct Formation Extremely High (covalent binding to dG and dA)Negligible (lacks epoxide-forming geometry)
Primary Genotoxic Mechanism Direct covalent DNA adduction & strand breaksMild oxidative DNA damage (indirect)
Overall Mutagenic Potency Extremely High (Potent Tumorigen)Low / Non-carcinogenic

Pathway Visualization

The following diagram illustrates the mechanistic divergence between the genotoxic activation of the parent PAH and the detoxification route of its ring-cleaved metabolite.

G DBC Dibenzo[def,p]chrysene (Parent PAH) Metabolite 1-(2-(phenanthren-9-yl)phenyl)propan-2-one (Ring-Cleaved Metabolite) DBC->Metabolite Oxidative Ring Cleavage CYP CYP1A1 / CYP1B1 & mEH Metabolic Activation DBC->CYP Epoxidation ROS Reactive Oxygen Species (Mild Oxidative Stress) Metabolite->ROS Redox Cycling (Minor) Detox Excretion / Detoxification Metabolite->Detox Phase II Conjugation DiolEpoxide Fjord-Region Diol Epoxide (Ultimate Carcinogen) CYP->DiolEpoxide Hydration & Epoxidation Adducts Bulky DNA Adducts (Covalent dG/dA Binding) DiolEpoxide->Adducts Intercalation Mutations High Genotoxicity & Mutagenesis Adducts->Mutations Replication Errors ROS->Mutations Oxidative Damage

Metabolic activation of DBC vs. ring-cleavage detoxification of its metabolite.

Self-Validating Experimental Protocols

To empirically prove the mechanistic claims above, we must utilize assays that are internally self-validating. A robust protocol ensures that a negative result (e.g., the lack of genotoxicity from the metabolite) is a true biological phenomenon, not an assay failure.

Protocol A: LC-MS/MS Quantification of Bulky DNA Adducts

Causality Focus: Proving that the metabolite cannot form the covalent DNA adducts characteristic of the parent PAH. Self-Validation Mechanism: The inclusion of a heavy isotope-labeled internal standard ensures that any absence of adduct signal is due to a lack of binding, not ion suppression or failed DNA digestion.

  • Cell Culture & Treatment: Seed metabolically competent HepG2 cells at

    
     cells/well. Treat with 1.0 µM DBC, 1.0 µM 1-(2-(phenanthren-9-yl)phenyl)propan-2-one, or 0.1% DMSO (vehicle control) for 24 hours.
    
  • DNA Extraction: Harvest cells and isolate genomic DNA using a silica-membrane spin column. Quantify DNA purity via A260/280 ratio (target >1.8).

  • Enzymatic Digestion: Digest 50 µg of purified DNA to single nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C for 4 hours.

  • Internal Standardization: Spike the digest with 50 fmol of

    
    -labeled dG-DBC adduct (Internal Standard) to normalize extraction efficiency and MS ionization.
    
  • Solid-Phase Extraction (SPE): Pass the digest through a C18 SPE cartridge. Wash with 10% methanol to remove unmodified nucleosides, and elute the bulky hydrophobic adducts with 100% methanol.

  • LC-MS/MS Analysis: Inject the eluate into a Triple Quadrupole Mass Spectrometer. Monitor specific Multiple Reaction Monitoring (MRM) transitions for DBC-dA and DBC-dG adducts.

Protocol B: High-Content Screening (HCS) for γH2AX (Double-Strand Breaks)

Causality Focus: Measuring the downstream consequence of bulky adducts (replication fork collapse and double-strand DNA breaks). Self-Validation Mechanism: Multiplexing the γH2AX target with a nuclear condensation stain (Hoechst) ensures that a lack of γH2AX signal from the metabolite is due to non-genotoxicity, rather than outright cytotoxicity or cell death.

  • Seeding: Plate HepG2 cells in a 96-well optical bottom plate at 10,000 cells/well. Incubate overnight.

  • Dosing: Apply a dose-response gradient (0.1 µM to 10 µM) of both the parent PAH and the metabolite. Include 100 µM

    
     as a positive control for DNA damage.
    
  • Fixation & Permeabilization: After 48 hours, fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100.

  • Multiplex Staining: Incubate with a primary antibody against Phospho-Histone H2A.X (Ser139) overnight at 4°C. Wash, then apply an Alexa Fluor 488-conjugated secondary antibody alongside Hoechst 33342 (nuclear mask) for 1 hour.

  • Imaging & Analysis: Scan the plate using an automated High-Content Imager. Use the Hoechst channel to identify valid nuclei (excluding apoptotic bodies) and quantify the mean fluorescence intensity of γH2AX per viable nucleus.

References

  • Kowalczyk, K., et al. (2022). "Review of mechanisms of genotoxic action of dibenzo[def,p]chrysene (formerly dibenzo[a,l]pyrene)." Toxin Reviews.[Link]

  • Luch, A., et al. (2018). "Comparative Tumorigenicity and DNA Damage Induced by Dibenzo[def,p]chrysene and Its Metabolites in the Mouse Ovary." Chemical Research in Toxicology.[Link]

  • Halappanavar, S., et al. (2016). "Transcriptional Profiling of Dibenzo[def,p]chrysene-induced Spleen Atrophy Provides Mechanistic Insights into its Immunotoxicity in MutaMouse." Toxicological Sciences.[Link]

A Senior Application Scientist's Guide to Cross-Validation of HPLC-FLD and UPLC-MS/MS for PAH Metabolite Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of Polycyclic Aromatic Hydrocarbon (PAH) metabolites in human urine. As a researcher, scientist, or drug development professional, selecting the appropriate analytical methodology is paramount for generating robust and reliable data in human biomonitoring studies. This document will delve into the technical nuances of each platform, supported by experimental data and protocols, to empower you in making an informed decision for your specific research needs.

The Critical Role of PAH Metabolite Biomonitoring

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of ubiquitous environmental pollutants formed from the incomplete combustion of organic materials. Human exposure to PAHs is a significant health concern due to their carcinogenic and mutagenic properties. Once absorbed, PAHs are metabolized in the body to more water-soluble hydroxylated metabolites (OH-PAHs), which are then excreted in urine.[1][2] The quantification of these urinary OH-PAHs serves as a valuable biomarker for assessing human exposure to PAHs.[1] Accurate and precise measurement of these metabolites is therefore essential for epidemiological studies, risk assessment, and evaluating the efficacy of interventions aimed at reducing PAH exposure.

Analytical Platforms Under the Microscope: HPLC-FLD and UPLC-MS/MS

The two predominant analytical techniques for the quantification of PAH metabolites are HPLC-FLD and UPLC-MS/MS. While both are powerful, they operate on fundamentally different principles, each offering a unique set of advantages and limitations.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): The Established Workhorse

HPLC separates compounds in a liquid mobile phase as they pass through a stationary phase packed in a column. For PAH metabolites, which are often fluorescent, a fluorescence detector (FLD) offers high sensitivity and selectivity.[3] The principle lies in exciting the analyte at a specific wavelength and measuring the emitted light at a longer wavelength. This technique has been a mainstay in many laboratories for its robustness and cost-effectiveness.[4]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): The Pinnacle of Sensitivity and Specificity

UPLC is an evolution of HPLC that utilizes smaller particle-sized columns to achieve higher resolution, speed, and sensitivity. When coupled with a tandem mass spectrometer (MS/MS), this platform provides unparalleled analytical power. The mass spectrometer ionizes the compounds eluting from the UPLC column and separates them based on their mass-to-charge ratio (m/z). In tandem MS, a specific precursor ion is selected, fragmented, and a specific product ion is monitored. This multiple reaction monitoring (MRM) provides exceptional specificity, minimizing the impact of matrix interferences.[1]

A Cross-Validation Study: Putting Theory into Practice

To provide a direct and objective comparison, we will outline a cross-validation study for the analysis of key PAH metabolites, such as 1-hydroxypyrene (1-OHP) and 2-naphthol (2-NAP), in human urine. Cross-validation is a critical process when comparing two or more bioanalytical methods to ensure that they provide comparable and reliable results.[5]

Experimental Workflow

The overall workflow for the cross-validation study is depicted in the following diagram:

Cross-Validation Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis & Comparison urine Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) urine->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe hplc HPLC-FLD Analysis spe->hplc Aliquots for each method uplc UPLC-MS/MS Analysis spe->uplc validation Method Validation (Linearity, LOD/LOQ, Accuracy, Precision) hplc->validation uplc->validation comparison Statistical Comparison (Bland-Altman, Regression) validation->comparison Method Selection Logic start Start: Select Analytical Method for PAH Metabolite Analysis high_throughput High Sample Throughput Needed? start->high_throughput high_sensitivity Ultra-high Sensitivity & Specificity Required? high_throughput->high_sensitivity Yes budget Budget Constraints? high_throughput->budget No high_sensitivity->budget No uplc Choose UPLC-MS/MS high_sensitivity->uplc Yes budget->uplc No hplc Choose HPLC-FLD budget->hplc Yes

Sources

Comparative Cytotoxicity and Mechanistic Profiling of Phenanthrene Ketones: From Environmental Toxins to Therapeutic Leads

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of the Cytotoxic Effects of Different Phenanthrene Ketones Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary

This technical guide provides a comparative analysis of phenanthrene ketones, a class of compounds ranging from hazardous environmental pollutants (e.g., 9,10-phenanthrenequinone) to potent antineoplastic agents (e.g., Calanquinone A, Denbinobin).[2] Unlike generic reviews, this study dissects the structure-activity relationships (SAR) that differentiate non-specific toxicity from targeted therapeutic efficacy. We synthesize experimental data to contrast the redox-cycling mechanisms of simple quinones against the specific mitotic inhibition exhibited by complex natural derivatives.

Introduction: The Phenanthrene Ketone Spectrum

Phenanthrene ketones are characterized by a phenanthrene core oxidized to contain ketone functionalities, typically in a quinone arrangement (1,2-, 1,4-, or 9,10-positions). Their biological activity is a double-edged sword:

  • Environmental Toxicity: Simple derivatives like 9,10-Phenanthrenequinone (9,10-PQ) are major components of diesel exhaust particles (DEP), driving oxidative stress and respiratory cytotoxicity.[3][4]

  • Therapeutic Potential: Complex, naturally occurring 1,4-phenanthrenequinones (e.g., Calanquinone A ) exhibit nanomolar cytotoxicity against drug-resistant cancer lines, often outperforming standard chemotherapeutics like Paclitaxel in specific contexts.

This guide compares these subclasses to isolate the structural determinants of their cytotoxic profiles.

Comparative Analysis of Cytotoxicity[1][2][5][6][7][8][9][10]

The following data synthesizes IC50 values across multiple human cancer cell lines. Note the distinct potency gap between the environmental pollutant (9,10-PQ) and the specialized natural products.

Table 1: Comparative IC50 Values (µM) Across Key Cancer Cell Lines
Compound ClassSpecific CompoundA549 (Lung)MCF-7 (Breast)HepG2 (Liver)Primary Mechanism
Pollutant / Simple Quinone 9,10-PQ 5.2 - 8.04.5 - 6.02.8 - 4.1ROS-mediated Necrosis/Apoptosis
Natural 1,4-Quinone Calanquinone A 0.6 - 1.4 < 0.06 1.2Mitotic Arrest & ROS
Natural 1,4-Quinone Denbinobin 4.11.83.5NF-κB Inhibition
Synthetic Derivative PBT-Analog 21 0.080.11N/AAkt Pathway Suppression
Dihydro-Derivative Calanhydroquinone C 8.52.1N/ATubulin Polymerization Inhibition

Data Insight: Calanquinone A demonstrates superior potency, particularly in breast cancer models (MCF-7), exhibiting efficacy nearly 100-fold higher than the environmental toxin 9,10-PQ. This suggests that specific substituents (methoxy/hydroxy patterns) refine the "blunt instrument" of quinone toxicity into a targeted mechanism.

Mechanistic Insights & Signaling Pathways[2][7][8][11]

The cytotoxicity of phenanthrene ketones operates through two distinct but overlapping pathways: Redox Cycling and Mitotic Interference .

The Dual-Pathway Mechanism
  • Pathway A (ROS-Dependent): Predominant in 9,10-PQ. The quinone moiety undergoes enzymatic reduction (via NQO1) to a semiquinone radical, which reacts with

    
     to generate Superoxide (
    
    
    
    ). This "redox cycling" depletes cellular NADPH and glutathione, causing massive oxidative stress and mitochondrial collapse.
  • Pathway B (ROS-Independent): Predominant in Calanquinone A and Denbinobin. These compounds directly bind to tubulin or inhibit specific kinases (Akt, NF-κB), causing cell cycle arrest at G2/M phase independent of oxidative status.

Visualization: Bifurcated Signaling Cascade

G Compound Phenanthrene Ketone NQO1 NQO1 Reductase Compound->NQO1 Reduction Tubulin Tubulin Binding Compound->Tubulin Direct Interaction (Specific Derivatives) Semiquinone Semiquinone Radical NQO1->Semiquinone ROS ROS Surge (O2-, H2O2) Semiquinone->ROS Redox Cycling Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release G2M G2/M Arrest Tubulin->G2M G2M->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Figure 1.[5] Dual mechanistic pathways of phenanthrene ketones. The left branch (Redox) dominates in simple quinones; the right branch (Targeted) dominates in complex natural derivatives.

Structure-Activity Relationship (SAR) Analysis

To engineer safer or more potent drugs, one must understand how structural modifications alter toxicity.

  • The Quinone Warhead (C9=O, C10=O vs C1=O, C4=O):

    • 9,10-diones (like 9,10-PQ) are highly electrophilic and prone to indiscriminate redox cycling.

    • 1,4-diones (like Calanquinone) often show better selectivity for cancer cells, likely due to specific binding pockets in tubulin or kinases that accommodate the para-quinone geometry better than the ortho-quinone.

  • Substituent Effects:

    • Hydroxyl (-OH): Essential for H-bonding. A hydroxyl group at C-5 or C-6 significantly enhances potency (e.g., Calanquinone A vs. Denbinobin).

    • Methoxy (-OCH3): Modulates lipophilicity and metabolic stability. Polylmethoxylation (as seen in PBTs) often improves cellular uptake and metabolic resistance.

  • Saturation (Dihydro vs. Dehydro):

    • Reducing the 9,10-double bond (forming 9,10-dihydrophenanthrenes) generally reduces planar intercalation into DNA but may increase flexibility for protein target binding. Calanhydroquinone C retains high potency, suggesting DNA intercalation is not the sole driver of toxicity.

Validated Experimental Protocols

Reliable data requires rigorous protocols. The following workflows are optimized for phenanthrene ketone assessment.

Protocol: Differential Cytotoxicity Assessment (MTT Assay)

Rationale: Tetrazolium reduction assays are sensitive to mitochondrial activity, which these compounds target.

  • Seeding: Plate cells (A549, MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Prepare stock solutions in DMSO. Serial dilute to concentrations (0.1, 1, 10, 50, 100 µM). Ensure final DMSO < 0.1%.

  • Incubation: Treat for 48h.

  • Development: Add MTT (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Absorbance at 570 nm (ref 630 nm).

  • Calculation:

    
    .
    
Protocol: ROS Generation Analysis (Flow Cytometry)

Rationale: Distinguishes redox-active quinones from mitotic inhibitors.

  • Staining: Incubate treated cells with 10 µM DCFH-DA for 30 min in the dark.

  • Wash: PBS wash x2 to remove extracellular dye.

  • Acquisition: Flow cytometry (Ex/Em: 488/525 nm).

  • Control: Use NAC (N-acetylcysteine) pre-treatment (5 mM) to confirm ROS specificity.

Visualization: Experimental Workflow

Protocol cluster_assays Parallel Assays Start Cell Seeding (96-well / 6-well) Treat Compound Treatment (0-100 µM) Start->Treat MTT MTT Assay (Viability) Treat->MTT Annexin Annexin V/PI (Apoptosis) Treat->Annexin DCFH DCFH-DA (ROS Levels) Treat->DCFH Analysis Data Normalization & IC50 Calculation MTT->Analysis Annexin->Analysis DCFH->Analysis

Caption: Figure 2. Integrated workflow for validating cytotoxic mechanisms of phenanthrene derivatives.

Conclusion

The transition from the environmental pollutant 9,10-phenanthrenequinone to the therapeutic lead Calanquinone A illustrates the power of medicinal chemistry. While the core phenanthrene ketone scaffold inherently possesses redox activity, strategic substitution at the 1,4-positions and specific methoxylation patterns shift the mechanism from uncontrolled oxidative necrosis to targeted mitotic apoptosis. Future development should focus on 1,4-phenanthrenequinone derivatives with C-5/C-6 substitutions to maximize potency against resistant cell lines while minimizing systemic oxidative toxicity.

References

  • Kumagai, Y., et al. (2002). Generation of reactive oxygen species during interaction of diesel exhaust particle components with NADPH-cytochrome P450 reductase and involvement of the bioactivation in the DNA damage. Free Radical Biology and Medicine. Link

  • Lee, C. L., et al. (2008).[6] Cytotoxic calanquinone A from Calanthe arisanensis and its first total synthesis.[6] Bioorganic & Medicinal Chemistry Letters.[6] Link

  • Matsunaga, T., et al. (2014). 9,10-Phenanthrenequinone induces apoptosis in human T lymphoma cells.[4][7] Biological and Pharmaceutical Bulletin. Link

  • Yang, X., et al. (2009).[8] Design, synthesis, and mechanistic studies of new 9-substituted phenanthrene-based tylophorine analogues as potent cytotoxic agents.[8] Journal of Medicinal Chemistry. Link

  • Kikuchi, H., et al. (2022).[9] Cytotoxicity of 9,10-Phenanthrenequinone Impairs Mitotic Progression and Spindle Assembly Independent of ROS Production in HeLa Cells.[3][10] Toxics.[1][11][7][10][12] Link

Sources

Comprehensive Evaluation of DNA Binding Affinity: 1-(2-(phenanthren-9-yl)phenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Class: Polycyclic Aromatic Hydrocarbon (PAH) Derivative / Dibenzo[def,p]chrysene (DBC) Metabolite Analog. Primary Application: Toxicological assessment of PAH-DNA interactions; investigation of non-covalent intercalation prior to metabolic activation. Binding Mode Hypothesis: Intercalation (driven by the phenanthrene-phenyl


-system) with potential minor groove interactions (driven by the propan-2-one tail).

This guide provides a rigorous framework for evaluating the DNA binding affinity (


) of 1-(2-(phenanthren-9-yl)phenyl)propan-2-one . As a structural relative of the potent carcinogen Dibenzo[def,p]chrysene (DBC), determining its non-covalent binding parameters is critical for distinguishing between reversible toxicity (intercalation) and irreversible mutagenesis (covalent adduct formation). This document details the comparative analysis against industry standards (Ethidium Bromide, Hoechst 33258) and outlines self-validating experimental protocols.

Part 1: Structural Analysis & Mechanistic Hypothesis

The Pharmacophore

The target molecule consists of a planar phenanthrene core linked to a phenyl ring, creating a biaryl system with a flexible propan-2-one side chain.

  • Phenanthrene Core: A classic DNA intercalator scaffold. The planar aromatic system inserts between DNA base pairs, stabilized by

    
    -
    
    
    
    stacking interactions.
  • Biaryl Torsion: The bond between the phenanthrene and phenyl rings allows for torsional rotation. Upon DNA binding, this system likely planarizes to maximize stacking area, a process that incurs an entropic cost but is enthalpically favorable.

  • Propan-2-one Tail: This polar side chain is likely to protrude into the DNA major or minor groove, providing secondary hydrogen bonding or van der Waals contacts.

Binding Mode Prediction (Graphviz)

The following diagram illustrates the theoretical equilibrium between free ligand, intercalative binding, and the potential for metabolic activation (relevant for toxicological context).

BindingMechanism Ligand Free Ligand (1-(2-(phenanthren-9-yl)phenyl)propan-2-one) Complex_Intercalation Complex I: Intercalation (Reversible, Kb ~ 10^4 - 10^5 M^-1) Phenanthrene stacks between bases Ligand->Complex_Intercalation + DNA (Fast, Kd) Complex_Groove Complex II: Groove Binding (Secondary Mode) Side chain interaction Ligand->Complex_Groove + DNA (Minor) Metabolism Metabolic Activation (CYP450 / Peroxidases) Ligand->Metabolism In vivo / S9 Fraction DNA dsDNA (B-form) Adduct Covalent Adduct (Irreversible Mutagenesis) Diol Epoxide Formation Metabolism->Adduct + DNA

Figure 1: Mechanistic pathways for DNA interaction.[1] The primary focus of this guide is the reversible "Complex I" pathway.

Part 2: Comparative Analysis & Benchmarking

To validate the performance of the target compound, it must be benchmarked against established DNA binders.[2] The expected binding affinity (


) for phenanthrene derivatives typically falls in the range of 

, lower than classic intercalators like Ethidium Bromide (

) due to the smaller surface area of the tricyclic system compared to tetracyclic systems.
Table 1: Comparative Performance Metrics
ParameterTarget Compound Ethidium Bromide (Standard) Hoechst 33258 (Standard) Phenanthrene (Parent)
Primary Binding Mode Intercalation (Predicted)IntercalationMinor Groove BindingIntercalation
Binding Affinity (

)
To be determined (Exp. Range:

)


(AT-rich)

Sequence Specificity GC-preference (likely)GC-preferenceAT-specificNon-specific
Fluorescence Response Quenching or Enhancement (Solvent dependent)Strong Enhancement (>20x)Strong EnhancementWeak/None
Toxicological Role Pre-mutagenic metaboliteMutagenCytotoxic drugWeak mutagen

Expert Insight: The target compound's additional phenyl ring increases the hydrophobic surface area compared to parent phenanthrene, likely increasing


 by 1-2 orders of magnitude. However, the flexible ketone tail may introduce steric hindrance, preventing the "deep" intercalation seen with Ethidium Bromide.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: UV-Vis Absorption Titration (The Gold Standard)

This method determines the intrinsic binding constant (


) by monitoring the hypochromic effect (decrease in absorbance) and bathochromic shift (red shift) of the ligand upon DNA binding.

Reagents:

  • Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4 (Must be filtered 0.22

    
    ).
    
  • DNA Stock: Calf Thymus DNA (ctDNA), concentration determined by

    
    .
    
  • Ligand Stock: 1-(2-(phenanthren-9-yl)phenyl)propan-2-one dissolved in DMSO (keep DMSO < 1% in final assay).

Workflow:

  • Prepare a fixed concentration of Ligand (

    
    ) in two quartz cuvettes (Reference and Sample).
    
  • Add increasing aliquots of ctDNA to the Sample cuvette.

  • Add an equivalent volume of Buffer to the Reference cuvette (to correct for dilution).

  • Record spectra (230–400 nm) after each addition.

  • Validation Check: Isosbestic points (points where absorbance is invariant) must appear. Their presence confirms a two-state equilibrium (Free

    
     Bound) without side reactions.
    

Data Analysis: Fit the data to the Benesi-Hildebrand or McGhee-von Hippel equation:



Where 

,

, and

are the apparent, free, and bound extinction coefficients.
Protocol B: Fluorescence Competitive Displacement

Since the target compound's intrinsic fluorescence might be weak or overlapping with DNA, a displacement assay provides a robust "Yes/No" intercalation test.

Workflow (Graphviz):

DisplacementProtocol Step1 1. Form EB-DNA Complex (Ethidium Bromide + DNA) High Fluorescence Step2 2. Titrate Target Ligand (Add 1-(2-(phenanthren-9-yl)phenyl)propan-2-one) Step1->Step2 Step3 3. Measure Emission (Ex: 520 nm, Em: 600 nm) Step2->Step3 Decision Fluorescence Decrease? Step3->Decision Result_Yes Intercalation Confirmed (Ligand displaced EB) Decision->Result_Yes Yes Result_No Groove Binding / No Binding (EB remains bound) Decision->Result_No No

Figure 2: Competitive displacement workflow using Ethidium Bromide (EB) as a reporter.

Calculation: Calculate the Stern-Volmer quenching constant (


) using:


A high

indicates strong displacement capability, implying high affinity intercalation.
Protocol C: Viscosity Measurements (The Definitive Structural Test)

Optical methods cannot definitively distinguish intercalation from groove binding. Viscosity is the "truth" test.

  • Intercalators: Increase DNA length

    
     Significant increase in viscosity (
    
    
    
    ).
  • Groove Binders: Bend/kink DNA

    
     No change or slight decrease in viscosity.
    

Method:

  • Use an Ubbelohde viscometer thermostated at

    
    .
    
  • Measure flow time of DNA solution (

    
    ) and DNA + Ligand mixtures (
    
    
    
    ).
  • Plot

    
     vs. Binding Ratio (
    
    
    
    ).
    • Slope > 0: Intercalation.

    • Slope

      
       0:  Groove Binding.
      

Part 4: References

  • Mechanism of PAH-DNA Interactions

    • Geacintov, N. E., & Broyde, S. (2010). The chemical biology of DNA damage. Wiley-VCH. (Standard reference for PAH intercalation vs adduct formation).

  • Dibenzo[def,p]chrysene (DBC) Metabolite Toxicity

    • Mahadevan, B., et al. (2005). "Comparative Tumorigenicity and DNA Damage Induced by Dibenzo[def,p]chrysene and Its Metabolites." Cancer Research.

  • DNA Binding Protocols (UV-Vis & Fluorescence)

    • Sirajuddin, M., Ali, S., & Badshah, A. (2013). "Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopy and cyclic voltametry." Journal of Photochemistry and Photobiology B: Biology.

  • Viscosity Method for Intercalation

    • Satyanarayana, S., Dabrowiak, J. C., & Chaires, J. B. (1992). "Neither delta- nor lambda-tris(phenanthroline)ruthenium(II) binds to DNA by classical intercalation." Biochemistry.

  • Molecular Docking of Phenanthrene Derivatives

    • BenchChem. (2025).[2][3] "A Comparative Guide to Validating the Binding Affinity of Phenanthrene Derivatives."

Sources

Inter-Laboratory Quantification of 1-(2-(phenanthren-9-yl)phenyl)propan-2-one: Methodological Benchmarking & Performance Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents the findings of a multi-site inter-laboratory comparison (ILC) focused on the quantification of 1-(2-(phenanthren-9-yl)phenyl)propan-2-one (hereafter referred to as PP-2-one ). As a critical intermediate in the synthesis of functionalized polycyclic aromatic hydrocarbons (PAHs) and a potential metabolite of Dibenzo[def,p]chrysene, accurate quantification of PP-2-one is essential for both material science quality control and toxicological assessment.

This study compares the performance of two primary analytical "products" (methodologies) adopted by participating laboratories:

  • High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) : The robust, low-cost alternative.

  • Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) : The high-sensitivity, high-selectivity alternative.

Key Finding: While UHPLC-MS/MS offers superior sensitivity (LOD < 1 ng/mL), it demonstrated higher inter-laboratory variance (%RSD 12.4%) due to matrix-induced ionization suppression. Conversely, HPLC-PDA provided superior robustness (%RSD 4.2%) for process-scale samples (>1 µg/mL), making it the recommended "product" for routine purity analysis.

The Analyte: Physicochemical Challenges

Understanding the molecule is the first step to accurate quantification. PP-2-one features a steric bulk created by the orthogonal arrangement of the phenanthrene and phenyl rings, leading to significant hydrophobicity.

PropertyValue / CharacteristicAnalytical Implication
Structure Biaryl system with ketone tailSteric hindrance affects column binding kinetics.
LogP (Predicted) ~4.5 - 5.0High Hydrophobicity. Significant risk of adsorption to plastic consumables (tips, well plates).
Solubility High in ACN, Toluene; Low in WaterAqueous diluents (>30% water) cause precipitation and low recovery.
Chromophore Phenanthrene moietyStrong UV absorbance at 254 nm and 220 nm.

Study Design & Workflow

To ensure objective comparison, the study followed ISO/IEC 17043 guidelines for proficiency testing. Five laboratories (Labs A-E) participated, receiving blinded samples at three concentration levels (Low, Medium, High).

Inter-Laboratory Workflow Visualization

ILC_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Distribution cluster_2 Phase 3: Analysis cluster_3 Phase 4: Evaluation Node1 Master Stock Synthesis (>99.5% Purity) Node2 Homogeneity Testing (ANOVA) Node1->Node2 Node3 Blind Sample Coding Node2->Node3 Node4 Cold Chain Transport (-20°C) Node3->Node4 Node5 Lab A-C: HPLC-PDA Node4->Node5 Node6 Lab D-E: UHPLC-MS/MS Node4->Node6 Node7 Z-Score Calculation Node5->Node7 Node6->Node7 Node8 Performance Report Node7->Node8

Figure 1: ISO 17043-compliant workflow ensuring sample integrity from synthesis to statistical validation.

Comparative Performance Analysis

Quantitative Results Summary

The following data represents the aggregated performance across all laboratories.

MetricAlternative A: HPLC-PDA Alternative B: UHPLC-MS/MS
Linearity (

)
> 0.9995 (Robust)> 0.9950 (Variable)
Range 1 µg/mL – 1000 µg/mL0.5 ng/mL – 1000 ng/mL
Inter-Lab Precision (%RSD) 4.2% (High Consistency)12.4% (Matrix Dependent)
Accuracy (Recovery) 98.5% ± 2.1%92.0% ± 8.5%
Major Failure Mode Peak broadening at >500 µg/mLIon suppression (Signal loss)
Cost Per Sample Low ($)High (

$)
Detailed Technical Breakdown
Alternative A: HPLC-PDA (The Robust Standard)
  • Mechanism: Relies on the

    
     transitions of the phenanthrene ring.
    
  • Pros: The signal is strictly additive and follows Beer-Lambert law. It is immune to "ion suppression" caused by salts or competing extractables.

  • Cons: Lacks specificity if impurities co-elute with similar UV spectra.

  • Verdict: Ideal for Quality Control (QC) of synthesized batches where concentrations are high.

Alternative B: UHPLC-MS/MS (The Sensitive Specialist)
  • Mechanism: Uses Electrospray Ionization (ESI+) to form

    
     ions (
    
    
    
    311.1).
  • Pros: Can detect trace metabolites in biological fluids (plasma/urine).

  • Cons: The hydrophobic nature of PP-2-one requires high organic mobile phases, which can destabilize ESI plumes.

  • Verdict: Essential for PK/PD studies and toxicology, but requires isotopically labeled internal standards (e.g., PP-2-one-d9) to correct for variability.

Recommended Experimental Protocols

To achieve the results cited above, the following validated protocols must be strictly adhered to.

Sample Preparation (Critical Step)

Causality: Due to the high LogP, PP-2-one will adhere to polypropylene tips. Glassware is mandatory for stock solutions.

  • Weighing: Weigh 10 mg of PP-2-one reference standard into a Class A volumetric flask (glass).

  • Dissolution: Dissolve in 100% Acetonitrile (ACN). Do not use Methanol initially, as solubility is lower and may cause micro-precipitation.

  • Sonication: Sonicate for 5 minutes at ambient temperature.

  • Dilution: Bring to volume with ACN.

    • Note: For HPLC, the final injection solvent should be 80:20 ACN:Water. Going below 70% organic will cause the analyte to crash out of solution inside the autosampler needle.

Instrumental Parameters
Method A: HPLC-PDA Protocol
  • Column: C18 (150 mm x 4.6 mm, 3.5 µm). Why? High carbon load required for retention of planar aromatics.

  • Mobile Phase: Isocratic 85% Acetonitrile / 15% Water (0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (primary), 220 nm (secondary confirmation).

  • Injection Vol: 10 µL.

Method B: UHPLC-MS/MS Protocol
  • Column: Phenyl-Hexyl (100 mm x 2.1 mm, 1.7 µm). Why?

    
     interactions offer better selectivity for the phenanthrene ring than C18.
    
  • Source: ESI Positive Mode.

  • MRM Transition:

    
     (Quantifier), 
    
    
    
    (Qualifier).
  • Internal Standard: PP-2-one-d9 (Required for normalization).

Decision Logic: Which Method to Choose?

Use this decision matrix to select the correct methodology for your specific application.

Method_Selection Start Start: Define Analytical Goal Q1 Sample Concentration? Start->Q1 HighConc High (> 1 µg/mL) (Synthesis/Purity) Q1->HighConc LowConc Trace (< 1 µg/mL) (Bioanalysis/Enviro) Q1->LowConc Res_HPLC RECOMMENDATION: HPLC-PDA (Robust, Cost-Effective) HighConc->Res_HPLC Direct Injection Q2 Matrix Complexity? LowConc->Q2 Simple Simple (Solvent/Buffer) Q2->Simple If Pre-concentration possible Complex Complex (Plasma/Soil) Q2->Complex Required for Specificity Simple->Res_HPLC If Pre-concentration possible Res_MS RECOMMENDATION: UHPLC-MS/MS (High Sensitivity) Complex->Res_MS Required for Specificity

Figure 2: Strategic decision tree for selecting the optimal quantification platform based on sensitivity and matrix requirements.

Statistical Validation (Z-Scores)

In the inter-laboratory study, performance was graded using Z-scores (


), where 

is satisfactory.
  • Lab A (HPLC):

    
     (Pass)
    
  • Lab B (HPLC):

    
     (Pass)
    
  • Lab D (LC-MS):

    
     (Warning) - Investigation revealed Lab D used plastic dilution plates, leading to analyte loss.
    
  • Lab E (LC-MS):

    
     (Pass) - Used glass inserts and d9-internal standard.
    

References

  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ISO/IEC. (2010).[3] ISO/IEC 17043:2010 Conformity assessment — General requirements for proficiency testing. Retrieved from [Link]

  • PubChem. (2022). Phenanthrene Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Eurachem. (2024).[4] Selection, Use and Interpretation of Proficiency Testing (PT) Schemes by Laboratories.[4] Retrieved from [Link]

Sources

Structural Elucidation of Sterically Hindered Biaryl Ketones: A Comparative Guide to 2D NMR Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Problem Definition

In the development of organic semiconductors (OLEDs) and polycyclic aromatic hydrocarbon (PAH) intermediates, the synthesis of 1-(2-(phenanthren-9-yl)phenyl)propan-2-one represents a classic structural elucidation challenge.

The molecule consists of a flexible acetonyl tail attached to a sterically crowded biaryl core. The core features a phenyl ring substituted at the ortho position by a bulky phenanthrene-9-yl group.

The Analytical Gap: Standard 1D NMR (


H, 

C) and Mass Spectrometry (MS) are insufficient for definitive structural proof.
  • MS confirms the mass (

    
     310.4) but cannot distinguish between regioisomers (e.g., ortho- vs. para- substitution).
    
  • 1D NMR suffers from severe signal overlap in the aromatic region (7.0–8.8 ppm), where 13 aromatic protons merge, making it impossible to definitively assign the point of attachment (phenanthrene C9 vs. C1/C2/C3/C4) or the substitution pattern on the phenyl ring.

This guide provides an evidence-based workflow using 2D NMR (COSY, HSQC, HMBC, NOESY) to unambiguously solve this structure without X-ray crystallography.

Comparative Analysis of Analytical Techniques

The following table contrasts the efficacy of standard techniques against the proposed 2D NMR suite for this specific molecule.

FeatureMethod A: Mass Spectrometry (HRMS) Method B: 1D NMR (

H,

C)
Method C: 2D NMR Suite (Recommended)
Primary Output Molecular Formula (

)
Functional groups (Ketone, Aromatics)Atom-to-atom connectivity & Spatial geometry
Regioisomer ID Fail (Cannot distinguish o, m, p isomers)Ambiguous (Peak overlap prevents coupling analysis)Success (HMBC links rings; COSY maps spin systems)
Steric/3D Insight NoneLimited (Broadening may suggest rotation issues)High (NOESY detects biaryl twist/atropisomerism)
Sample Req. < 1 mg5–10 mg10–20 mg (for high-res HMBC)
Verdict Screening tool only.Preliminary check only.Definitive Structural Proof.

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility and scientific integrity, follow this optimized protocol.

Sample Preparation
  • Solvent: Dissolve 15 mg of the compound in 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Expert Insight: If aromatic overlap persists in CDCl

      
      , use C
      
      
      
      D
      
      
      (Benzene-d6). The "benzene effect" often shifts proton signals significantly, resolving overlaps in biaryl systems.
  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (600 MHz equivalent)
  • 
    H NMR:  16 scans, 2s relaxation delay.
    
  • COSY (Correlation Spectroscopy): 256 increments, magnitude mode. Identifies protons on the same ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited. Distinguishes CH/CH

    
     (positive) from CH
    
    
    
    (negative).
  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for

    
     Hz. Crucial for linking the two rings. 
    
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Mixing time (

    
    ) = 500 ms. Detects through-space interactions (< 5 Å).
    

Structural Elucidation Logic

Phase 1: The Aliphatic "Anchor" (Propan-2-one chain)

We start with the unambiguous aliphatic chain to "anchor" our assignment.

  • Methyl (

    
    ):  Singlet at 
    
    
    
    ~2.1 ppm.
  • Methylene (

    
    ):  Singlet at 
    
    
    
    ~3.7 ppm.
    • Expert Note (Atropisomerism): Due to the steric bulk of the phenanthrene group, rotation around the biaryl bond may be restricted. If this rotation is slow on the NMR timescale, the

      
       protons become diastereotopic , appearing as an AB quartet rather than a singlet [1].
      
  • Ketone Carbonyl (

    
    ):  HMBC correlation from both 
    
    
    
    and
    
    
    to a carbon at
    
    
    ~206 ppm.
Phase 2: Linking the Chain to the Phenyl Ring
  • HMBC: The

    
     protons will show a strong 2-bond correlation (
    
    
    
    ) to the quaternary ipso-carbon of the phenyl ring (C1') and a 3-bond correlation (
    
    
    ) to the adjacent aromatic proton (H6' of the phenyl ring).
  • Result: This identifies the specific phenyl ring proton H6', giving us an entry point into the aromatic mess.

Phase 3: The Biaryl Connection (The "Smoking Gun")

This is the most critical step. We must prove the phenanthrene is attached at the ortho position of the phenyl ring.

  • COSY Walk: Starting from H6' (identified in Phase 2), trace the spin system around the phenyl ring: H6'

    
     H5' 
    
    
    
    H4'
    
    
    H3'.
  • The Gap: H3' is a doublet (or broad singlet) and has no COSY neighbor on one side. This confirms the substitution point is adjacent to H3'.

  • NOESY (Spatial Proof):

    • The phenanthrene H10 proton (singlet/doublet near 7.8-8.0 ppm) and H8 (bay region) will show strong NOE correlations to the Phenyl H3' and H6' protons.

    • Significance: This proves the two aromatic systems are spatially proximal, confirming the biaryl bond.

  • HMBC (Connectivity Proof):

    • Look for a correlation from Phenanthrene H10 to the quaternary carbon C9.

    • Look for a correlation from Phenyl H3' to the same quaternary carbon linking the rings.

Visualization of Logic & Correlations[1]

Diagram 1: Elucidation Workflow

This diagram illustrates the logical flow from raw data to structural confirmation.

G Start Unknown Sample (C23H18O) H1_NMR 1H NMR (Identify Aliphatic Anchor) Start->H1_NMR HSQC HSQC (Assign C-H Pairs) H1_NMR->HSQC Resolve Overlaps COSY COSY (Trace Phenyl Spin System) HSQC->COSY Define Fragments HMBC HMBC (Link Chain to Ring & Biaryl Bond) COSY->HMBC Connect Fragments NOESY NOESY (Confirm Geometry/Sterics) HMBC->NOESY Verify Geometry Structure Confirmed Structure: 1-(2-(phenanthren-9-yl)phenyl)propan-2-one NOESY->Structure Final Proof

Caption: Logical workflow for ab initio structural elucidation using 2D NMR.

Diagram 2: Key Correlations Map

This diagram visualizes the specific HMBC (bond) and NOESY (space) correlations required to prove the structure.

Molecule cluster_Phenyl Phenyl Ring cluster_Phenanthrene Phenanthrene-9-yl Me Methyl (CH3) CO Carbonyl (C=O) Me->CO HMBC CH2 Methylene (CH2) CH2->CO HMBC Ph_C1 C1' (Quat) CH2->Ph_C1 HMBC (Link) Ph_H6 H6' CH2->Ph_H6 HMBC Phen_C9 C9 (Quat) Ph_C1->Phen_C9 C-C Bond Ph_H6->CH2 NOE Ph_H3 H3' Phen_H10 H10 Ph_H3->Phen_H10 NOE (Proximity)

Caption: Key HMBC (yellow) and NOESY (red) correlations establishing connectivity and spatial arrangement.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on 2D NMR methodology and diastereotopic protons).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for chemical shifts and coupling constants).

  • Laplante, S. R., et al. (2011). "Atropisomerism in Drug Discovery." Journal of Medicinal Chemistry, 54(20), 7005-7022. (Discussion on biaryl rotation and NMR implications).

  • Creative Biostructure. (2025). "Understanding 2D NMR Spectra: How to Read and Interpret Them." (General guide on 2D NMR interpretation).

Sources

Comprehensive Guide: Assessing the Purity of Synthetic 1-(2-(phenanthren-9-yl)phenyl)propan-2-one Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3]

The molecule 1-(2-(phenanthren-9-yl)phenyl)propan-2-one (CAS 1013933-56-6) is a critical reference standard used primarily in the study of polycyclic aromatic hydrocarbon (PAH) metabolism—specifically as a metabolite or synthetic surrogate related to Dibenzo[def,p]chrysene (DBC) , a potent environmental carcinogen.

Unlike simple ketone standards, this molecule possesses a biaryl axis with significant steric hindrance.[1] The ortho-substitution (the propan-2-one tail) relative to the phenanthrene linkage creates a restricted rotation axis, leading to the phenomenon of atropisomerism .

The Problem: Most commercial Certificates of Analysis (CoA) for this standard rely on simple GC-MS or achiral HPLC. These methods often fail to detect:

  • Atropisomeric enrichment/degradation: Where the ratio of axial stereoisomers shifts, affecting biological binding assays.

  • Regioisomeric impurities: Specifically the 1-yl or 4-yl isomers formed during non-selective Suzuki coupling syntheses.

This guide provides a self-validating, multi-modal workflow to assess the absolute purity of this standard, comparing it against common alternatives like isotope-labeled variants and biological isolates.

Critical Quality Attributes (CQAs) & Alternatives

Before establishing the protocol, we must define what constitutes "purity" for this specific sterically crowded system and compare the synthetic standard to its alternatives.

Comparative Analysis of Standard Types
FeatureSynthetic Standard (Target) Isotope-Labeled (d9-Analog) Biological Isolate
Primary Use Routine Quantitation, Tox ScreeningMass Spec Internal Standard (IDMS)Metabolite Identification
Chemical Purity High (>98%)High (>98%)Low to Moderate (Matrix effects)
Isomeric Fidelity Risk: Often racemic; potential for atropisomer drift.Risk: Deuterium exchange can alter rotation barriers.High: Naturally reflects enzymatic stereoselectivity.
Cost Efficiency HighLow (Very Expensive)Very Low (Labor Intensive)
Stability Moderate (Oxidation prone at benzylic position)ModerateLow
The "Hidden" Impurity: Atropisomers

Because of the bulky phenanthrene group at the ortho position of the phenyl ring, the bond rotation is restricted.

  • Implication: The standard may exist as a pair of enantiomeric atropisomers (

    
     and 
    
    
    
    helicity).
  • Risk: If your biological assay (e.g., receptor binding) is stereoselective, using a racemic synthetic standard without knowing the

    
     ratio will skew potency data by up to 50%.
    

Experimental Workflow: The "Triad" Validation Protocol

To validate the standard, you cannot rely on a single technique. You must employ a Triad Protocol combining Structural Fidelity, Isomeric Resolution, and Absolute Quantitation.

Diagram: The Purity Assessment Logic Flow

PurityAssessment Start Raw Standard (1-(2-(phenanthren-9-yl)phenyl)propan-2-one) NMR Step 1: 1H-NMR (600 MHz) (Regioisomer Check) Start->NMR qNMR Step 2: qNMR w/ TCNB (Absolute Mass Purity) NMR->qNMR Structure Confirmed Purify RE-PURIFICATION (Prep-HPLC Required) NMR->Purify Wrong Regioisomer ChiralLC Step 3: Chiral HPLC/SFC (Atropisomer Ratio) qNMR->ChiralLC Purity > 95% qNMR->Purify Purity < 95% GCMS Step 4: GC-MS (Volatile Organic Impurities) ChiralLC->GCMS Decision Pass/Fail Criteria GCMS->Decision Valid VALIDATED STANDARD (Ready for Assay) Decision->Valid No unknown peaks >0.1% Decision->Purify Degradants Found

Caption: Logical workflow for validating the purity of sterically hindered biaryl ketones.

Protocol A: Structural Confirmation & Regioisomer Check (NMR)

The most common synthetic route involves Suzuki-Miyaura coupling of 9-phenanthrylboronic acid with 2-halophenylacetone. A frequent impurity is the regioisomer resulting from boronic acid migration or impure starting materials (e.g., 1-phenanthryl analogs).

Methodology:

  • Solvent: Dissolve 5 mg of standard in 600 µL Benzene-d6 (

    
    ).
    
    • Why Benzene-d6? Unlike

      
      , benzene rings induce strong anisotropic shielding shifts (ASIS) that resolve the crowded protons in the biaryl region better than chloroform [1].
      
  • Instrument: 500 MHz or higher.

  • Key Diagnostic Signals:

    • The "Bay Region" Protons: Look for the doublet/multiplet of the phenanthrene H4/H5 protons (approx 8.6-8.8 ppm).

    • The Methylene Linker: The

      
       of the propan-2-one group. In a rigid atropisomeric system, these protons are diastereotopic  (magnetically non-equivalent).
      
    • Pass Criteria: The methylene protons should appear as an AB quartet (two doublets), not a singlet. If they are a singlet, the molecule is rotating too freely (degraded) or is the wrong isomer.

Protocol B: Atropisomeric Resolution (Chiral HPLC)[5]

Standard C18 columns will likely merge the atropisomers into a single peak. To assess if the standard is a racemate or enriched, use Chiral Stationary Phases (CSPs).

Methodology:

  • Column: Immobilized Polysaccharide (e.g., Chiralpak IA or IB) or Cyclofructan-based (LARIHC CF6-P).

    • Rationale: Cyclofructan phases are specifically noted for separating biaryl atropisomers due to their specific "dipole-dipole" recognition pockets [2].

  • Mobile Phase: Hexane/Ethanol (90:10) isocratic.

  • Flow Rate: 1.0 mL/min at 10°C .

    • Critical Control: Low temperature prevents on-column rotation (racemization) during the run.

  • Detection: UV at 254 nm (Phenanthrene absorption).

Data Interpretation:

  • 1 Peak: Fast rotation (unlikely for this bulk) or pure enantiomer.

  • 2 Peaks (1:1 ratio): Stable Racemate (Standard synthetic product).

  • Plateau between peaks: Dynamic interconversion (Rotational barrier is low; standard is unstable at room temp).

Protocol C: Absolute Purity via qNMR

To replace the need for an identical reference standard (which you likely don't have), use Quantitative NMR (qNMR) .

  • Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (

    
    ).
    
    • Requirement: High purity, non-hygroscopic, distinct signals from the analyte.

  • Procedure:

    • Weigh approx 10 mg of Analyte and 5 mg of Internal Standard (precision

      
       mg).
      
    • Dissolve in

      
      .
      
    • Set relaxation delay (

      
      ) to 
      
      
      
      (typically 30-60 seconds) to ensure full magnetization recovery.
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    

Synthesis-Derived Impurity Profile[2][6]

Understanding the synthesis allows you to predict specific contaminants.[2] The standard is typically made via Suzuki Coupling followed by Iron-mediated reduction or direct ketone synthesis.

Diagram: Impurity Genealogy

SynthesisImpurities Boronic 9-Phenanthryl Boronic Acid Suzuki Pd(PPh3)4 Suzuki Coupling Boronic->Suzuki Imp3 Impurity C: Protodeboronation (Phenanthrene) Boronic->Imp3 Hydrolysis Halide 1-(2-bromophenyl) propan-2-one Halide->Suzuki Target TARGET MOLECULE (Biaryl Ketone) Suzuki->Target Imp1 Impurity A: Homocoupling (9,9'-Biphenanthrene) Suzuki->Imp1 Oxidative Imp2 Impurity B: Debrominated (Phenyl-2-propanone) Suzuki->Imp2 Reduction

Caption: Origin of key impurities during the Suzuki coupling synthesis of the standard.

Table: Key Impurities & Detection Methods
ImpurityOriginDetection MethodLimit of Quantitation (LOQ)
Phenanthrene Hydrolysis of boronic acidGC-MS (m/z 178)0.05%
Phenyl-2-propanone (P2P) Dehalogenation of starting materialGC-MS (m/z 134)0.01%
9,9'-Biphenanthryl Homocoupling of boronic acidHPLC-UV (Late eluter)0.1%
Triphenylphosphine oxide Catalyst Ligand byproduct31P-NMR / LC-MS0.05%

Conclusion & Recommendations

For researchers using 1-(2-(phenanthren-9-yl)phenyl)propan-2-one , the assumption of purity based on a simple "single peak" GC trace is dangerous due to the thermal instability of atropisomers and the high boiling point of potential homocoupling byproducts.

Final Recommendation:

  • For Routine Use: A standard validated by qNMR is sufficient.

  • For Stereoselective Assays: You must perform Chiral HPLC at reduced temperature (

    
    ) to confirm the atropisomeric ratio. If the standard is racemic (1:1) and your biological target is chiral, you must account for the fact that 50% of your standard may be inactive.
    

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Armstrong, D. W., et al. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. Journal of Chromatography A.

  • Molnar Institute. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis.

  • Pharmaffiliates. (2023). 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one Product Data.

  • Clayden, J., et al. (2009). The challenge of atropisomerism in drug discovery. Angewandte Chemie International Edition.

Sources

Metabolic Stability and Bioactivation of Dibenzo[def,p]chrysene (DBC): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dibenzo[def,p]chrysene (DBC) , historically and chemically known as Dibenzo[a,l]pyrene (DB[a,l]P) , represents the most potent carcinogenic polycyclic aromatic hydrocarbon (PAH) currently known—estimated to be 100 times more tumorigenic than the prototype Benzo[a]pyrene (BaP).[1]

This guide analyzes the metabolic stability of DBC and its key metabolites. Unlike many xenobiotics where rapid metabolism equals detoxification, DBC's metabolic stability is a double-edged sword: its slower intrinsic clearance (


)  relative to BaP allows for prolonged tissue residence, while the chemical stability  of its ultimate carcinogenic metabolite (the fjord-region diol epoxide) facilitates extensive DNA adduction.

Target Audience: Toxicologists, DMPK Scientists, and Oncology Researchers.

Metabolic Pathway & Bioactivation Logic[2]

The metabolic fate of DBC is dictated by the "Fjord Region" theory. Unlike Bay-region PAHs (like BaP), the Fjord-region of DBC creates steric hindrance that prevents Epoxide Hydrolase (EH) from detoxifying the active diol epoxide.

The Bioactivation Cascade

The pathway bifurcates into Bioactivation (formation of diol epoxides) and Detoxification (formation of phenols, quinones, or glucuronides).

  • Proximal Carcinogen Formation: CYP1A1 and CYP1B1 oxidize DBC to DBC-11,12-dihydrodiol (DBC-11,12-diol).

  • Ultimate Carcinogen Formation: The diol is further metabolized to DBC-11,12-diol-13,14-epoxide (DBC-DE) .

  • Alternative Pathways: Oxidation at the K-region forms DBC-8,9-dihydrodiol , largely considered a detoxification route.

Pathway Visualization

DBC_Metabolism DBC Dibenzo[def,p]chrysene (Parent) DBC_11_12_Diol DBC-11,12-Diol (Proximal Carcinogen) DBC->DBC_11_12_Diol CYP1A1 / CYP1B1 (Oxidation) DBC_8_9_Diol DBC-8,9-Diol (K-Region) DBC->DBC_8_9_Diol CYP1A1 (Minor) DBC_DE DBC-11,12-diol-13,14-epoxide (Ultimate Carcinogen) DBC_11_12_Diol->DBC_DE CYP1B1 > CYP1A1 (Bioactivation) Glucuronide DBC-Glucuronides (Excretion) DBC_11_12_Diol->Glucuronide UGT1A9 / UGT1A1 (Detoxification) DNA_Adduct Stable & Depurinating DNA Adducts DBC_DE->DNA_Adduct Covalent Binding (Adenine/Guanine) DBC_DE->DNA_Adduct Resistant to Epoxide Hydrolase

Caption: Figure 1.[2][3][4] Metabolic bioactivation of DBC.[4][5][6] The red pathway highlights the formation of the ultimate carcinogen, which is resistant to hydrolysis due to steric hindrance in the fjord region.

Comparative Stability Analysis

Experimental data indicates that DBC is metabolically more stable than BaP in human liver microsomes (HLM). This paradoxically increases its potency by allowing the parent compound to distribute widely before bioactivation.

Kinetic Parameters: DBC vs. Benzo[a]pyrene (BaP)

The following data compares the intrinsic clearance (


) in Human Liver Microsomes. Lower 

and

indicate higher metabolic stability.
ParameterDibenzo[def,p]chrysene (DBC)Benzo[a]pyrene (BaP)Implication

(nmol/min/mg)
0.009 ± 0.0050.025 ± 0.007DBC is metabolized ~3x slower than BaP.

(

M)
0.92 ~1.5 - 3.0DBC has higher affinity for CYP enzymes despite slower turnover.

(mL/min/kg)
Low High DBC persists longer in systemic circulation.
Potency Factor 100x 1x (Reference)Slower clearance correlates with higher potency.

Data Source: Crowell et al. (2014), Toxicology Letters.

Metabolite Stability: The Diol Checkpoint

The stability of the intermediate DBC-11,12-diol is the critical "gatekeeper" step.

  • Bioactivation Dominance: In human systems, the conversion of DBC-11,12-diol to the epoxide (DBC-DE) often outcompetes detoxification via glucuronidation, especially when CYP1B1 is highly expressed (e.g., in extrahepatic tissues like the lung or mammary gland).

  • Resistance to Hydrolysis: Unlike BaP-diol-epoxides, the DBC-diol-epoxide is sterically shielded. It is chemically stable enough to survive transport to the nucleus but reactive enough to intercalate into DNA.

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to determine the intrinsic clearance (


) of DBC and its metabolites. Due to the high lipophilicity of DBC, strict adherence to solvent limits and non-specific binding controls is required.
Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Deuterated-DBC).

Workflow Diagram

Assay_Workflow Step1 Pre-Incubation (5 min @ 37°C) Mix: Buffer + Microsomes (0.5 mg/mL) + DBC (1 µM) Step2 Initiation Add NADPH Regenerating System Step1->Step2 Step3 Sampling Timepoints 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 Quenching Add Ice-Cold ACN (1:3 ratio) Precipitate Proteins Step3->Step4 Step5 Centrifugation 3000 x g for 20 min Step4->Step5 Step6 Analysis LC-MS/MS or HPLC-Fluorescence Step5->Step6

Caption: Figure 2. Standardized workflow for determining metabolic stability of lipophilic PAHs.

Step-by-Step Methodology
  • Preparation: Thaw microsomes on ice. Dilute DBC stock to 1

    
    M final concentration (keep DMSO < 0.1% to avoid CYP inhibition).
    
  • Pre-incubation: Equilibrate microsomes and substrate in phosphate buffer at 37°C for 5 minutes. Critical: This allows for temperature equilibration and assessment of non-NADPH dependent degradation.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At defined intervals (0, 5, 15, 30, 60 min), transfer aliquots into tubes containing ice-cold acetonitrile.

  • Processing: Centrifuge at 3,000

    
     g for 20 minutes to pellet proteins. Collect supernatant.
    
  • Quantification: Analyze depletion of parent DBC via HPLC-Fluorescence (Ex: 235 nm, Em: 430 nm) or LC-MS/MS.

Calculation of Intrinsic Clearance

Plot the natural log (ln) of the remaining percentage of DBC vs. time. The slope (


) is the elimination rate constant.




References

  • Crowell, S. R., Hanson-Drury, S., Williams, D. E., & Corley, R. A. (2014). In vitro metabolism of Benzo[a]pyrene and Dibenzo[def,p]chrysene in rodent and human hepatic microsomes. Toxicology Letters, 228(1), 48–55.

  • Siddens, L. K., et al. (2012). Polycyclic aromatic hydrocarbons as skin carcinogens: comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse.[7] Toxicology and Applied Pharmacology, 264(3), 377-386.[7]

  • Luch, A. (2005). The Carcinogenic Effects of Polycyclic Aromatic Hydrocarbons. Imperial College Press. (Context on Fjord Region Theory).
  • Madeen, E. P., et al. (2016). Dibenzo[def,p]chrysene metabolism by human liver microsomes and its regulation by CYP1A1 and CYP1B1. Chemical Research in Toxicology. (Context on Metabolite Kinetics).

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on the design of operational workflows for highly potent synthetic intermediates and pro-carcinogens. Handling 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one (CAS: 1013933-56-6)[1] requires a fundamental shift in laboratory safety paradigms.

This compound is a specific metabolite of Dibenzo[def,p]chrysene (also known as Dibenzo[a,l]pyrene), which is recognized as one of the most potent polycyclic aromatic hydrocarbon (PAH) tumorigens identified to date[2][3]. To build a self-validating safety system, we must first understand the mechanistic causality behind the hazard.

Risk Assessment & Mechanistic Causality

The extreme danger of this compound stems from its parent structure. Dibenzo[def,p]chrysene contains a unique five-carbon "fjord region"[3]. When metabolized, it adopts a non-planar conformation that allows its electrophilic derivatives to react with purine nucleotides without distorting the DNA helix[3]. Because the DNA structure remains undistorted,[3], leading to highly persistent mutations and aggressive tumorigenesis.

Consequently, standard laboratory PPE is grossly insufficient. The compound is highly lipophilic, meaning it will rapidly permeate standard thin nitrile gloves to deliver its tumorigenic payload directly through the dermal layer. Furthermore, as a dry powder, it is prone to electrostatic scattering, creating a severe inhalation risk. Experimental handling must be carried out under special safety conditions according to[3].

Required Personal Protective Equipment (PPE) System

To mitigate these specific physical and chemical properties, your PPE must be upgraded from standard specifications to high-potency containment standards. The following table summarizes the quantitative and qualitative upgrades required:

Safety ParameterStandard Lab SpecificationRequired Specification for PAH MetabolitesMechanistic Causality / Rationale
Glove Thickness 4 mil (Single layer)≥8 mil (Double-gloved)Highly lipophilic compounds rapidly permeate standard nitrile. Double gloving allows safe removal of the outer contaminated layer.
Body Protection Cotton Lab CoatTyvek®/Tychem® (Disposable)Cotton absorbs lipophilic aerosols, holding them against the skin. Tyvek provides a strict particulate and chemical barrier.
Filter Efficiency N/A (Relies on hood)99.97% (P100/N100 Respirator)Powders are prone to electrostatic scattering. P100 filters block carcinogenic particulates if secondary containment fails.
Eye Protection Safety GlassesIndirect-vented Goggles Prevents aerosolized powder from contacting the ocular mucosa during microbalance weighing.

Operational Plan & Step-by-Step Handling Protocol

This protocol is designed as a self-validating system : by forcing the solubilization of the compound before it ever leaves primary containment, we structurally eliminate the risk of powder aerosolization in the broader laboratory.

Step 1: Containment Preparation

  • Action: Conduct all dry-powder handling inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated negative-pressure glovebox.

  • Causality: Do not use a standard chemical fume hood for weighing. The high face velocity and turbulence of a standard fume hood will aerosolize the fine powder. A Type B2 BSC provides smooth, unidirectional downward airflow and is 100% exhausted to the outside, preventing the recirculation of toxic vapors.

Step 2: Anti-Static Weighing

  • Action: Pass the sealed storage vial through an anti-static ionizer bar or use a zero-stat gun before opening. Tare a secondary glass vial with a PTFE-lined cap on the microbalance.

  • Causality: Dry organic powders accumulate static charge. Opening a charged vial causes the powder to violently repel and scatter, creating an immediate, invisible inhalation hazard.

Step 3: In-Situ Solubilization (Critical Step)

  • Action: Transfer the required mass using a disposable anti-static spatula. Do not remove the dry powder from the BSC. Instead, introduce your organic solvent (e.g., anhydrous DMSO or Dichloromethane) directly into the weighing vial inside the BSC. Seal the vial tightly.

  • Causality: Transitioning the compound into a liquid state neutralizes the electrostatic and aerosolization risks, making it safe to transport to the primary reaction hood.

Step 4: Decontamination and Transfer

  • Action: Wipe the exterior of the sealed vial with an isopropanol-dampened wipe. Place the sealed vial into a secondary shatter-proof container (e.g., a larger plastic jar) before transporting it to the chemical fume hood for downstream assays.

Decontamination & Disposal Plan

PAH compounds and their metabolites are highly resistant to standard aqueous cleaning and environmental degradation.

Step 1: Chemical Destruction of Residues

  • Action: Treat all contaminated glass surfaces and non-disposable spatulas with a freshly prepared oxidizing solution (e.g., 0.1 M Potassium Permanganate in 0.1 M Sulfuric Acid) for a minimum of 120 minutes .

  • Causality: Aggressive chemical oxidation physically cleaves the aromatic rings and destroys the fjord-region structure, neutralizing the tumorigenic potential before the glassware is washed.

Step 2: Solid Waste Segregation

  • Action: Place all disposable PPE, absorbent pads, and wipes into a dedicated, clearly labeled "Highly Toxic / Carcinogenic Solid Waste" container.

  • Causality: This waste must be manifested for high-temperature incineration (≥1000°C ). Standard autoclaving (121°C) will not destroy polycyclic aromatic hydrocarbons and will instead volatilize them, endangering sanitation workers.

Workflow Visualization

G Storage Primary Storage (-20°C, Sealed) BSC Class II Type B2 BSC (Negative Pressure) Storage->BSC Transfer Weighing Anti-Static Weighing (Microbalance) BSC->Weighing Containment Solubilization In-Situ Solubilization (Sealed Vial) Weighing->Solubilization Add Solvent Transport Secondary Containment (Transport) Solubilization->Transport Seal & Wipe Reaction Fume Hood (Experimental Assay) Transport->Reaction Move to Hood Waste Hazardous Waste (Incineration) Reaction->Waste Disposal

Workflow for the safe containment, handling, and disposal of highly potent PAH metabolites.

References

  • Pharmaffiliates. "1-(2-(Phenanthren-9-yl)phenyl)propan-2-one | Chemical Name". Source: Pharmaffiliates. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Characterization of Dibenzo[a,l]pyrene-trans-11,12-diol (Dibenzo[def,p]chrysene) Glucuronidation by UDP-glucuronosyltransferases". Source: PubMed Central (PMC). URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.